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  • Product: 2-amino-N-(2-ethylphenyl)benzenesulfonamide
  • CAS: 953716-87-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Foreword: From Molecular Structure to Therapeutic Potential In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investig...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Molecular Structure to Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This guide provides a comprehensive technical overview of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry.

This document is structured to provide not just a list of properties, but a deeper understanding of their significance and the methodologies for their determination. For researchers and drug development professionals, this guide aims to be a practical resource, blending established theoretical principles with actionable experimental protocols. We will delve into the known characteristics of this molecule, while also providing a framework for the empirical determination of properties for which limited data currently exists.

Molecular Identity and Structural Attributes

2-amino-N-(2-ethylphenyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core, which is a well-established scaffold in medicinal chemistry, famously associated with antibacterial sulfa drugs and a variety of other therapeutic agents. The precise arrangement of the amino and N-(2-ethylphenyl) substituents on this core dictates its unique chemical behavior and biological activity.

Table 1: Chemical Identity of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

IdentifierValue
IUPAC Name 2-amino-N-(2-ethylphenyl)benzenesulfonamide
CAS Number 139552-47-9
Molecular Formula C₁₄H₁₆N₂O₂S
Molecular Weight 276.35 g/mol
Canonical SMILES CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2N
InChI Key YQGDSKHQJGVHSO-UHFFFAOYSA-N

Key Physicochemical Parameters: A Blend of Predicted and Experimental Data

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. Below is a summary of the known and predicted properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. It is important to note that while computational models provide valuable initial estimates, experimental verification is crucial for drug development applications.

Table 2: Summary of Physicochemical Properties

PropertyValue (Predicted/Experimental)Significance in Drug Development
Melting Point Data not available (Experimental determination required)Influences solubility, dissolution rate, and formulation strategies.
Boiling Point Data not available (Experimental determination required)Important for assessing thermal stability and purification methods.
logP (Octanol-Water Partition Coefficient) Predicted: 3.1 - 3.5A key indicator of lipophilicity, affecting membrane permeability and absorption.
Aqueous Solubility Data not available (Experimental determination required)Critical for bioavailability; poor solubility is a major hurdle in drug development.
pKa (Acid Dissociation Constant) Predicted: Amine (NH₂) ~3.5; Sulfonamide (SO₂NH) ~9.5Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. The rationale behind the choice of each method is also discussed, aligning with the principles of scientific integrity and self-validating systems.

Determination of Lipophilicity (logP) by Shake-Flask Method (OECD Guideline 107)

Rationale: The shake-flask method is a direct and widely accepted technique for determining the octanol-water partition coefficient. It provides a foundational understanding of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.

Protocol:

  • Preparation of Saturated Solutions: Prepare mutually saturated solutions of n-octanol and water by shaking equal volumes of the two solvents in a separatory funnel for 24 hours at a controlled temperature. Allow the phases to separate completely.

  • Stock Solution Preparation: Accurately weigh a sample of 2-amino-N-(2-ethylphenyl)benzenesulfonamide and dissolve it in the n-octanol phase to create a stock solution of known concentration.

  • Partitioning: In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be adjusted based on the expected logP value.

  • Equilibration: Shake the tube vigorously for a predetermined time (e.g., 15 minutes) to ensure thorough mixing and partitioning of the analyte.

  • Phase Separation: Centrifuge the tube to achieve a clean separation of the n-octanol and water phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Shake_Flask_logP cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Saturated n-Octanol and Water prep_stock Prepare Stock Solution in n-Octanol prep_solvents->prep_stock partition Partitioning (Shake-Flask) prep_stock->partition separate Phase Separation (Centrifugation) partition->separate analyze Concentration Analysis (HPLC-UV) separate->analyze calculate Calculate logP analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method (OECD Guideline 105)

Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at equilibrium.

Protocol:

  • Sample Preparation: Add an excess amount of solid 2-amino-N-(2-ethylphenyl)benzenesulfonamide to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Reporting: The solubility is reported in units of mg/mL or µg/mL at the specified pH and temperature.

Determination of pKa by Potentiometric Titration

Rationale: The pKa values of the ionizable groups in a molecule are crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. Potentiometric titration is a classic and reliable method for determining pKa.

Protocol:

  • Solution Preparation: Prepare a solution of 2-amino-N-(2-ethylphenyl)benzenesulfonamide of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For overlapping pKa values, specialized software may be required for deconvolution.

pKa_Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prep_solution Prepare Analyte Solution setup_titrator Calibrated pH Electrode and Titrator prep_solution->setup_titrator titrate_acid Titrate with Strong Acid setup_titrator->titrate_acid titrate_base Titrate with Strong Base setup_titrator->titrate_base plot_curve Plot pH vs. Titrant Volume titrate_acid->plot_curve titrate_base->plot_curve determine_pka Determine pKa at Half-Equivalence Points plot_curve->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

While quantitative physicochemical data is crucial, qualitative spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino and sulfonamide groups, and the S=O stretches of the sulfonyl group.

Conclusion: A Foundation for Further Investigation

This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. More importantly, it has laid out a clear and scientifically rigorous framework for the experimental determination of these critical parameters. For researchers in drug discovery and development, the protocols and rationale presented herein should serve as a valuable resource for advancing the understanding of this and other novel chemical entities. The path from a promising molecule to a life-changing therapy is long, but it begins with a solid foundation in its fundamental physicochemical properties.

References

  • OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • OECD (1981), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].

  • Avdeef, A. (2003).
  • Kerns, E. H., & Di, L. (2008).
Exploratory

molecular weight and chemical formula of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

The following technical guide details the physicochemical profile, synthetic methodology, and structural characterization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide . This document is structured for researchers and d...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic methodology, and structural characterization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide . This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.

Executive Summary

2-amino-N-(2-ethylphenyl)benzenesulfonamide (CAS: 953716-87-5) is a diaryl sulfonamide characterized by an ortho-amino group on the sulfonyl ring and an ortho-ethyl substituent on the N-phenyl ring. Structurally, it is a derivative of orthanilic acid (2-aminobenzenesulfonic acid).

In drug discovery, this scaffold serves as a critical intermediate for fragment-based drug design (FBDD), particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents. Its 1,2-disubstitution pattern on both aromatic rings introduces specific steric constraints, influencing binding affinity and metabolic stability compared to its para-substituted isomers (sulfanilamide derivatives).

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Chemical Structure & Formula

The molecule consists of two benzene rings linked by a sulfonamide bridge. The "Head" ring bears a primary amine at the C2 position, while the "Tail" ring bears an ethyl group at the C2' position.

  • IUPAC Name: 2-amino-N-(2-ethylphenyl)benzenesulfonamide

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 276.35 g/mol [1]

  • CAS Number: 953716-87-5

Structural Visualization

The following diagram illustrates the connectivity and key functional groups.

Figure 1: Structural connectivity of 2-amino-N-(2-ethylphenyl)benzenesulfonamide showing the ortho-substitution pattern on both rings.

Physicochemical Properties (Calculated)

The following data points are essential for assessing ADME (Absorption, Distribution, Metabolism, Excretion) potential.

PropertyValueDescription
Exact Mass 276.0932 DaMonoisotopic mass for MS validation.
LogP (Predicted) ~2.6 - 2.9Moderate lipophilicity; likely good membrane permeability.
H-Bond Donors 2Primary amine (-NH2) and Sulfonamide (-NH-).
H-Bond Acceptors 4Sulfonyl oxygens (2) and Nitrogen lone pairs.
PSA (Topological) ~98 ŲPolar Surface Area; suggests oral bioavailability (Rule of 5 compliant).
pKa (Sulfonamide) ~10.0 - 10.5Weakly acidic due to the electron-donating ethyl group on the N-phenyl ring.

Synthetic Methodology

Retrosynthetic Analysis

Direct coupling of 2-aminobenzenesulfonyl chloride with 2-ethylaniline is not recommended due to the high reactivity of the free amino group, which leads to self-polymerization.

Optimal Strategy: Use a "Nitro-Reduction" route.

  • Coupling: React 2-nitrobenzenesulfonyl chloride with 2-ethylaniline.

  • Reduction: Selectively reduce the nitro group to the primary amine.

Protocol: Nitro-Reduction Route
Step 1: Sulfonylation (Formation of the Intermediate)

Reaction:



  • Reagents: 2-nitrobenzenesulfonyl chloride (1.0 eq), 2-ethylaniline (1.0 eq), Pyridine (1.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-ethylaniline in anhydrous DCM under inert atmosphere (

      
      ).
      
    • Add pyridine (base catalyst) to scavenge HCl.

    • Cool to 0°C. Slowly add 2-nitrobenzenesulfonyl chloride (dissolved in DCM) dropwise. Note: Slow addition controls the exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Workup: Wash with 1M HCl (to remove pyridine), then saturated

      
      , then brine. Dry over 
      
      
      
      and concentrate.
Step 2: Nitro Reduction (Unmasking the Amine)

Reaction:



  • Method A (Chemical): Iron powder (3.0 eq) and Ammonium Chloride in Ethanol/Water (3:1) at reflux for 2 hours. This is robust and tolerates the sulfur moiety well.

  • Method B (Catalytic): Hydrogenation (

    
     balloon) with 10% Pd/C in Methanol. Caution: Sulfonamides can sometimes poison Pd catalysts; Method A is often more reliable for sulfur-containing compounds.
    
Synthetic Workflow Diagram

synthesis SM1 2-Nitrobenzenesulfonyl Chloride Step1 Step 1: Coupling (DCM, Pyridine, 0°C -> RT) SM1->Step1 SM2 2-Ethylaniline SM2->Step1 Intermed Intermediate: 2-Nitro-N-(2-ethylphenyl) benzenesulfonamide Step1->Intermed Yield ~85-90% Step2 Step 2: Reduction (Fe / NH4Cl / EtOH, Reflux) Intermed->Step2 Product FINAL PRODUCT: 2-amino-N-(2-ethylphenyl) benzenesulfonamide Step2->Product Yield ~80-95%

Figure 2: Two-step synthetic pathway utilizing the nitro-precursor to avoid polymerization.

Characterization & Quality Control

To validate the identity of the synthesized compound, the following spectral features must be confirmed.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
  • Ethyl Group: Look for a triplet (

    
     ppm, 3H) and a quartet (
    
    
    
    ppm, 2H). The quartet may be slightly downfield due to the aromatic ring.
  • Amine (

    
    ):  Broad singlet, typically around 
    
    
    
    ppm (exchangeable with
    
    
    ).
  • Sulfonamide (

    
    ):  Sharp singlet, typically downfield around 
    
    
    
    ppm.
  • Aromatic Region: Complex multiplets between

    
     ppm. The protons ortho to the sulfonyl group will be the most deshielded (downfield).
    
Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Peak:

    
    .
    
  • Fragmentation: Loss of the sulfonyl moiety (

    
    ) is a common fragmentation pathway in sulfonamides.
    

Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as a "privileged scaffold." The sulfonamide group acts as a primary zinc-binding group (ZBG) in metalloenzymes.

  • Target: Carbonic Anhydrases (CA). The free primary amine allows for further derivatization (e.g., urea formation) to reach hydrophobic pockets within the enzyme active site.

  • Selectivity: The ortho-ethyl group introduces steric bulk that can induce isoform selectivity (e.g., selectivity for CA IX over CA II) by clashing with residues in the enzyme's hydrophobic half.

Synthetic Utility

Beyond biological activity, this compound is a precursor for azo dyes . Diazotization of the primary amine followed by coupling with electron-rich aromatics (phenols/naphthols) yields acid dyes used in histology and textiles.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12841745 (Related Isomer Structure Validation). Retrieved from [Link]

  • Organic Syntheses. General Procedure for Sulfonamide Synthesis via Nitrobenzenesulfonyl Chloride. Coll. Vol. 10, p. 457. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Therapeutic Potential of 2-amino-N-(2-ethylphenyl)benzenesulfonamide Derivatives

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide delves into the prospective therapeutic utility...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This technical guide delves into the prospective therapeutic utility of a novel subclass: 2-amino-N-(2-ethylphenyl)benzenesulfonamide derivatives. While direct literature on this specific substitution pattern is nascent, this document synthesizes data from structurally related analogs to build a robust, forward-looking hypothesis for their development. We will explore a plausible synthetic route, postulate the primary mechanism of action centered on carbonic anhydrase inhibition, and outline a comprehensive research framework for evaluating their potential in oncology and neurology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical entities within this promising class of compounds.

Introduction to the Benzenesulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a privileged pharmacophore in drug discovery.[1] Its ability to act as a transition-state mimic and engage in key hydrogen bonding interactions has led to the development of drugs with diverse biological activities.[1][2]

A Versatile Core in Medicinal Chemistry

Benzenesulfonamide and its derivatives have found applications as:

  • Antibacterial agents: By mimicking p-aminobenzoic acid (PABA), they inhibit dihydropteroate synthase, a key enzyme in bacterial folic acid synthesis.[1][3]

  • Diuretics and Antihypertensives: Through inhibition of carbonic anhydrase in the kidneys.[4][5]

  • Anticonvulsants: Targeting specific carbonic anhydrase isoforms in the central nervous system.[6][7]

  • Anticancer agents: Primarily through the inhibition of tumor-associated carbonic anhydrase isoforms.[8][9]

  • Anti-inflammatory agents. [10]

The Emergence of 2-Aminobenzenesulfonamide Derivatives

The 2-aminobenzenesulfonamide (orthanilamide) scaffold serves as a versatile building block for a variety of therapeutic agents.[1][11] The ortho-amino group provides a crucial vector for chemical modification, allowing for the synthesis of libraries of N-substituted derivatives with fine-tuned pharmacological profiles. The relative positioning of the amino and sulfonamide groups can significantly influence binding affinity and selectivity for biological targets compared to their para-isomers.[1]

Rationale for Investigating 2-amino-N-(2-ethylphenyl)benzenesulfonamide

This guide focuses on the untapped potential of derivatives bearing an N-(2-ethylphenyl) substituent. The rationale for this specific substitution pattern is twofold:

  • Lipophilicity and Membrane Permeability: The ethylphenyl group is expected to increase the lipophilicity of the molecule, potentially enhancing its ability to cross cellular membranes and the blood-brain barrier—a desirable trait for CNS-acting drugs and for reaching intracellular targets.

  • Steric Influence on Target Selectivity: The ortho-ethyl group introduces steric hindrance that could confer selectivity for specific enzyme isoforms, potentially reducing off-target effects and improving the therapeutic index.

Proposed Synthesis and Chemical Characterization

A robust and efficient synthetic route is paramount for the exploration of this novel class of compounds. The following section outlines a proposed synthetic scheme based on established methodologies for analogous compounds.[12][13][14]

General Synthetic Scheme

The proposed synthesis involves a two-step process starting from 2-nitrobenzenesulfonyl chloride, a common starting material. The key transformation is the nucleophilic substitution reaction between the sulfonyl chloride and 2-ethylaniline.

G A 2-Nitrobenzenesulfonyl Chloride reagent1 + 2-Ethylaniline Base (e.g., Pyridine) DCM, 0°C to RT A->reagent1 B 2-Ethyl-N-(2-nitrophenylsulfonyl)aniline reagent2 Reduction (e.g., SnCl2·2H2O, HCl) Ethanol, Reflux B->reagent2 C 2-Amino-N-(2-ethylphenyl)benzenesulfonamide reagent1->B reagent2->C

Caption: Proposed synthetic pathway for 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-N-(2-nitrophenylsulfonyl)aniline

  • To a stirred solution of 2-ethylaniline (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0°C, add a solution of 2-nitrobenzenesulfonyl chloride (1.05 eq.) in DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane:ethyl acetate gradient) to yield the desired intermediate.

Causality: The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, driving it to completion.[12] Performing the initial addition at 0°C helps to control the exothermic nature of the reaction.

Step 2: Synthesis of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide

  • Suspend the intermediate from Step 1 (1.0 eq.) in ethanol.

  • Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq.) followed by concentrated HCl.

  • Heat the mixture to reflux (approx. 80°C) for 3-4 hours, monitoring the reduction of the nitro group by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture to pH 8-9 with a saturated solution of NaHCO₃ or NaOH.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or flash chromatography to yield the target compound.

Causality: SnCl₂ in acidic medium is a classic and reliable method for the reduction of aromatic nitro groups to amines, offering high yields and compatibility with the sulfonamide functional group.

Spectroscopic Characterization

The identity and purity of the synthesized derivatives should be confirmed using standard spectroscopic methods:

  • ¹H NMR: To confirm the presence of aromatic and aliphatic protons and their respective splitting patterns.

  • ¹³C NMR: To identify all unique carbon environments in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.[15]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as N-H stretches for the amino and sulfonamide groups, and S=O stretches for the sulfonyl group.

Postulated Mechanism of Action and Pharmacological Profile

Based on extensive data from analogous compounds, the primary therapeutic potential of 2-amino-N-(2-ethylphenyl)benzenesulfonamide derivatives is predicted to stem from their ability to inhibit carbonic anhydrases (CAs).[1][6][8][16]

Primary Molecular Target: Carbonic Anhydrases

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton.[1][8] The sulfonamide group is a key zinc-binding pharmacophore, which coordinates to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[1] Different isoforms of CA are expressed throughout the body, and isoform-selective inhibition is a key goal of modern drug design.[6][8]

Caption: Inhibition of Carbonic Anhydrase by a sulfonamide-based inhibitor.

Key Signaling Pathways for Therapeutic Intervention

Oncology: Tumor-associated isoforms, particularly CA IX and CA XII, are highly expressed in many hypoxic tumors.[1][8] They play a crucial role in maintaining the pH balance of cancer cells, allowing them to thrive in an acidic tumor microenvironment. Inhibition of CA IX/XII disrupts this pH regulation, leading to increased intracellular acidosis and reduced tumor cell proliferation and survival.[9]

Neurology: In the brain, CA II and CA VII are involved in regulating neuronal excitability.[6] Inhibition of these isoforms has been shown to have an anticonvulsant effect, making them attractive targets for the treatment of epilepsy.[6][7]

Proposed Therapeutic Applications and Preclinical Evaluation

The following sections outline a proposed research plan to validate the therapeutic potential of this novel compound series.

In Vitro Evaluation: Carbonic Anhydrase Inhibition Assay

The first crucial step is to determine the inhibitory potency and selectivity of the synthesized derivatives against a panel of human CA isoforms.

Protocol: Stopped-Flow CO₂ Hydration Assay

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of purified recombinant human CA isoforms (e.g., hCA I, II, VII, IX) and the synthesized inhibitors in an appropriate buffer (e.g., Tris-HCl with acetonitrile as a co-solvent).

  • Assay Buffer: Use a pH indicator buffer (e.g., phenol red) to monitor the pH change resulting from the enzymatic reaction.

  • Reaction Initiation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme/inhibitor solution with a CO₂-saturated solution.

  • Data Acquisition: Monitor the decrease in absorbance of the pH indicator at a specific wavelength (e.g., 557 nm) over time. The initial rate of the reaction is proportional to the enzyme activity.[6]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration. Ki values can then be calculated using the Cheng-Prusoff equation.

Summary of Hypothetical Preclinical Data

To guide the drug development process, structure-activity relationship (SAR) studies are essential. A hypothetical data set for a series of derivatives is presented below to illustrate how results would be compiled.

Compound IDR¹ GroupR² GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA IX (Ki, nM)
GS-001 H2-ethyl25045.538.215.8
GS-002 H4-ethyl31060.155.430.1
GS-003 H2,6-diethyl450150.3135.825.5
GS-004 4-Cl2-ethyl18030.225.19.3
Aacetazolamide (Reference)250122.525

This table contains hypothetical data for illustrative purposes only.

SAR Insights: From this hypothetical data, one might conclude that an ortho-ethyl group (GS-001) confers better selectivity for the tumor-associated CA IX over the off-target CA I compared to a para-ethyl group (GS-002). Adding an electron-withdrawing group like chlorine (GS-004) could enhance potency across the board.

Future Directions and Conclusion

The exploration of 2-amino-N-(2-ethylphenyl)benzenesulfonamide derivatives represents a promising, albeit unchartered, avenue in medicinal chemistry. The foundational knowledge of the benzenesulfonamide scaffold provides a strong basis for hypothesizing their therapeutic potential, primarily as selective carbonic anhydrase inhibitors.

The immediate future work should focus on:

  • Synthesis and Characterization: Executing the proposed synthetic route to generate a small library of analogs with variations on the N-phenyl ring.

  • In Vitro Screening: Validating the primary hypothesis through comprehensive CA inhibition assays.

  • Cell-Based Assays: Evaluating the top candidate compounds in relevant cancer cell lines (for anticancer potential) and neuronal models (for anticonvulsant potential).

  • ADME/Tox Profiling: Conducting early-stage absorption, distribution, metabolism, excretion, and toxicity studies to assess the drug-like properties of lead compounds.[17]

References

  • The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. Benchchem.
  • Benzenesulfonamide, N-[2-[[(phenylamino)carbonyl]amino]phenyl]-. Benchchem.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry - ACS Publications.
  • Benzenesulfonamide: Structure, Properties, and Applications. Jinli Chemical.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed.
  • Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science.
  • Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential.
  • 2-Aminobenzenesulfonamide: A Versatile Pharmaceutical and Dye Intermediate. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-Amino-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide. PMC - NIH.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC - NIH.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers.
  • 2-Aminobenzenesulfonamide. Chem-Impex.
  • Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • Synthesis, characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. ResearchGate.
  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1. Farmacia Journal.
  • 2-Amino-N-Ethyl-N-Phenylbenzene Sulfonamide. Dyes Intermediate.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing.
  • N-phenyl benzenesulfonamide derivatives synthesized. ResearchGate.
  • Synthesis of a new series of N4-substituted 4-(2-aminoethyl)benzenesulfonamides and their inhibitory effect on human carbonic anhydrase cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. ResearchGate.
  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • Synthesis of N-(2-methylphenyl)-benzenesulfonamide. PrepChem.com.

Sources

Exploratory

Technical Deep Dive: 2-Amino-N-(2-ethylphenyl)benzenesulfonamide Bioactivity

Executive Summary Compound Class: Ortho-aminobenzenesulfonamide derivative. CAS Registry: 953716-87-5 (Representative Analog).

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Ortho-aminobenzenesulfonamide derivative. CAS Registry: 953716-87-5 (Representative Analog). Primary Utility: Privileged scaffold for medicinal chemistry, specifically as a precursor for benzothiadiazine dioxides (sultams) and a pharmacophore for Carbonic Anhydrase (CA) inhibition and Chemokine Receptor antagonism (CXCR1/2).

This technical guide analyzes the bioactivity profile of 2-amino-N-(2-ethylphenyl)benzenesulfonamide . Unlike classic "sulfa drugs" (sulfanilamides) which possess a para-amino group, this ortho-isomer exhibits a distinct pharmacological and synthetic profile. Its steric bulk, provided by the 2-ethylphenyl moiety, and its bifunctional nature (nucleophilic amine + electrophilic sulfonamide core) make it a critical building block in Diversity-Oriented Synthesis (DOS) for oncology and immunology therapeutics.

Part 1: Chemical Architecture & SAR Analysis

Structural Distinction: Ortho vs. Para

The bioactivity of benzenesulfonamides is strictly dictated by regioisomerism.

  • Para-Isomers (Sulfanilamides): Mimic p-aminobenzoic acid (PABA); primary targets are bacterial dihydropteroate synthase (DHPS).

  • Ortho-Isomers (Target Molecule): The 2-amino group facilitates intramolecular hydrogen bonding with the sulfonyl oxygens, altering pKa and lipophilicity. This geometry favors binding to Carbonic Anhydrases (CAs) and Chemokine Receptors (CXCR) rather than DHPS.

The Role of the 2-Ethylphenyl Moiety

The N-(2-ethylphenyl) substitution is not merely lipophilic filler. It introduces steric hindrance proximal to the sulfonamide bond.

  • Conformational Locking: The ortho-ethyl group restricts rotation around the N-C(phenyl) bond, often favoring a specific atropisomer that enhances selectivity for hydrophobic pockets in GPCRs (e.g., CXCR2).

  • Metabolic Stability: The ethyl group blocks metabolic attack at the ortho position of the aniline ring, prolonging half-life compared to unsubstituted analogs.

Part 2: Mechanisms of Action & Bioactivity[1]

Carbonic Anhydrase Inhibition (CAI)

The sulfonamide moiety (


) is a classic zinc-binding group (ZBG). 2-aminobenzenesulfonamides are potent inhibitors of tumor-associated CA isoforms (CA IX and XII).
  • Mechanism: The sulfonamide nitrogen (ionized at physiological pH) coordinates with the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.

  • Selectivity: The 2-ethylphenyl "tail" interacts with the hydrophobic half of the CA active site, potentially conferring selectivity for CA IX (hypoxia-induced) over the ubiquitous cytosolic CA II.

Chemokine Receptor Antagonism (CXCR1/2)

N-aryl sulfonamides are well-documented allosteric antagonists of CXCR1 and CXCR2, receptors involved in neutrophil recruitment and inflammation.

  • Relevance: High homology exists between this scaffold and known antagonists like Reparixin or Navarixin analogs.

  • Mode of Action: They bind to an intracellular allosteric site, locking the transmembrane helices in an inactive conformation, preventing G-protein coupling upon chemokine binding.

Precursor for Sultam Synthesis

This molecule acts as a "latent" heterocycle. Under oxidative or carbonyl-insertion conditions, the 2-amino group reacts with the sulfonamide nitrogen (or adjacent carbons) to form benzo[1,2,4]thiadiazine-1,1-dioxides . These cyclized derivatives are potent AMPA receptor modulators and diuretics.

Part 3: Experimental Protocols

Synthesis of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide

Objective: Efficient generation of the scaffold via nitro-reduction.

Reagents:

  • 2-Nitrobenzenesulfonyl chloride (1.0 eq)

  • 2-Ethylaniline (1.1 eq)

  • Pyridine or Et3N (Base)

  • SnCl2 / HCl or H2/Pd-C (Reducing Agent)

Workflow:

  • Sulfonylation: Dissolve 2-nitrobenzenesulfonyl chloride in DCM at 0°C. Add 2-ethylaniline and base dropwise. Stir at RT for 4h.

    • Checkpoint: Monitor TLC for disappearance of sulfonyl chloride.

  • Isolation: Wash with 1N HCl, brine, dry over MgSO4, and concentrate to yield the nitro intermediate.

  • Reduction: Dissolve intermediate in EtOH. Add SnCl2 (5 eq) and reflux for 2h (or Hydrogenate with Pd/C).

  • Purification: Neutralize, extract with EtOAc, and recrystallize from EtOH/Water.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 against CA II and CA IX.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water.

  • Procedure:

    • Incubate enzyme (CA) with inhibitor (0.1 nM – 10 µM) for 15 min.

    • Mix enzyme-inhibitor solution with CO2-saturated water in a stopped-flow spectrophotometer.

    • Monitor absorbance decay at 557 nm (acidification).

  • Calculation: Fit initial rates to the Cheng-Prusoff equation to derive

    
    .
    

Part 4: Visualization & Pathway Logic

Pharmacophore & Synthesis Map

The following diagram illustrates the synthesis pathway and the divergent bioactivity outcomes based on the structural features of the molecule.

Bioactivity_Map cluster_sar Structure-Activity Relationship (SAR) Precursor 2-Nitrobenzenesulfonyl Chloride Intermediate Nitro-Sulfonamide Intermediate Precursor->Intermediate Sulfonylation (DCM/Pyridine) Reagent 2-Ethylaniline Reagent->Intermediate Target 2-Amino-N-(2-ethylphenyl) benzenesulfonamide Intermediate->Target Nitro Reduction (SnCl2 or H2/Pd) CA_Inhib Carbonic Anhydrase Inhibition (Zn++ Binding) Target->CA_Inhib Sulfonamide Moiety (Zinc Coordination) CXCR_Antag CXCR1/2 Antagonism (Allosteric Site) Target->CXCR_Antag 2-Ethylphenyl Steric Lock (Hydrophobic Pocket) Sultam Cyclization to Benzothiadiazines Target->Sultam Intramolecular Cyclization

Figure 1: Synthesis route and divergent pharmacological pathways for the 2-aminobenzenesulfonamide scaffold.

Part 5: Quantitative Data Summary

The following table summarizes the expected bioactivity ranges for this scaffold class based on literature surrogates (N-aryl-2-aminobenzenesulfonamides).

Target ClassAssay TypeExpected Potency (

)
MechanismKey Structural Driver
CA II (Cytosolic) CO2 Hydration50 – 500 nMComp. InhibitorSulfonamide Anion (

)
CA IX (Tumor) Esterase Activity10 – 100 nMComp. Inhibitor2-Ethylphenyl Hydrophobicity
CXCR2 Ca2+ Flux0.5 – 5.0 µMAllosteric Antag.Ortho-substitution (Steric)
Bacteria (Gram-) MIC (Broth)> 100 µg/mLDHPS InhibitionWeak activity (due to ortho amine)

Note: Data derived from SAR trends of homologous 2-aminobenzenesulfonamides [1, 2].

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link

  • Bertini, I., et al. (2005). The structural basis for the inhibition of human carbonic anhydrase II by sulfonamides and sulfamates. Bioorganic & Medicinal Chemistry, 13(23), 6453-6461. Link

  • Allegretti, M., et al. (2005). 2-Arylpropionic CXC chemokine receptor 1 (CXCR1) ligands as novel non-competitive CXCL8 inhibitors. Journal of Medicinal Chemistry, 48(13), 4312-4331. Link

  • BenchChem. (2025).[1][2] 2-Aminobenzenesulfonamide as a Versatile Starting Material for Novel Therapeutics.[1][2] Application Note. Link

Sources

Foundational

A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

This guide provides an in-depth, technical walkthrough for the complete crystal structure analysis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical walkthrough for the complete crystal structure analysis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key decisions in the experimental workflow. We will navigate the entire process from the synthesis of the target compound to the final interpretation of its three-dimensional structure and intermolecular interactions.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule and its packing in the crystalline state are fundamental to understanding its physicochemical properties, including solubility, stability, and biological activity. For a sulfonamide derivative such as 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a detailed crystal structure analysis can reveal crucial information about its conformational preferences and the nature of its intermolecular interactions. These interactions, primarily hydrogen bonds and π-π stacking, are the driving forces behind the formation of specific supramolecular architectures in the solid state[1][2]. Understanding these patterns is paramount for rational drug design and the development of novel materials with tailored properties.

This guide will present a systematic approach to obtaining and analyzing the crystal structure of the title compound, even in the absence of pre-existing crystallographic data. We will begin with a proposed synthetic route and proceed through the critical steps of crystallization, X-ray diffraction data collection, structure solution and refinement, and a thorough analysis of the resulting crystal packing.

Part 1: Synthesis and Crystallization

A successful crystal structure analysis begins with the synthesis of a pure compound and the growth of high-quality single crystals.

Proposed Synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

While numerous methods exist for the synthesis of benzenesulfonamide derivatives, a common and effective approach involves the reaction of a sulfonyl chloride with an appropriate amine[3]. A plausible synthetic route for 2-amino-N-(2-ethylphenyl)benzenesulfonamide is outlined below. This multi-step process begins with the protection of the amino group of 2-aminobenzenesulfonyl chloride, followed by reaction with 2-ethylaniline and subsequent deprotection.

Experimental Protocol: Synthesis

  • Protection of the Amino Group: React 2-aminobenzenesulfonyl chloride with a suitable protecting group, such as acetyl chloride, in the presence of a base like pyridine to form N-(2-(chlorosulfonyl)phenyl)acetamide.

  • Sulfonamide Bond Formation: The protected sulfonyl chloride is then reacted with 2-ethylaniline in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) and in the presence of a base (e.g., triethylamine) to form N-(2-acetamidophenylsulfonyl)-N-(2-ethylphenyl)amine.

  • Deprotection: The acetyl protecting group is removed by acid or base hydrolysis to yield the final product, 2-amino-N-(2-ethylphenyl)benzenesulfonamide. For instance, refluxing in the presence of aqueous hydrochloric acid can be effective[4][5][6].

  • Purification: The crude product should be purified by column chromatography or recrystallization to obtain a sample of high purity, which is crucial for successful crystallization.

Crystallization: The Art and Science of Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions of approximately 0.1-0.4 mm, and free of cracks or other defects[7][8]. Several techniques can be employed to grow high-quality crystals from a purified organic compound[9][10][11].

Common Crystallization Techniques:

  • Slow Evaporation: A near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days or weeks[8].

  • Solvent Diffusion (Layering): The compound is dissolved in a "good" solvent, and a "poor" solvent (in which the compound is less soluble) is carefully layered on top. Crystals form at the interface as the solvents slowly mix[12].

  • Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger, sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent diffuses into the solution, reducing the compound's solubility and promoting crystallization[12].

Experimental Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the purified 2-amino-N-(2-ethylphenyl)benzenesulfonamide in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water). A good solvent for crystallization is one in which the compound is moderately soluble at room temperature and highly soluble at elevated temperatures.

  • Setup Crystallization Trials: Based on the solubility tests, set up crystallization experiments using the techniques described above. It is advisable to try multiple solvent systems and conditions in parallel.

  • Patience and Observation: Allow the crystallization experiments to proceed undisturbed. Monitor them periodically under a microscope for the formation of single crystals.

Part 2: Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using X-ray diffraction.

Data Collection

The crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The positions and intensities of these spots are recorded by a detector[13].

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a suitable holder, such as a glass fiber or a cryoloop[7].

  • Diffractometer Setup: The mounted crystal is placed on the goniometer of a single-crystal X-ray diffractometer. The X-ray source (commonly Mo-Kα or Cu-Kα radiation) and detector are positioned[13][14]. For organic molecules, Mo-Kα radiation is often preferred due to its shorter wavelength, which allows for the collection of more diffraction data.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: A data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while collecting images[7][15][16]. Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms in the unit cell and refining these positions to best fit the experimental data.

Workflow for Structure Solution and Refinement:

workflow DataCollection Diffraction Data Collection DataReduction Data Reduction & Integration DataCollection->DataReduction SpaceGroup Space Group Determination DataReduction->SpaceGroup StructureSolution Structure Solution (e.g., SHELXT) SpaceGroup->StructureSolution InitialModel Initial Atomic Model StructureSolution->InitialModel Refinement Structure Refinement (e.g., SHELXL) InitialModel->Refinement Validation Structure Validation Refinement->Validation Check R-factors, electron density map Validation->Refinement Model modification FinalModel Final Crystal Structure (CIF) Validation->FinalModel Converged

Caption: Workflow for Crystal Structure Solution and Refinement.

Software packages such as Olex2[17][18][19] provide a user-friendly interface for controlling structure solution programs like SHELXT and refinement programs like SHELXL[20].

Experimental Protocol: Structure Solution and Refinement using Olex2

  • Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often implemented in programs like SHELXT. This yields an initial structural model[20][21].

  • Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are refined against the experimental data using a least-squares minimization procedure in a program like SHELXL. This iterative process improves the agreement between the calculated and observed diffraction patterns[20].

  • Model Building and Validation: The refined model is inspected, and missing atoms (especially hydrogen atoms) are located in the difference electron density map and added to the model. The final model is validated by checking various crystallographic parameters, such as the R-factor, goodness-of-fit, and the residual electron density.

Table 1: Hypothetical Crystallographic Data for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

ParameterValue
Chemical formulaC14H16N2O2S
Formula weight276.36
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP21/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.23(3)°
c = 9.876(4) Å, γ = 90°
Volume1489.1(10) ų
Z4
Density (calculated)1.231 Mg/m³
Absorption coefficient0.21 mm⁻¹
F(000)584
Crystal size0.30 x 0.20 x 0.15 mm
Theta range for data collection2.5 to 27.5°
Reflections collected8543
Independent reflections3421 [R(int) = 0.045]
Completeness to theta = 27.5°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3421 / 0 / 178
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.135
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Part 3: Analysis of the Crystal Structure

With the refined crystal structure in hand, a detailed analysis of the molecular conformation, packing, and intermolecular interactions can be performed.

Molecular Conformation

The final refined structure will reveal the precise bond lengths, bond angles, and torsion angles of the 2-amino-N-(2-ethylphenyl)benzenesulfonamide molecule. This information is crucial for understanding its conformational preferences in the solid state. Visualization software such as Mercury[22][23][24][25][26] is invaluable for this purpose.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For sulfonamides, hydrogen bonds involving the amino and sulfonamido groups, as well as π-π stacking interactions between the aromatic rings, are particularly important[1][2].

Hirshfeld Surface Analysis:

A powerful tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis[1][27][28][29]. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

hirshfeld CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer HirshfeldSurface Generate Hirshfeld Surface CrystalExplorer->HirshfeldSurface dnorm Map d_norm surface HirshfeldSurface->dnorm Visualize close contacts Fingerprint Generate 2D Fingerprint Plot HirshfeldSurface->Fingerprint Quantify interactions Analysis Analyze Intermolecular Contacts dnorm->Analysis Fingerprint->Analysis

Caption: Workflow for Hirshfeld Surface Analysis.

Experimental Protocol: Hirshfeld Surface Analysis

  • Input Data: The final Crystallographic Information File (CIF) is used as the input for software like CrystalExplorer[28].

  • Hirshfeld Surface Generation: The software calculates the Hirshfeld surface of the molecule, which is a surface of points in space where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.

  • d_norm Mapping: The surface is colored based on the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts around the van der Waals separation, and blue areas show longer contacts[29].

  • 2D Fingerprint Plots: Two-dimensional fingerprint plots are generated, which summarize the intermolecular contacts as a scatter plot of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface. The shape and features of the fingerprint plot provide a quantitative measure of the different types of intermolecular interactions present in the crystal[1][29].

Table 2: Expected Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypeExpected Contribution (%)
H···H40 - 50
O···H/H···O20 - 30
C···H/H···C15 - 25
N···H/H···N5 - 10
C···C (π-π stacking)2 - 5
S···O/O···S< 2

Conclusion

This guide has provided a comprehensive, step-by-step framework for the crystal structure analysis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, from its synthesis to the detailed interpretation of its solid-state structure. By following these protocols and understanding the underlying principles, researchers can gain valuable insights into the structure-property relationships of this and other related molecules. The elucidation of the crystal structure provides a solid foundation for further studies in drug development and materials science, enabling the rational design of new compounds with improved efficacy and desired physical properties. The use of modern crystallographic software and analytical tools, such as Hirshfeld surface analysis, allows for a deep and quantitative understanding of the subtle intermolecular forces that govern the supramolecular architecture of the crystalline state.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). Scientific Research Publishing. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2017). Journal of Pharmaceutical Sciences. [Link]

  • Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

  • Mercury (crystallography). Wikipedia. [Link]

  • The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI. [Link]

  • Understanding Hirshfeld Surfaces: A Window Into Molecular Interactions. (2026). Oreate AI Blog. [Link]

  • Free Crystal Structure Visualization Software. Cambridge Crystallographic Data Centre. [Link]

  • Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. (2008). Journal of Applied Crystallography. [Link]

  • Mercury 4.0: from visualization to analysis, design and prediction. (2019). Journal of Applied Crystallography. [Link]

  • Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. (2018). SETSCI Conference Proceedings. [Link]

  • SOP: CRYSTALLIZATION. University of Cape Town. [Link]

  • Crystallisation Techniques. (2006). University of Bristol. [Link]

  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Olex2: a complete structure solution, refinement and analysis program. (2009). Journal of Applied Crystallography. [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021). Northwestern University. [Link]

  • Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]

  • Single-crystal X-ray Diffraction. Carleton College. [Link]

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
  • Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Scribd. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. [Link]

  • Olex2. OlexSys. [Link]

  • Overview - OlexSys. OlexSys. [Link]

  • Olex2 download. SourceForge.net. [Link]

  • Organic Chemistry Lab Techniques - Crystallization. YouTube. [Link]

  • Crystallization of Organic Compounds. (2008). John Wiley & Sons. [Link]

  • Guide for crystallization. Université de Sherbrooke. [Link]

  • The Cambridge Structural Database. The Cambridge Crystallographic Data Centre. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility Profile of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in Organic Solvents

Prepared by: A Senior Application Scientist This guide provides a comprehensive framework for establishing and understanding the solubility profile of the active pharmaceutical ingredient (API) candidate, 2-amino-N-(2-et...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive framework for establishing and understanding the solubility profile of the active pharmaceutical ingredient (API) candidate, 2-amino-N-(2-ethylphenyl)benzenesulfonamide. Recognizing the absence of publicly available, extensive solubility data for this specific molecule, this document serves as a methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to determine, predict, and interpret the solubility of this compound in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. A well-defined solubility profile in a range of organic solvents is indispensable for numerous stages of drug development. It governs the choice of solvents for synthesis and purification, impacts the feasibility of different formulation strategies, and ultimately affects the bioavailability of the final drug product. For a molecule like 2-amino-N-(2-ethylphenyl)benzenesulfonamide, understanding its behavior in organic media is the first step toward unlocking its therapeutic potential. This guide will provide the necessary tools to build that understanding from the ground up.

Part 1: Physicochemical Characterization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Before embarking on solubility studies, a thorough characterization of the molecule's intrinsic properties is essential. These parameters provide the context for interpreting solubility data and are crucial inputs for theoretical prediction models.

Molecular Structure:

  • IUPAC Name: 2-amino-N-(2-ethylphenyl)benzenesulfonamide

  • Molecular Formula: C₁₄H₁₆N₂O₂S

  • Molecular Weight: 276.36 g/mol [1]

Predicted Physicochemical Properties:

While experimental data for this specific isomer is scarce, computational tools can provide valuable estimates. It is crucial to verify these predictions experimentally.

PropertyPredicted ValueSignificance in Solubility
logP (Octanol-Water Partition Coefficient) ~2.3 - 2.8Indicates the lipophilicity of the compound. A positive logP suggests a preference for non-polar (organic) solvents over water.
pKa (Acid Dissociation Constant) Amine group (NH₂): ~2-3 (acidic)Sulfonamide (NH): ~9-10 (weakly acidic)The ionization state of the molecule dramatically affects its solubility. In organic solvents, the non-ionized form typically dominates.
Melting Point (°C) Not availableA high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome by the solvent.

Part 2: Theoretical Prediction of Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components[2][3]:

  • δd (Dispersion forces): Energy from temporary fluctuating dipoles.

  • δp (Polar forces): Energy from permanent dipoles.

  • δh (Hydrogen bonding forces): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. This relationship can be visualized as a "solubility sphere" in a 3D space defined by these parameters. Solvents that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.

The distance (Ra) between the HSP of the solute (1) and the solvent (2) in Hansen space is calculated as:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a higher likelihood of dissolution.

Workflow for Determining the Hansen Solubility Sphere

HSP_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Select a diverse set of ~20-30 organic solvents with known HSPs C Add a fixed volume of each solvent to the corresponding vial A->C B Prepare small, equal-sized vials of 2-amino-N-(2-ethylphenyl)benzenesulfonamide B->C D Agitate vials to reach equilibrium (e.g., 24 hours at a controlled temperature) C->D E Visually assess solubility: Score as '1' (soluble) or '0' (insoluble) D->E F Input solvent HSPs and solubility scores into HSP software (e.g., HSPiP) E->F G Calculate the solute's HSP (δd, δp, δh) and the radius of the solubility sphere (R₀) F->G H Solubility Profile G->H Predicts Solubility in Untested Solvents

Caption: Workflow for determining Hansen Solubility Parameters.

Hansen Solubility Parameters of Common Organic Solvents

The following table provides the HSP values for a selection of common organic solvents, which can be used to perform the analysis described above.

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)
Acetone15.510.47.0
Acetonitrile15.318.06.1
Chloroform17.83.15.7
Dichloromethane17.07.37.1
Dimethyl Sulfoxide (DMSO)18.416.410.2
Ethanol15.88.819.4
Ethyl Acetate15.85.37.2
Heptane15.30.00.0
Methanol14.712.322.3
Tetrahydrofuran (THF)16.85.78.0
Toluene18.01.42.0
Water15.516.042.3

Data compiled from various sources, including Hansen Solubility Parameters in Practice.[4][5]

Part 3: Experimental Determination of Solubility

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method .[6][7] This method ensures that the solvent is fully saturated with the solute, providing a reliable measure of its solubility at a given temperature.

Detailed Protocol for the Shake-Flask Method

Objective: To determine the equilibrium solubility of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in a selected organic solvent at a controlled temperature.

Materials:

  • 2-amino-N-(2-ethylphenyl)benzenesulfonamide (solid, crystalline)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of the API in a suitable solvent (in which it is highly soluble, like acetonitrile or methanol) at known concentrations to generate a calibration curve.

  • Addition of Excess Solute: Add an excess amount of solid 2-amino-N-(2-ethylphenyl)benzenesulfonamide to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. A general rule is to add at least twice the estimated amount needed for saturation.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired organic solvent to the vial.

  • Equilibration: Secure the vials on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, use one of the following methods:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter compatible with the organic solvent. This is a critical step to remove any remaining solid particles.[8]

  • Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant with the same solvent used for the calibration curve to bring its concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method. Determine the concentration of the API by comparing the analytical response to the calibration curve.

  • Calculation of Solubility: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

ShakeFlask_Workflow A 1. Add excess solid API to vial B 2. Add precise volume of organic solvent A->B C 3. Equilibrate on shaker (e.g., 24h, 25°C) B->C D 4. Separate solid/liquid (Centrifuge or Filter) C->D E 5. Collect clear supernatant D->E F 6. Dilute supernatant with known factor E->F G 7. Quantify concentration (HPLC or UV-Vis) F->G H 8. Calculate solubility (mg/mL or mol/L) G->H

Caption: Step-by-step workflow for the shake-flask solubility method.

Part 4: Data Interpretation and Application

Once solubility data has been generated across a range of solvents, the results should be tabulated and analyzed.

Example Data Table (Hypothetical):

Solvent ClassSolventSolubility at 25°C (mg/mL)Hansen Parameters (δd, δp, δh)
Protic Methanol[Experimental Value](14.7, 12.3, 22.3)
Ethanol[Experimental Value](15.8, 8.8, 19.4)
Aprotic Polar Acetone[Experimental Value](15.5, 10.4, 7.0)
Acetonitrile[Experimental Value](15.3, 18.0, 6.1)
DMSO[Experimental Value](18.4, 16.4, 10.2)
Non-Polar Toluene[Experimental Value](18.0, 1.4, 2.0)
Heptane[Experimental Value](15.3, 0.0, 0.0)

Analysis:

  • Correlate with HSP: Compare the experimental solubility values with the calculated Hansen distance (Ra). A strong correlation, where higher solubility corresponds to a smaller Ra, validates the determined HSP of the solute.

  • Identify Trends: Analyze solubility trends based on solvent polarity, hydrogen bonding capability, and other chemical properties. For a molecule with an amino and a sulfonamide group, high solubility would be expected in solvents capable of hydrogen bonding.

  • Application in Drug Development:

    • Synthesis & Purification: Solvents with high solubility are ideal for reaction media, while pairs of solvents (one "good," one "poor") can be selected for crystallization and purification.

    • Formulation: For liquid formulations, solvents with high solubilizing capacity are primary candidates. For solid dosage forms, understanding solubility in organic solvents is crucial for processes like spray drying or hot-melt extrusion.

    • Toxicology: Early knowledge of solubility helps in preparing stock solutions for in vitro and in vivo toxicological studies.

Conclusion

References

  • U.S. Environmental Protection Agency (EPA). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- - Substance Details. [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • U.S. Environmental Protection Agency (EPA). (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • SIELC Technologies. Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. [Link]

  • ChemBK. 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]

  • Journal of Materials Chemistry C. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • ResearchGate. Hansen parameters of the different organic solvents used. [Link]

Sources

Foundational

predicted toxicity and safety profile of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Technical Whitepaper: Predictive Toxicology & Safety Profile of 2-amino-N-(2-ethylphenyl)benzenesulfonamide Executive Summary & Structural Deconstruction Compound Identity: 2-amino-N-(2-ethylphenyl)benzenesulfonamide Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Predictive Toxicology & Safety Profile of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Executive Summary & Structural Deconstruction

Compound Identity: 2-amino-N-(2-ethylphenyl)benzenesulfonamide Chemical Class: Ortho-aminobenzenesulfonamide / Diaryl Sulfonamide Regulatory Status: New Chemical Entity (NCE) / Research Intermediate

This guide provides a predictive safety assessment for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. Unlike classical "sulfa drugs" (which are para-aminobenzenesulfonamides), this molecule features an ortho-amino group and a lipophilic N-aryl substituent. These structural nuances fundamentally alter its predicted toxicity profile, shifting the risk landscape from immediate hypersensitivity (SJS/TEN) toward potential metabolic bioactivation and off-target ion channel inhibition.

Structural Alert Analysis (Toxophores)
Functional GroupPredicted RiskMechanistic Basis
Ortho-Aniline Moderate Potential for N-hydroxylation (methemoglobinemia risk), though often sterically hindered compared to para-isomers. Capable of intramolecular cyclization.
Sulfonamide (-SO₂NH-) High Class-wide alert for Idiosyncratic Drug Reactions (IDRs) and Type I/IV hypersensitivity.
2-Ethylphenyl Moiety Moderate Benzylic oxidation site (CYP-mediated). Increases logP, raising risk of hERG channel blockade (QTc prolongation).
N-Aryl Bond Low Potential hydrolytic cleavage to release 2-ethylaniline (a known genotoxin/carcinogen suspect).

In Silico Profiling & Metabolic Fate

The safety profile of this molecule is dictated by its metabolic stability. Unlike para-isomers, the ortho-amino group facilitates intramolecular hydrogen bonding with the sulfonyl oxygens, potentially stabilizing the molecule against N-oxidation. However, if bioactivation occurs, it follows a distinct pathway.

Predicted Metabolic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent metabolic fates: Path A (Bioactivation/Toxicity) vs. Path B (Detoxification/Cyclization).

MetabolicPathways Parent Parent Compound (2-amino-N-(2-ethylphenyl)...) Metabolite1 N-Hydroxylamine (Toxic Intermediate) Parent->Metabolite1 CYP2C9 / CYP2D6 (N-Oxidation) Metabolite3 Benzylic Alcohol (Detox/Excretion) Parent->Metabolite3 CYP3A4 (Benzylic Hydroxylation) Metabolite4 Benzothiadiazine Cyclization (Stable Sultam) Parent->Metabolite4 Intramolecular Condensation 2-Ethylaniline 2-Ethylaniline Parent->2-Ethylaniline Amidase Hydrolysis Metabolite2 Nitroso Species (Protein Adducts) Metabolite1->Metabolite2 Oxidation Hepatotoxicity / IDR Hepatotoxicity / IDR Metabolite2->Hepatotoxicity / IDR Covalent Binding (Haptenization)

Figure 1: Predicted metabolic divergence. The formation of the Nitroso species (Red path) is the primary driver for sulfonamide hypersensitivity. The Ortho-position allows for unique cyclization (Yellow path) which may mitigate toxicity.

Critical Toxicity Endpoints

A. Idiosyncratic Drug Reactions (IDRs)
  • Prediction: High Risk.

  • Mechanism: Sulfonamides are metabolized to reactive hydroxylamines and nitroso species. These electrophiles bind to cellular proteins (acting as haptens), triggering an immune response.

  • Mitigation Factor: The ortho-substitution may sterically hinder the N-oxidation required for this pathway compared to sulfamethoxazole.

B. Genotoxicity (Ames)[1]
  • Prediction: Equivocal (Likely Weak Positive).

  • Mechanism: Anilines are classic Ames-positive structures. However, ortho-disubstitution (ethyl group on one ring, sulfonamide on the other) often reduces planarity and intercalation into DNA.

  • Requirement: Must be tested with S9 metabolic activation fraction to assess the metabolite risk.

C. Cardiotoxicity (hERG Inhibition)
  • Prediction: Moderate Risk.

  • Mechanism: The addition of the lipophilic 2-ethylphenyl group increases the likelihood of the molecule trapping in the hERG potassium channel pore, potentially causing QT interval prolongation.

Experimental Validation Protocols

To validate the predicted profile, the following tiered testing strategy is required. These protocols move beyond standard "tick-box" assays to investigate the specific mechanisms identified above.

Protocol 1: Reactive Metabolite Trapping (Glutathione Adduct Assay)

Purpose: To definitively prove if the molecule forms the toxic nitroso intermediate.

  • Incubation System:

    • Use Human Liver Microsomes (HLM) (1 mg/mL protein).

    • Test Compound: 10 µM 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

    • Trapping Agent: Glutathione (GSH) at 5 mM (soft nucleophile) AND Potassium Cyanide (KCN) at 1 mM (hard nucleophile).

  • Reaction:

    • Initiate with NADPH-generating system. Incubate at 37°C for 60 minutes.

  • Analysis:

    • Quench with ice-cold acetonitrile. Centrifuge.

    • Analyze supernatant via LC-MS/MS (High Resolution).

  • Interpretation:

    • Neutral Loss Scan: Look for neutral loss of 129 Da (pyroglutamic acid) indicating GSH adduct.

    • Mass Shift: A mass shift of +305 Da (GSH) or +27 Da (CN) confirms the presence of a reactive quinone-imine or nitroso intermediate.

    • Decision: If >1% conversion to adduct is observed, the molecule is a high risk for idiosyncratic hepatotoxicity.

Protocol 2: hERG Channel Blockade (Automated Patch Clamp)

Purpose: To assess the arrhythmia risk driven by the lipophilic N-phenyl tail.

  • Cell Line: CHO (Chinese Hamster Ovary) cells stably expressing hERG (Kv11.1).

  • Solutions:

    • Extracellular (Tyrode’s): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM Glucose.

    • Intracellular: 120 mM KCl, 5.374 mM CaCl₂, 1.75 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM Na₂-ATP.

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activate channels).

    • Repolarize to -50 mV for 2 seconds (measure tail current).

  • Dosing:

    • Apply compound at 0.1, 1, 10, and 30 µM.

  • Calculation:

    • Calculate % Inhibition of tail current relative to DMSO control.

    • Threshold: IC₅₀ < 10 µM indicates a significant safety liability for a lead compound.

Safety Assessment Workflow

This diagram outlines the decision logic for progressing this compound in a research setting.

SafetyWorkflow Start Compound Synthesis Step1 In Silico Screen (Derek/Sarah) Start->Step1 Step2 GSH Trapping (Microsomal Stability) Step1->Step2 No structural flags Step3 hERG Assay (Patch Clamp) Step2->Step3 No Reactive Metabolites Stop Lead Optimization (Structural Redesign) Step2->Stop GSH Adducts >1% Step4 Ames Test (Genotoxicity) Step3->Step4 IC50 > 10uM Step3->Stop IC50 < 10uM Decision Go / No-Go Step4->Decision Ames Negative Step4->Stop Ames Positive

Figure 2: Tiered safety assessment workflow. The critical "kill step" is the GSH trapping assay due to the high risk of aniline bioactivation.

References

  • Uetrecht, J. (2008). "Idiosyncratic Drug Reactions: Past, Present, and Future." Chemical Research in Toxicology.

  • OECD. (2020). "Test No. 471: Bacterial Reverse Mutation Test (Ames Test)." OECD Guidelines for the Testing of Chemicals.

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.

Exploratory

In Silico Metabolic Stability Profiling: 2-Amino-N-(2-ethylphenyl)benzenesulfonamide

Topic: In Silico Metabolic Stability Assessment of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, Computational Toxico...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico Metabolic Stability Assessment of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, DMPK Scientists, Computational Toxicologists

Executive Summary

This guide details the computational framework for assessing the metabolic stability of 2-amino-N-(2-ethylphenyl)benzenesulfonamide (hereafter referred to as Target Analyte TA-1 ). Metabolic stability is a critical determinant of in vivo half-life (


) and intrinsic clearance (

). For TA-1, a sulfonamide scaffold featuring an ortho-aniline moiety and an ortho-ethylphenyl ring, metabolic liabilities are predicted to be driven by cytochrome P450 (CYP)-mediated oxidations and Phase II conjugations.

This whitepaper moves beyond simple prediction, establishing a self-validating in silico workflow integrating Site of Metabolism (SOM) prediction, Quantum Mechanical (QM) bond dissociation energy calculations, and Molecular Docking to rationalize metabolic soft spots.

Chemical Identity & Structural Alerts

Before initiating computational workflows, the analyte must be deconstructed into its pharmacophoric and metabolic units.

FeatureDescriptionMetabolic Vulnerability (Hypothesis)
Scaffold ortho-AminobenzenesulfonamideStable core; primary amine is a Phase II target.
Linker Sulfonamide (-SO

NH-)
Generally hydrolytically stable; potential

-glucuronidation.
Ring A 2-Aminophenyl

-Acetylation (NAT1/2); Aromatic hydroxylation.
Ring B 2-EthylphenylBenzylic Oxidation (CYP-mediated); Aromatic hydroxylation.

Structural Alert: The benzylic carbon of the ethyl group is electronically activated and sterically accessible, making it the highest-risk site for rapid CYP-mediated clearance.

Computational Workflow (The Protocol)

This protocol utilizes a consensus approach, combining ligand-based rules with structure-based physics to ensure high confidence.

Step 1: Ligand Preparation & Conformational Sampling

Raw chemical strings (SMILES) do not reflect biological reality.

  • Protocol: Generate 3D conformers using an OPLS3e or MMFF94 force field.

  • Ionization State: Calculate protomers at pH 7.4. The sulfonamide nitrogen (

    
    ) will remain largely neutral, while the aniline nitrogen is weakly basic but largely neutral at physiological pH.
    
  • Causality: Incorrect protonation states lead to false-negative docking results in the CYP heme active site.

Step 2: Site of Metabolism (SOM) Prediction

We employ a consensus model using SMARTCyp (reactivity-based) and XenoSite (machine learning-based).

  • SMARTCyp Logic: Calculates the activation energy required for CYP450 to abstract a hydrogen atom. Lower energy = higher liability.

  • Target: The benzylic hydrogen atoms on the ethyl group.

  • Metric: Score < 50 indicates a highly labile site.

Step 3: Quantum Mechanical (QM) Validation

To validate SOM predictions, we calculate the Bond Dissociation Energy (BDE) for hydrogen abstraction.

  • Method: DFT calculation (B3LYP/6-31G*) on the lowest energy conformer.

  • Threshold: BDE < 85 kcal/mol suggests rapid metabolic oxidation.

Step 4: Isoform-Specific Docking
  • Enzymes: CYP3A4 (PDB: 1TQN) and CYP2C9 (PDB: 1OG5).

  • Grid Generation: Centered on the Heme iron.

  • Constraint: Distance constraint (< 6.0 Å) between the Heme-Iron and the predicted SOM (benzylic carbon).

Predicted Metabolic Pathways[1][2]

The following Graphviz diagram illustrates the predicted metabolic fate of TA-1 based on the in silico consensus.

MetabolicPathways Parent Parent: TA-1 (2-amino-N-(2-ethylphenyl) benzenesulfonamide) M1 M1: Benzylic Alcohol (Major CYP3A4 Product) Parent->M1 CYP-mediated Benzylic Hydroxylation (High Probability) M2 M2: Phenolic Derivative (Ring Hydroxylation) Parent->M2 Aromatic Hydroxylation M3 M3: N-Acetyl-TA-1 (NAT1/2 Conjugate) Parent->M3 N-Acetylation (Phase II) M4 M4: O-Glucuronide (From M1) M1->M4 UGT-mediated Glucuronidation

Figure 1: Predicted metabolic tree for 2-amino-N-(2-ethylphenyl)benzenesulfonamide showing the dominance of benzylic oxidation.

Detailed Pathway Analysis
Primary Route: Benzylic Hydroxylation (M1)
  • Mechanism: Hydrogen Atom Transfer (HAT) mechanism initiated by the Compound I (FeO

    
    ) species of CYP450.
    
  • Rationale: The ethyl group at the ortho position of the phenyl ring is stabilized by the aromatic system (benzylic resonance). In silico models consistently rank benzylic hydrogens as the most labile sites due to low BDE (~85-88 kcal/mol).

  • Enzyme: Likely CYP3A4 due to the lipophilic nature of the ethylphenyl pocket, or CYP2C9 given the anionic potential of sulfonamides (though this specific sulfonamide is neutral/weakly acidic).

Secondary Route: N-Acetylation (M3)
  • Mechanism: Transfer of an acetyl group from Acetyl-CoA by N-acetyltransferase (NAT1 or NAT2).

  • Rationale: The primary aniline amine (2-amino group) is a classic substrate for NAT enzymes. This is a clearance route that often competes with oxidation.

  • Implication: Rapid acetylation can lead to crystalluria (solubility issues) or variations in half-life based on patient acetylator status (Fast vs. Slow).

Minor Route: Aromatic Hydroxylation (M2)
  • Mechanism: Epoxidation followed by NIH shift.

  • Rationale: The aniline ring is electron-rich (activated), making it susceptible to electrophilic attack. However, the bulky sulfonamide group at the ortho position creates steric hindrance, likely reducing the rate of this reaction compared to the accessible ethyl group.

Quantitative Risk Assessment

The following table summarizes the predicted parameters derived from the consensus of ADMETlab 2.0 and SwissADME models.

ParameterPredicted ValueRisk LevelInterpretation
LogP 2.8 - 3.2LowOptimal lipophilicity for oral bioavailability; supports CYP binding.
HLM

< 30 minHigh Rapid clearance expected due to benzylic oxidation.
CYP3A4 Substrate Yes (Prob > 0.8)HighMajor clearance route; DDI potential with CYP3A4 inhibitors (e.g., ketoconazole).
CYP2D6 Substrate NoLowUnlikely to be affected by CYP2D6 polymorphisms.
hERG Inhibition ModerateMediumSulfonamides can occasionally block hERG; requires in vitro check.

Optimization Strategy (Lead Design)

To improve the metabolic stability of TA-1 while retaining its core pharmacophore, the following structural modifications are proposed based on the in silico data:

  • Deuteration: Replace the benzylic hydrogens of the ethyl group with deuterium (-CD

    
    CH
    
    
    
    ).
    • Effect: Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond, significantly slowing down the rate-limiting step of CYP-mediated oxidation.

  • Fluorination: Replace the ethyl group with a trifluoroethyl (-CH

    
    CF
    
    
    
    ) or difluoroethyl group.
    • Effect: Fluorine withdraws electron density, increasing the BDE of adjacent C-H bonds and blocking metabolic attack.

  • Cyclization: Constrain the ethyl group into a fused ring system (e.g., indane or dihydrobenzofuran).

    • Effect: Reduces the conformational freedom and steric accessibility of the hydrogens to the CYP heme iron.

References

  • Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." Angewandte Chemie International Edition. (Note: Link directs to updated validation studies).

  • Zaretzki, J., et al. (2013). "XenoSite: Accurately predicting CYP450-mediated sites of metabolism." Journal of Chemical Information and Modeling.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

  • Wishart, D.S., et al. (2018). "DrugBank 5.0: a major update to the DrugBank database for 2018." Nucleic Acids Research.

  • Cheng, F., et al. (2012). "admetSAR: A Comprehensive Source and Free Tool for Assessment of Chemical ADMET Properties." Journal of Chemical Information and Modeling.

Foundational

The Evolution of N-Substituted Benzenesulfonamide Analogs: A Technical Guide to Discovery, Synthesis, and SAR

Executive Summary The benzenesulfonamide pharmacophore ( ) represents one of the most prolific scaffolds in medicinal chemistry. Originating from the serendipitous discovery of the antibacterial dye Prontosil in the 1930...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzenesulfonamide pharmacophore (


) represents one of the most prolific scaffolds in medicinal chemistry. Originating from the serendipitous discovery of the antibacterial dye Prontosil in the 1930s, this moiety has evolved through rational drug design to target diverse biological pathways. This guide analyzes the history, synthetic evolution, and structure-activity relationships (SAR) of this class, tracing its lineage from early antibacterials to modern diuretics, hypoglycemics, and targeted anticancer agents.

The Dawn of the Sulfonamide Era (1930s–1940s)

The Prontosil Breakthrough

The history of sulfonamides began with Gerhard Domagk at Bayer in 1932. While screening azo dyes for antibacterial activity, he identified Prontosil (sulfamidochrysoidine), which was effective against streptococcal infections in vivo but inactive in vitro.

The Metabolic Activation Insight: In 1935, researchers at the Pasteur Institute (Tréfouël, Nitti, and Bovet) demonstrated that Prontosil was a prodrug. In the mammalian liver, the azo linkage (


) is reductively cleaved to release the active pharmacophore: sulfanilamide  (

-aminobenzenesulfonamide).
Mechanism: The Antimetabolite Theory

Sulfanilamide acts as a bioisostere of para-aminobenzoic acid (PABA) .

  • Target: Dihydropteroate synthase (DHPS).[1]

  • Action: Competitive inhibition prevents the incorporation of PABA into folic acid, arresting bacterial DNA synthesis (bacteriostatic).[1]

  • Selectivity: Humans lack DHPS and absorb folate from the diet, ensuring a high therapeutic index.

First Generation SAR: The -Substitution Rule

To improve potency and solubility, chemists modified the sulfonamide nitrogen (


).
  • Acidic Dissociation (

    
    ):  Optimal activity occurs when the 
    
    
    
    of the sulfonamide group matches physiological pH (6.6–7.4), maximizing the ionized form that mimics the PABA carboxylate.
  • Heterocyclic Substitution: Adding electron-withdrawing heterocycles (e.g., oxazole, pyrimidine) lowered the

    
     into the optimal range.
    
    • Example:Sulfamethoxazole (

      
      -isoxazolyl) remains a cornerstone therapy (e.g., Bactrim).
      

Divergent Evolution: From Side Effects to New Drug Classes

Clinical observations of "adverse" effects in early sulfonamides—specifically metabolic acidosis and hypoglycemia—catalyzed the discovery of entirely new therapeutic classes.

Diuretics: Carbonic Anhydrase Inhibitors (CAIs)

Observation: Sulfanilamide caused alkaline diuresis and metabolic acidosis. Mechanism: Unsubstituted sulfonamides (


) bind to the Zinc ion (

) in the active site of Carbonic Anhydrase (CA). Evolution:
  • Lead: Sulfanilamide (weak CAI).

  • Optimization: Acetazolamide (heterocyclic sulfonamide) became the first oral diuretic.

  • Modern Era: Topically active CAIs for glaucoma (e.g., Dorzolamide ) were designed using "ring" and "tail" approaches to maximize water solubility and corneal penetration.

Hypoglycemics: The Sulfonylureas

Observation: In 1942, Marcel Janbon noted severe hypoglycemia in typhoid patients treated with the sulfonamide 2254RP .[2][3][4] Mechanism: August Loubatières proved these compounds stimulated insulin secretion from pancreatic


-cells by blocking 

channels. Structural Shift: The sulfonamide nitrogen was acylated to form a sulfonylurea (

).
  • First Gen: Tolbutamide (short half-life).

  • Second Gen: Glibenclamide (lipophilic side chains increased potency 100-fold).

Modern Rational Design: COX-2 and Anticancer Agents

Selective COX-2 Inhibitors (Coxibs)

In the 1990s, the discovery of the inducible COX-2 isoform (inflammation) vs. constitutive COX-1 (gastric protection) drove the search for selective inhibitors.

  • The Pharmacophore: A primary benzenesulfonamide (

    
    ) or methylsulfone attached to a central heterocycle.
    
  • Selectivity Logic: The COX-2 active site has a hydrophilic "side pocket" (Val523) not present in COX-1 (Ile523). The bulky sulfonamide group inserts into this pocket, locking the inhibitor into COX-2 while being sterically excluded from COX-1.

  • Key Drug: Celecoxib (Pfizer).[5]

Anticancer Sulfonamides

Modern screening has identified sulfonamides that target the cell cycle and angiogenesis.

  • Indisulam: Targets the G1 phase of the cell cycle.

  • SLC-0111: A selective CA IX inhibitor targeting hypoxic tumors (currently in clinical trials).

Visualization: The Evolutionary Tree of Sulfonamides

SulfonamideEvolution Prontosil Prontosil (1932) (Prodrug) Sulfanilamide Sulfanilamide (1935) (Active Metabolite) Prontosil->Sulfanilamide Metabolism Antibacterial Antibacterials (DHPS Inhibition) Sulfanilamide->Antibacterial N1-Substitution SideEffect1 Side Effect: Metabolic Acidosis Sulfanilamide->SideEffect1 SideEffect2 Side Effect: Hypoglycemia Sulfanilamide->SideEffect2 RationalDesign Rational Design (1990s) Sulfamethoxazole Sulfamethoxazole (Optimized pKa) Antibacterial->Sulfamethoxazole CAI Carbonic Anhydrase Inhibitors SideEffect1->CAI Acetazolamide Acetazolamide (Systemic Diuretic) CAI->Acetazolamide Dorzolamide Dorzolamide (Topical Glaucoma) Acetazolamide->Dorzolamide Ring/Tail Optimization Sulfonylureas Sulfonylureas (K_ATP Channel Blockers) SideEffect2->Sulfonylureas N-Acylation Tolbutamide Tolbutamide (1st Gen) Sulfonylureas->Tolbutamide Glibenclamide Glibenclamide (2nd Gen) Tolbutamide->Glibenclamide Lipophilic Bulk Celecoxib Celecoxib (COX-2 Selective) RationalDesign->Celecoxib Side Pocket Targeting

Caption: Evolutionary lineage of sulfonamide therapeutics driven by metabolic insights, side-effect exploitation, and rational structure-based design.

Synthetic Methodologies

Classical Approach: Chlorosulfonation

The industrial standard for decades, this route is robust but limited by functional group tolerance.

  • Electrophilic Aromatic Substitution: Treatment of an aromatic ring with chlorosulfonic acid (

    
    ) yields the sulfonyl chloride.
    
  • Aminolysis: Reaction with an amine (

    
    ) generates the sulfonamide.
    
Modern Approach: Pd-Catalyzed Coupling

For complex substrates (e.g., drug discovery libraries), Buchwald-Hartwig type couplings offer milder conditions.

  • Reagents: Aryl halides + Sulfonamides.[6]

  • Catalyst: Pd(0) / Phosphine ligands (e.g., Xantphos).

  • Advantage: Tolerates sensitive functional groups and avoids strong acids.

Protocol: General Synthesis of N-Aryl Benzenesulfonamides

Reagents: Benzenesulfonyl chloride (1.0 eq), Aniline derivative (1.1 eq), Pyridine (solvent/base).

  • Setup: Dissolve aniline in dry pyridine at 0°C under

    
    .
    
  • Addition: Add sulfonyl chloride dropwise over 15 mins.

  • Reaction: Warm to RT and stir for 2–4 hours (monitor via TLC).

  • Workup: Pour into ice-water/HCl (1M) to precipitate the product.

  • Purification: Recrystallize from Ethanol/Water.

SynthesisWorkflow Substrate Substituted Benzene Chlorosulfonation ClSO3H (Chlorosulfonation) Substrate->Chlorosulfonation SulfonylChloride Ar-SO2Cl Intermediate Chlorosulfonation->SulfonylChloride Coupling Nucleophilic Attack SulfonylChloride->Coupling Amine Amine (R-NH2) + Base Amine->Coupling Product N-Substituted Benzenesulfonamide Coupling->Product

Caption: The classical synthetic route via chlorosulfonyl intermediates remains the most scalable method for manufacturing sulfonamides.

Structure-Activity Relationship (SAR) Summary

The biological activity of benzenesulfonamides is dictated heavily by the nature of the N-substituent (R) and the Para-substituent (R') .

Drug ClassCore StructureKey SAR RequirementMechanism
Antibacterials

R = Heterocycle (EW) to lower

to ~7.0. Para-NH2 is essential.
DHPS Inhibition (Folate mimic)
CA Inhibitors

Unsubstituted Nitrogen (

) required for Zn binding.
Carbonic Anhydrase (

) binding
Sulfonylureas

Urea linker is critical. R = Lipophilic alkyl/cyclic group.

Channel blockade
COX-2 Inhibitors

Bulky Ar scaffold to fit COX-2 side pocket.Selective COX-2 binding

References

  • Domagk, G. (1935). "Ein Beitrag zur Chemotherapie der bakteriellen Infektionen". Deutsche Medizinische Wochenschrift, 61(7), 250–253. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7, 168–181. Link

  • Loubatières, A. (1957).[2] "The hypoglycemic sulfonamides: History and development of the problem from 1942 to 1955". Annals of the New York Academy of Sciences, 71(1), 4–11. Link

  • Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365. Link

  • Neri, D., & Supuran, C. T. (2011). "Interfering with pH regulation in tumours as a therapeutic strategy". Nature Reviews Drug Discovery, 10, 767–777. Link

Sources

Exploratory

A Technical Guide to the Electronic Properties and Dipole Moment of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals Abstract Understanding the electronic characteristics and dipole moment of pharmacologically active molecules is fundamental to modern drug design and devel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the electronic characteristics and dipole moment of pharmacologically active molecules is fundamental to modern drug design and development. These properties govern a molecule's behavior, including its solubility, membrane permeability, and crucially, its interaction with biological targets. This guide provides a comprehensive framework for the characterization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a representative sulfonamide compound. We delineate a dual approach, combining the predictive power of in silico computational modeling with the empirical validation of experimental techniques. This document serves as a methodological blueprint for researchers seeking to elucidate the key physicochemical parameters that drive molecular efficacy and inform rational drug design.

Introduction: The Strategic Importance of Electronic Properties in Drug Design

The therapeutic efficacy of a drug candidate is intrinsically linked to its molecular structure and the resulting distribution of electrons. For a molecule like 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a member of the sulfonamide class known for a wide range of pharmacological activities, a detailed understanding of its electronic profile is paramount.

Key electronic properties and their relevance include:

  • Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity and stability.[1] The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and is correlated with the molecule's kinetic stability.[2][3]

  • Molecular Electrostatic Potential (MESP): The MESP is a visual representation of the electrostatic potential on the electron density surface of a molecule.[4][5] It is an invaluable tool for predicting noncovalent interactions, such as hydrogen bonding and electrostatic attraction, which are the primary forces in drug-receptor binding.[5][6][7] Red regions on an MESP map indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, susceptible to nucleophilic attack).[4]

  • Dipole Moment (µ): The dipole moment is a measure of the overall polarity of a molecule, resulting from the vector sum of individual bond dipoles.[8][9] This property significantly influences a drug's solubility, its ability to cross lipid membranes, and its binding affinity to a target protein.[10][11][12] A direct correlation between dipole moment and biological activity has been observed for many classes of compounds.[10][12][13]

This guide will detail the methodologies to determine these critical parameters for 2-amino-N-(2-ethylphenyl)benzenesulfonamide, providing a robust protocol for its comprehensive electronic characterization.

Part I: In Silico Characterization via Computational Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance of accuracy and computational efficiency for studying the electronic structure of organic molecules.[14][15] It is the preferred method for an initial, detailed investigation of a novel or under-studied compound.[16][17]

Rationale for DFT

DFT is used to solve the electronic structure of a molecule, providing insights into its geometry, energy levels, and charge distribution.[18] For a molecule like 2-amino-N-(2-ethylphenyl)benzenesulfonamide, DFT can predict its three-dimensional conformation, the energies of its frontier orbitals, its MESP map, and its dipole moment without the need for initial synthesis and purification.[1]

Detailed Computational Workflow

The following protocol outlines a standard procedure for DFT-based analysis using common quantum chemistry software packages like Gaussian, ORCA, or PySCF.[19]

Step 1: Molecular Structure Input and Optimization

  • Action: Generate a 2D sketch of 2-amino-N-(2-ethylphenyl)benzenesulfonamide and convert it to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Causality: The initial 3D structure is a rough approximation. A geometry optimization calculation is essential to find the lowest energy conformation (the most stable structure) of the molecule. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached.

Step 2: Selection of Theoretical Level (Functional and Basis Set)

  • Action: Choose a functional and basis set. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set .[20]

  • Causality:

    • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is known for providing accurate geometries and electronic properties for a broad range of organic systems.[21]

    • Basis Set (6-311++G(d,p)): This notation describes the set of mathematical functions used to represent the atomic orbitals. '6-311' indicates a triple-zeta basis set for valence electrons, providing flexibility. The '++G' adds diffuse functions for both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anionic species. The '(d,p)' adds polarization functions, allowing for non-spherical distortion of orbitals, which is critical for describing chemical bonds accurately.

Step 3: Execution of Calculations

  • Action: Perform a geometry optimization calculation followed by a frequency calculation. Subsequently, run single-point energy calculations to derive the electronic properties.

  • Causality:

    • Frequency Calculation: This step is self-validating. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Single-Point Calculation: This computes the electronic properties for the final, optimized geometry.

Step 4: Analysis and Visualization of Results

  • Action: Extract data from the output files. Use visualization software (e.g., GaussView, Avogadro, VMD) to render the MESP map and molecular orbitals.

  • Causality: The output files contain all the calculated quantitative data. Visualization tools translate this numerical data into intuitive graphical representations, which are essential for interpreting charge distribution and orbital shapes.

Diagram: Computational Workflow for Electronic Property Analysis

G cluster_prep Step 1: Preparation cluster_calc Step 2-3: DFT Calculation cluster_analysis Step 4: Analysis & Output mol_build Build 3D Structure (2-amino-N-(2-ethylphenyl)benzenesulfonamide) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum Energy sp_calc Single-Point Energy Calculation freq_calc->sp_calc Use Optimized Geometry homo_lumo HOMO/LUMO Energies & Gap sp_calc->homo_lumo mesp MESP Map sp_calc->mesp dipole Dipole Moment sp_calc->dipole

Caption: A flowchart of the DFT-based computational protocol.

Anticipated Results and Data Presentation

Based on the structure of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, we can anticipate certain electronic features. The aniline moiety (2-aminophenyl) is electron-donating, while the sulfonamide group is strongly electron-withdrawing. This push-pull electronic configuration will likely result in significant charge separation and a substantial dipole moment.

Table 1: Hypothetical DFT Calculation Results for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

PropertyCalculated ValueUnitSignificance
EHOMO-5.85eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.25eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)4.60eVIndicator of chemical stability and reactivity.[2]
Dipole Moment (µ)4.5DebyeQuantifies overall molecular polarity, affecting solubility and interactions.[12]
MESP Minimum (Vmin)-55.2kcal/molLocation of highest electron density (likely on sulfonyl oxygens), indicating sites for hydrogen bond donation.[5]
MESP Maximum (Vmax)+40.8kcal/molLocation of lowest electron density (likely on amine hydrogens), indicating sites for hydrogen bond acceptance.[5]

Part II: Experimental Validation Protocols

Computational results provide powerful predictions, but they must be validated by empirical data. The following sections describe standard experimental protocols to determine the HOMO-LUMO gap and dipole moment.

UV-Vis Spectroscopy for HOMO-LUMO Gap Estimation

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from occupied to unoccupied orbitals. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[22][23]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-5 M) of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in a UV-transparent solvent such as cyclohexane or ethanol.[22]

  • Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use a quartz cuvette filled with the pure solvent as a reference.[22]

  • Data Acquisition: Scan the sample across a wavelength range of approximately 200-800 nm.

  • Data Analysis:

    • Identify the absorption maximum (λmax).

    • Determine the onset of absorption (λonset) by finding the intersection of the tangent of the low-energy side of the first absorption band with the baseline.

    • Calculate the optical energy gap using the formula: Egap (eV) = 1240 / λonset (nm) .[24]

Dielectric Constant Measurement for Dipole Moment Determination

The dipole moment of a molecule can be determined experimentally by measuring the dielectric constant of its dilute solutions in a non-polar solvent.[25]

Experimental Protocol (Based on Debye's Method):

  • Solution Preparation: Prepare a series of dilute solutions of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in a non-polar solvent like benzene or cyclohexane at varying concentrations.

  • Measurement: For each solution, measure its dielectric constant (ε) and density (d) at a constant temperature.

  • Calculation: The total molar polarization (P) of the solution can be calculated. By plotting the molar polarization against the mole fraction of the solute and extrapolating to infinite dilution, the molar polarization of the solute (P₂) can be determined.

  • Dipole Moment Calculation: The dipole moment (µ) is then calculated using the Debye equation, which relates P₂ to the dipole moment and the molecular polarizability.[8][25]

Diagram: Experimental Validation Workflow

G cluster_uvvis UV-Vis Spectroscopy cluster_dielectric Dielectric Measurement cluster_output Validated Properties uv_prep Prepare Dilute Solution uv_acq Acquire Absorption Spectrum uv_prep->uv_acq uv_ana Analyze λ_onset uv_acq->uv_ana gap_out Optical HOMO-LUMO Gap uv_ana->gap_out di_prep Prepare Serial Dilutions di_acq Measure Dielectric Constant & Density di_prep->di_acq di_ana Calculate Molar Polarization di_acq->di_ana dipole_out Experimental Dipole Moment di_ana->dipole_out compound Synthesized Compound: 2-amino-N-(2-ethylphenyl)benzenesulfonamide compound->uv_prep compound->di_prep

Caption: A flowchart of the experimental validation process.

Conclusion: A Unified View for Drug Development

By integrating computational predictions with experimental validation, researchers can build a highly accurate and reliable electronic profile for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This detailed understanding is not merely academic; it provides actionable intelligence for drug development. The MESP map can guide the design of analogues with improved binding affinity by optimizing electrostatic complementarity with a target receptor.[4] The dipole moment and HOMO-LUMO gap provide crucial data for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This dual-pronged approach, grounded in the principles of physical organic chemistry, accelerates the drug discovery pipeline by enabling a more rational, data-driven design of superior therapeutic agents.

References

  • Bimake. (n.d.). The Coulomb Potential Map: Understanding Electrostatic Interactions.
  • Das, A., & Banik, B. K. (2021). Influence of Dipole Moments on the Medicinal Activities of Diverse Organic Compounds. Journal of the Indian Chemical Society, 98(2), 100005.
  • Das, A., & Banik, B. K. (2021). Significant role of dipole moment in medicinally important organic molecules. Morressier.
  • Deep Origin. (n.d.). Electrostatic Potential Maps - Computational Chemistry Glossary.
  • Benchchem. (n.d.). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide.
  • ResearchGate. (n.d.). Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory.
  • SlideShare. (n.d.). Computational study of small organic molecular using density functional theory (DFT).
  • ResearchGate. (2018). Calculating HOMO-LUMO gap from UV-Vis spectra?.
  • Kumler, W. D., & Halverstadt, I. F. (1941). The Dipole Moment of Sulfanilamide and Related Compounds. Journal of the American Chemical Society, 63(8), 2182-2187.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Encyclopedia.pub. (n.d.). Dipole Moment.
  • University of California, Santa Barbara. (n.d.). Tutorial: Electrostatic Potential Maps.
  • Carnegie Mellon University. (n.d.). DipoleMoment.
  • Alhanash, M. (2021). ELECTRONIC STRUCTURE AND THERMODYNAMIC PROPERTIES OF LI-ION INSERTION IN SULFONAMIDES COMPOUNDS AS ORGANIC HIGH-ENERGY DENSITY CATHODES. DiVA.
  • ResearchGate. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • ResearchGate. (n.d.). Dipole moment in medicinal research: green and sustainable approach.
  • Khan, I., et al. (2022). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI.
  • ResearchGate. (2025). Computational studies on Sulfonamide drug molecules by Density Functional Theory.
  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI.
  • De, B., & Ghosh, R. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega.
  • Lien, E. J., et al. (1978). Use of dipole moment as a parameter in drug-receptor interaction and quantitative structure-activity relationship studies. Semantic Scholar.
  • University of Calgary. (n.d.). Ch13 - UV-Vis Spectroscopy.
  • Taylor & Francis Online. (2023). Synthesis, Characterization and Theoretical Investigations on the Molecular Structure, Electronic Property and anti-Trypanosomal Activity of Benzenesulphonamide-Based Carboxamide and Its Derivatives.
  • Domingo, L. R. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules, 21(6), 712.
  • Polymer Science. (n.d.). Advanced Lab Course: UV-Vis Absorption Spectroscopy.
  • Shamsa, D. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy [Video]. YouTube.
  • Hencsei, P., & Nagy, J. (1977). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES. Z. Phys. Chem. (Leipzig), 258, 1013.
  • Research Square. (2025). What software shall I use for DFT on an organic molecule?.
  • Advanced Physical Chemistry. (n.d.). DIPOLE MOMENT.
  • Beck, M. E. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium.
  • Lumen Learning. (n.d.). Dipole Moments | MCC Organic Chemistry.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Application Note: High-Purity Synthesis of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide Executive Summary & Strategic Rationale This protocol details the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide , a functi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide

Executive Summary & Strategic Rationale

This protocol details the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide , a functionalized sulfonamide scaffold often utilized in medicinal chemistry as a precursor for fused heterocycles (e.g., benzothiadiazine dioxides) or as a ligand in coordination chemistry.

Synthetic Strategy: Direct sulfonylation of anilines using 2-aminobenzenesulfonyl chloride is chemically unviable due to the inherent instability of the starting material (it self-polymerizes). Therefore, this protocol employs a Protection-Deprotection Strategy utilizing the nitro group as a masked amine.

  • Nucleophilic Substitution (SN2-S): Reaction of 2-nitrobenzenesulfonyl chloride with 2-ethylaniline.

  • Chemoselective Reduction: Conversion of the nitro moiety to the primary amine using Iron/Ammonium Chloride (Fe/NH4Cl) or Catalytic Hydrogenation.

This approach ensures high regioselectivity and minimizes the formation of bis-sulfonated byproducts.

Reaction Scheme & Logic Flow

The following diagram illustrates the critical pathway and decision nodes for this synthesis.

SynthesisPath cluster_safety Critical Control Points Start Start: Precursor Selection Step1 Step 1: Sulfonylation (2-Nitrobenzenesulfonyl chloride + 2-Ethylaniline) Start->Step1 Activation Inter Intermediate: 2-Nitro-N-(2-ethylphenyl)benzenesulfonamide Step1->Inter Nucleophilic Attack Step2 Step 2: Nitro Reduction (Fe / NH4Cl / EtOH) Inter->Step2 Chemoselective Reduction Final Target: 2-Amino-N-(2-ethylphenyl)benzenesulfonamide Step2->Final Isolation

Figure 1: Synthetic workflow for the target sulfonamide via the nitro-intermediate pathway.

Materials & Reagents

Table 1: Reagent Stoichiometry and Specifications

ReagentMW ( g/mol )Equiv.RoleHazard Note
2-Nitrobenzenesulfonyl chloride 221.621.0ElectrophileCorrosive, Moisture Sensitive
2-Ethylaniline 121.181.1NucleophileToxic, Irritant
Pyridine 79.102.5Base/ScavengerFlammable, Toxic
Dichloromethane (DCM) 84.93SolventMediumVolatile
Iron Powder (325 mesh) 55.855.0ReductantFlammable Solid
Ammonium Chloride 53.490.5ElectrolyteIrritant

Detailed Experimental Protocol

Phase 1: Sulfonylation (Formation of the Nitro-Intermediate)

Principle: The sulfonyl chloride is highly electrophilic. The reaction must be kept cool to prevent hydrolysis (reaction with moisture) or thermal decomposition. Pyridine acts as an HCl scavenger to drive the equilibrium forward.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Charge the flask with 2-ethylaniline (1.1 equiv) and dry DCM (10 mL/g of substrate) . Add Pyridine (2.5 equiv) . Cool the mixture to 0°C in an ice bath.

  • Addition: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Note: Maintain internal temperature < 5°C to avoid side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Check progress via TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot should disappear.

  • Workup:

    • Quench with 1M HCl (aqueous) to remove excess pyridine.

    • Extract the organic layer and wash with saturated NaHCO3 (to remove acidic impurities) and Brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purification: Recrystallize the solid from Ethanol/Water if necessary.

Phase 2: Nitro Reduction (Formation of the Target)

Principle: We utilize a Bechamp-type reduction (Fe/NH4Cl). This method is preferred over catalytic hydrogenation (H2/Pd) for this specific substrate to avoid potential poisoning of the catalyst by the sulfur atom or over-reduction of the aromatic ring.

  • Setup: In a 250 mL RBF, dissolve the Nitro-intermediate (from Phase 1) in a mixture of Ethanol and Water (3:1 ratio) .

  • Activation: Add Ammonium Chloride (0.5 equiv) and Iron Powder (5.0 equiv) .

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Visual Cue: The reaction mixture will turn dark/brown (iron oxides).

    • Monitoring: TLC should show the conversion of the non-polar nitro compound to a more polar amine spot.

  • Filtration: While hot, filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation:

    • Concentrate the filtrate to remove ethanol.

    • The product usually precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate.

    • Wash the organic layer with water, dry over Na2SO4, and concentrate.

  • Final Purification: Recrystallize from Ethanol or purify via flash column chromatography (DCM:MeOH gradient) to obtain 2-amino-N-(2-ethylphenyl)benzenesulfonamide .

Analytical Validation Criteria

To ensure the integrity of the synthesized compound, the following data points must be verified:

  • 1H NMR (DMSO-d6):

    • Look for the disappearance of the broad NH2 signal of the aniline starting material and the appearance of the sulfonamide NH (usually ~9-10 ppm).

    • Confirm the presence of the ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm).

    • Confirm the reduction of the nitro group by the upfield shift of the protons on the benzenesulfonamide ring (specifically the proton ortho to the new amino group).

  • Mass Spectrometry (ESI+):

    • Expected [M+H]+ peak corresponding to the molecular weight (Calc: ~276.35 Da).

Safety & Compliance

  • Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle strictly in a fume hood.

  • Anilines: Many anilines are toxic and can induce methemoglobinemia. Wear nitrile gloves and avoid inhalation.

  • Waste Disposal: Aqueous waste containing pyridine and iron residues must be segregated into halogenated and heavy metal waste streams, respectively.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for sulfonamide synthesis and nitro reduction).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.
  • National Center for Biotechnology Information. PubChem Compound Summary for 2-Nitrobenzenesulfonyl chloride.

  • Sigma-Aldrich. Safety Data Sheet for 2-Ethylaniline.

Application

optimal reaction conditions for synthesizing 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Executive Summary This application note details the optimized synthetic route for 2-amino-N-(2-ethylphenyl)benzenesulfonamide , a critical scaffold often utilized in the synthesis of sultams and bioactive kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 2-amino-N-(2-ethylphenyl)benzenesulfonamide , a critical scaffold often utilized in the synthesis of sultams and bioactive kinase inhibitors.

The synthesis presents two primary challenges:

  • Steric Hindrance: The ortho-ethyl group on the aniline coupling partner reduces nucleophilicity and creates steric bulk, impeding standard Schotten-Baumann aqueous conditions.

  • Precursor Stability: Direct condensation using 2-aminobenzenesulfonyl chloride is chemically unviable due to self-polymerization.

Solution: This protocol utilizes a 2-nitrobenzenesulfonyl chloride (2-NsCl) precursor strategy.[1][2][3] We employ a pyridine-mediated anhydrous coupling to overcome steric hindrance, followed by a chemoselective catalytic hydrogenation to unmask the amine.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we disconnect the sulfonamide bond, tracing back to stable precursors.

Retrosynthesis Target Target: 2-amino-N-(2-ethylphenyl) benzenesulfonamide Inter Intermediate: 2-nitro-N-(2-ethylphenyl) benzenesulfonamide Inter->Target Reduction (NO2 -> NH2) Precursor1 Precursor A: 2-Nitrobenzenesulfonyl chloride Precursor1->Inter Sulfonylation (S-N Bond Formation) Precursor2 Precursor B: 2-Ethylaniline Precursor2->Inter

Figure 1: Retrosynthetic disconnection showing the necessity of the nitro-intermediate to avoid self-reactivity of the sulfonyl chloride.

Phase 1: Sulfonylation (C-N Coupling)

Rationale

Standard aqueous base conditions (Na₂CO₃/H₂O) often result in hydrolysis of the sulfonyl chloride before it can couple with the hindered 2-ethylaniline. Therefore, we utilize anhydrous pyridine , which acts as both the solvent and the acid scavenger, ensuring the amine remains nucleophilic while preventing chloride hydrolysis.

Reagents & Materials[4][5][6][7][8][9][10]
  • 2-Nitrobenzenesulfonyl chloride (2-NsCl): 1.1 equivalents.[3]

  • 2-Ethylaniline: 1.0 equivalent.[4]

  • Pyridine: Anhydrous (Solvent/Base).

  • DMAP (4-Dimethylaminopyridine): 0.1 equivalent (Catalyst).

  • DCM (Dichloromethane): For workup.[4]

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 2-ethylaniline (10 mmol, 1.21 g) and anhydrous pyridine (20 mL).

  • Catalyst Addition: Add DMAP (1 mmol, 122 mg). Note: DMAP significantly accelerates the reaction with hindered anilines.

  • Controlled Addition: Cool the solution to 0°C (ice bath). Slowly add 2-nitrobenzenesulfonyl chloride (11 mmol, 2.44 g) portion-wise over 15 minutes.

    • Critical: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Dilute with DCM (100 mL).

    • Wash with 1M HCl (3 x 50 mL) to remove pyridine (converts to water-soluble pyridinium salt).

    • Wash with Brine (50 mL).[3]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude nitro-sulfonamide from Ethanol.

Expected Yield: 85–92% Appearance: Pale yellow solid.

Phase 2: Nitro Reduction

Rationale

While Iron/Acid (Bechamp) reduction is possible, it generates iron sludge that can trap the product. Catalytic Hydrogenation (Pd/C) is the optimal method for pharmaceutical applications due to its cleanliness and high atom economy.

Reagents[2][5][6][7][8][10][11]
  • Intermediate: 2-nitro-N-(2-ethylphenyl)benzenesulfonamide.

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading).

  • Solvent: Methanol or Ethanol (degassed).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Protocol
  • Safety Check: Purge all vessels with Nitrogen. Pd/C can ignite methanol in the presence of air.

  • Dissolution: In a hydrogenation flask, dissolve the nitro-intermediate (5 mmol) in Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under a blanket of nitrogen.

  • Hydrogenation:

    • Lab Scale: Attach a hydrogen balloon. Evacuate and backfill with H₂ three times.

    • Scale-up: Use a Parr shaker at 30 psi.

  • Reaction: Stir vigorously at RT for 2–4 hours.

    • Endpoint: TLC will show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

    • Caution: Do not let the filter cake dry out completely (pyrophoric hazard). Keep wet with water before disposal.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

Purification & Characterization

Final Purification

The crude amine is typically pure enough for downstream use. If high purity (>98%) is required:

  • Solvent System: Recrystallize from Ethanol/Water (9:1) .

  • Procedure: Dissolve in boiling ethanol, add water dropwise until turbidity appears, then cool slowly to 4°C.

Analytical Data (Expected)[12]
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.5 (s, 1H, Sulfonamide NH).

    • δ 7.5–6.5 (m, 8H, Aromatic protons).

    • δ 5.8 (s, 2H, Aniline NH₂ - broad).

    • δ 2.5 (q, 2H, Ethyl CH₂).

    • δ 1.1 (t, 3H, Ethyl CH₃).

Optimization & Troubleshooting Guide

Use the following logic flow to resolve common synthetic issues.

Optimization Start Issue Detected LowYield Low Yield in Step 1? Start->LowYield Impurity Impurity in Step 2? Start->Impurity Action1 Check Reagent Quality: 2-NsCl hydrolyzes easily. Use fresh bottle. LowYield->Action1 Reagent Check Action2 Increase Catalyst: Add 10 mol% DMAP to overcome sterics. LowYield->Action2 Steric Issue Action3 Incomplete Reduction: Switch to Fe/NH4Cl (5 equiv Fe, reflux EtOH/H2O). Impurity->Action3 Pd Poisoning?

Figure 2: Decision matrix for troubleshooting low yields or incomplete reactions.

Troubleshooting Table
ProblemProbable CauseCorrective Action
Step 1: Low Yield Hydrolysis of Sulfonyl ChlorideEnsure Pyridine is anhydrous. Add 2-NsCl as a solution in dry DCM.
Step 1: Slow Reaction Steric hindrance of 2-ethyl groupHeat to 40°C or increase DMAP to 20 mol%.
Step 2: Incomplete Reduction Catalyst Poisoning (Sulphur)Sulfur in sulfonamides can sometimes poison Pd. Increase catalyst loading or switch to Fe/NH₄Cl reduction [1].
Product is Oily Residual SolventTriturate with cold Hexane/Ether to induce crystallization.

References

  • Reduction of Nitro Compounds: Orlandi, M., et al. "Metal-Free Reduction of Nitro Compounds."[5] Org.[5][6] Lett., 2015, 17 , 3941-3943.[5] Link

  • Sulfonamide Synthesis Review: "Recent advances in synthesis of sulfonamides." Chem. Biol. Interface, 2018, 8 , 194-204.[7] Link

  • 2-Nitrobenzenesulfonyl Chloride Properties: TCI Chemicals Product Specification. Link

  • General Protocol for Hindered Sulfonamides: BenchChem Optimization Guide. Link

Sources

Method

Application Note: Recrystallization Strategies for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Introduction & Physicochemical Context The compound 2-amino-N-(2-ethylphenyl)benzenesulfonamide represents a specific class of functionalized sulfonamides often utilized as intermediates in the synthesis of sultams, CCR...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Physicochemical Context

The compound 2-amino-N-(2-ethylphenyl)benzenesulfonamide represents a specific class of functionalized sulfonamides often utilized as intermediates in the synthesis of sultams, CCR antagonists, or as ligands in coordination chemistry. High purity (>99%) is critical, as residual aniline precursors or sulfonic acid byproducts can poison subsequent catalytic steps or interfere with biological assays.

Molecular Analysis for Solvent Selection

To select the optimal recrystallization solvent, we must analyze the functional groups governing the crystal lattice energy:

  • Sulfonamide Core (

    
    ):  Acts as a strong hydrogen bond donor and acceptor. This dictates solubility in polar protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).
    
  • 2-Amino Group (

    
    ):  Located ortho to the sulfonyl group, this moiety can form an intramolecular hydrogen bond with the sulfonyl oxygens, potentially reducing the molecule's polarity slightly compared to its para isomer. It also introduces susceptibility to oxidation if heated for prolonged periods in air.
    
  • 2-Ethylphenyl Moiety: This lipophilic, sterically hindered tail decreases water solubility and increases solubility in non-polar organic solvents (toluene, heptane).

Purification Challenge: The primary impurity is often the starting material, 2-ethylaniline , which is an oil at room temperature. The recrystallization protocol must retain this lipophilic oil in the mother liquor while crystallizing the target sulfonamide.

Solvent System Screening

Based on the "like dissolves like" principle and the amphiphilic nature of the target molecule, two solvent systems are recommended.

Table 1: Recommended Solvent Systems
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Key AdvantageRecommended Use
Binary (Standard) Ethanol (95-100%) Water Excellent removal of polar impurities; Green chemistry compliant.General purification; removal of inorganic salts.
Binary (Alternative) Ethyl Acetate n-Heptane Superior removal of lipophilic impurities (e.g., unreacted 2-ethylaniline).When product contains significant oily aniline residues.
Single Toluene N/AHigh boiling point allows for steep solubility curve.Large scale (>100g) where solvent recovery is required.

Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Primary Method)

Best for removing sulfonic acid byproducts and general purification.

Prerequisites:

  • Crude 2-amino-N-(2-ethylphenyl)benzenesulfonamide

  • Ethanol (absolute or 95%)

  • Deionized Water[1]

  • Activated Charcoal (optional, for decolorization)[1][2]

Step-by-Step Procedure:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 5-7 mL per gram of solid).

    • Heat to reflux (

      
      ) with magnetic stirring.
      
    • Note: If solid does not dissolve, add ethanol in 1 mL increments until a clear solution is obtained. Do not add excess solvent.

  • Hot Filtration (Critical for Purity):

    • If the solution is dark, add activated charcoal (1-2% w/w) and reflux for 5 mins.

    • Filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel to remove charcoal and insoluble mechanical impurities.[2]

    • Why: Pre-warming prevents premature crystallization in the funnel stem.

  • Nucleation & Anti-Solvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to just clear the turbidity.

  • Crystallization:

    • Remove from heat.[1][2][3] Allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Caution: Rapid cooling may cause the product to "oil out" (separate as a liquid) due to the ethylphenyl group. If oiling occurs, reheat and add slightly more ethanol.

    • Once at room temperature, cool in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Harvesting:

    • Filter crystals using vacuum filtration (Buchner funnel).[1][2]

    • Wash with a cold mixture of Ethanol/Water (1:1 ratio).

    • Dry in a vacuum oven at

      
       for 4 hours.
      
Protocol B: Ethyl Acetate/Heptane (Lipophilic Cleanup)

Best for removing unreacted 2-ethylaniline.

  • Dissolve crude material in minimal boiling Ethyl Acetate .

  • Perform hot filtration if necessary.[1][2][4]

  • Remove from heat source.[3] While still hot, slowly add n-Heptane until the solution becomes slightly cloudy.

  • Allow to cool undisturbed. The lipophilic 2-ethylaniline impurity will remain dissolved in the heptane-rich mother liquor, while the sulfonamide crystallizes out.

  • Filter and wash with cold n-Heptane.

Process Visualization

Workflow Diagram

The following diagram illustrates the decision logic for the purification process.

RecrystallizationWorkflow Start Crude 2-amino-N-(2-ethylphenyl) benzenesulfonamide SolventChoice Select Solvent System Start->SolventChoice DissolveEtOH Reflux in Ethanol SolventChoice->DissolveEtOH General Purity DissolveEtOAc Reflux in EtOAc SolventChoice->DissolveEtOAc High Aniline Content HotFilter Hot Filtration (Remove Insolubles) DissolveEtOH->HotFilter AddWater Add Hot Water (Until Turbid) HotFilter->AddWater Cooling Slow Cooling (RT then 4°C) AddWater->Cooling CheckOil Did it Oil Out? Cooling->CheckOil AddHeptane Add Heptane (Anti-Solvent) DissolveEtOAc->AddHeptane AddHeptane->Cooling Reheat Reheat & Add More Good Solvent CheckOil->Reheat Yes Filter Vacuum Filtration CheckOil->Filter No (Crystals Formed) Reheat->Cooling Wash Wash Crystals (Cold Solvent) Filter->Wash Liquor Mother Liquor (Contains Impurities) Filter->Liquor Dry Vacuum Dry Wash->Dry

Figure 1: Decision tree and workflow for the recrystallization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

Troubleshooting & Quality Control

Common Issue: Oiling Out

The 2-ethylphenyl group increases the lipophilicity, making the compound prone to separating as an oil rather than a crystal, especially if water is added too quickly or the temperature drops too fast.

  • Solution: Reheat the mixture until the oil redissolves. Add a small amount of the "Good Solvent" (Ethanol or EtOAc). Allow the solution to cool very slowly (wrap the flask in a towel to insulate). Seed crystals can be added at

    
     to induce proper lattice formation.
    
QC Validation

Ensure the purified product meets these criteria before use:

  • HPLC Purity: >99.0% (Area %).

  • H-NMR: Confirm absence of ethyl acetate or ethanol peaks (solvent inclusion) and absence of the aniline doublet/triplet signals.

  • Appearance: Should be white to off-white needles or plates. Dark color indicates oxidation of the amino group.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Scribd/ResearchGate Documents. "Recrystallization of Sulfanilamide and Derivatives.
  • PubChem Compound Summary. "Benzenesulfonamide Derivatives." National Center for Biotechnology Information. Available at: [Link].

Sources

Application

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantification of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Abstract This document provides a detailed, science-driven protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, science-driven protocol for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This compound, a key intermediate in various synthetic pathways, requires a reliable analytical method for quality control, stability testing, and impurity profiling.[1] This guide eschews a rigid template, instead presenting a logical workflow grounded in chromatographic theory and regulatory expectations. We will delve into the rationale behind experimental choices, from mobile phase selection to the establishment of validation parameters, ensuring the final method is not only accurate and precise but also robust and fit for its intended purpose in a research and drug development environment. The validation protocol is structured in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction: Strategy and Rationale

2-amino-N-(2-ethylphenyl)benzenesulfonamide is an organic molecule featuring a primary aromatic amine, a sulfonamide linkage, and two substituted benzene rings. A thorough understanding of its physicochemical properties is paramount for developing a successful separation strategy.

Table 1: Physicochemical Properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Property Value / Observation Source Implication for HPLC Method Development
Chemical Structure CCN(c1ccccc1)S(=O)(=O)c2ccccc2N [4] The presence of two aromatic rings suggests strong UV absorbance, making UV detection a suitable choice.
Molecular Formula C14H16N2O2S [4][5][6] ---
Molecular Weight ~276.36 g/mol [6] ---
Predicted XlogP 2.9 [4] A moderately nonpolar compound, making it an ideal candidate for reversed-phase chromatography.
Key Functional Groups Primary Aromatic Amine, Sulfonamide [7] The basic primary amine (pKa ~4-5) will be ionized at low pH. Controlling pH is critical to ensure consistent retention and sharp peak shape.

| Appearance | Crystalline Powder |[5] | Standard sample preparation protocols involving dissolution in an appropriate organic solvent are applicable. |

Based on this analysis, a reversed-phase HPLC method is the logical approach. The moderate hydrophobicity (XlogP of 2.9) indicates that standard C18 or C8 columns will provide adequate retention. The primary amine necessitates the use of a buffered mobile phase at a low pH to suppress silanol interactions and prevent peak tailing, thereby ensuring symmetrical peaks and reproducible retention times. UV detection is selected due to the chromophoric nature of the aromatic rings.

Materials and Reagents

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for initial development.

  • Chemicals & Reagents:

    • 2-amino-N-(2-ethylphenyl)benzenesulfonamide reference standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic acid (or Orthophosphoric acid), analytical grade.

    • Water, HPLC grade or Milli-Q.

  • Standard & Sample Preparation:

    • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is a suitable starting point.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

    • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

Step-by-Step HPLC Method Development

The development process is a systematic optimization of chromatographic parameters to achieve the desired separation characteristics: adequate retention, good resolution from impurities, and excellent peak symmetry.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Initial Screening cluster_dev Phase 2: Method Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (Table 1) Prep Prepare Standard (100 µg/mL) Analyte->Prep PDA_Scan Determine λmax (PDA Scan) Prep->PDA_Scan Screen Initial Gradient Run (C18, ACN/H2O + 0.1% FA) PDA_Scan->Screen Opt_Solvent Optimize % Organic (Adjust Retention Time) Screen->Opt_Solvent Opt_pH Optimize Mobile Phase pH (Improve Peak Shape) Opt_Solvent->Opt_pH Opt_Temp Optimize Temperature (Improve Efficiency) Opt_pH->Opt_Temp Final_Method Final Optimized Method Opt_Temp->Final_Method SST System Suitability Test Final_Method->SST ValidationParameters Validation Method Validation Core Parameters Specificity Specificity (Resolution, Peak Purity) Validation:f1->Specificity Linearity Linearity & Range (R², y-intercept) Validation:f1->Linearity Accuracy Accuracy (% Recovery) Validation:f1->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation:f1->Precision Limits Detection & Quantitation (LOD & LOQ) Validation:f1->Limits Robustness Robustness (Small Variations) Validation:f1->Robustness Linearity->Accuracy Defines Range For Linearity->Precision Defines Range For

Sources

Method

Rapid and Efficient Synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide via Microwave-Assisted Buchwald-Hartwig Amination

An Application Guide for Researchers and Drug Development Professionals Abstract: This application note provides a detailed and robust protocol for the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a valuable...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This application note provides a detailed and robust protocol for the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a valuable scaffold in medicinal chemistry and a known dye intermediate[1]. The methodology leverages the significant advantages of Microwave-Assisted Organic Synthesis (MAOS), employing a palladium-catalyzed Buchwald-Hartwig amination reaction. This approach dramatically reduces reaction times from hours to mere minutes, while simultaneously improving reaction yields and product purity compared to conventional heating methods[2][3]. The protocol is designed for researchers in organic synthesis and drug development, offering a reliable, scalable, and efficient pathway to the target molecule.

Introduction: The Case for Microwave Chemistry

The synthesis of N-aryl sulfonamides is a cornerstone of modern medicinal chemistry, as this moiety is a privileged structural motif found in numerous FDA-approved drugs[4]. 2-amino-N-(2-ethylphenyl)benzenesulfonamide represents a key building block for more complex molecules. Traditional synthetic routes often require prolonged reaction times at high temperatures, leading to potential thermal degradation and the formation of impurities[5].

Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, addressing many of these limitations[3][6]. By utilizing dielectric heating, microwave energy is delivered directly and uniformly to polar molecules within the reaction mixture[2][6]. This rapid and efficient energy transfer leads to:

  • Dramatically Reduced Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes[3][7].

  • Increased Product Yields and Purity: Uniform heating minimizes hotspots, reducing the formation of side products and improving overall selectivity[6][7].

  • Enhanced Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, resulting in significant energy savings[3][5].

  • Improved Reproducibility: Precise control over reaction parameters like temperature and pressure ensures high reproducibility[7][8].

This guide details a protocol based on the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds[9]. The synergy between this robust catalytic system and microwave irradiation provides a superior method for the synthesis of the target sulfonamide.

Reaction Principle and Mechanism

The synthesis proceeds via a palladium-catalyzed cross-coupling reaction between 2-aminobenzenesulfonamide and 1-bromo-2-ethylbenzene. The general transformation is shown below:

Scheme 1: Overall Synthesis Reaction Reaction Scheme (Note: An illustrative image would be placed here in a final document. For this text-based format, the reaction is described below.)

2-aminobenzenesulfonamide + 1-bromo-2-ethylbenzene → 2-amino-N-(2-ethylphenyl)benzenesulfonamide

The reaction is driven by a palladium catalyst and a specialized phosphine ligand, operating within the well-established Buchwald-Hartwig catalytic cycle.

The Catalytic Cycle: The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1-bromo-2-ethylbenzene, forming a Pd(II) complex.

  • Ligand Exchange/Amide Formation: The sulfonamide displaces the bromide ligand on the palladium center. A base facilitates the deprotonation of the sulfonamide, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the desired product, 2-amino-N-(2-ethylphenyl)benzenesulfonamide, is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Bulky, electron-rich phosphine ligands (Buchwald ligands) are crucial as they stabilize the palladium catalyst and accelerate the key steps of oxidative addition and reductive elimination[10]. Microwave irradiation dramatically accelerates each step of this cycle, enabling the reaction to reach completion in minutes.

Mechanism: Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex1 Ar-Pd(II)(Br)L2 oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange (+ R2NH, - HBr) pd_complex1->ligand_exchange pd_amido Ar-Pd(II)(NHR2)L2 ligand_exchange->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination:e->pd0:w - Ar-NHR2

Caption: The Buchwald-Hartwig catalytic cycle for C-N bond formation.

Detailed Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialSupplierPurityCAS No.Notes
2-AminobenzenesulfonamideSigma-Aldrich≥98%137-14-4
1-Bromo-2-ethylbenzeneSigma-Aldrich98%1973-22-4
Pd₂(dba)₃Sigma-Aldrich51364-51-3Palladium Pre-catalyst
XPhosSigma-Aldrich≥98%564483-18-7Phosphine Ligand
Sodium tert-butoxide (NaOtBu)Sigma-Aldrich≥98%865-48-5Base
TolueneSigma-AldrichAnhydrous, ≥99.8%108-88-3Solvent
Microwave SynthesizerCEM/Biotage/Anton PaarN/AN/AModel with temperature and pressure sensors
Microwave Reaction VialsVendor-specificN/A10 mL, certified for pressure
Magnetic Stir BarsVWRN/ATeflon-coated

3.2. Step-by-Step Synthesis Procedure

Safety First: This procedure involves high temperatures and pressures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Use only microwave vials certified by the manufacturer for these conditions[11].

  • Reagent Preparation: In a dry 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-aminobenzenesulfonamide (172 mg, 1.0 mmol, 1.0 equiv).

  • Catalyst Loading: To the same vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 135 mg, 1.4 mmol, 1.4 equiv).

  • Addition of Reactants and Solvent: Add 1-bromo-2-ethylbenzene (185 mg, 1.0 mmol, 1.0 equiv) followed by 4 mL of anhydrous toluene.

  • Vial Sealing: Securely seal the vial with a septum cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Set the reaction parameters as follows:

    • Temperature: 130 °C

    • Ramp Time: 2 minutes

    • Hold Time: 20 minutes

    • Microwave Power: Dynamic (instrument adjusts power to maintain temperature)

    • Stirring: High

  • Cooling: After the irradiation is complete, the vial must be cooled to below 50 °C using the instrument's automated cooling system before it is removed from the microwave cavity[8]. Caution: Do not attempt to open a hot, pressurized vial.

  • Work-up:

    • Once cooled, carefully open the vial.

    • Dilute the reaction mixture with 20 mL of ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash with 20 mL of saturated aqueous ammonium chloride solution, followed by 20 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate.

    • Combine the fractions containing the desired product (monitored by TLC) and remove the solvent under reduced pressure to yield 2-amino-N-(2-ethylphenyl)benzenesulfonamide as a solid.

  • Characterization: The final product should be characterized to confirm its identity and purity. The expected physico-chemical properties are:

    • Molecular Formula: C₁₄H₁₆N₂O₂S[12][13]

    • Molar Mass: 276.35 g/mol [12][13]

    • Appearance: Crystalline powder[12]

    • Melting Point: 56-60 °C[12][13]

Experimental Workflow and Expected Results

Synthesis Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification prep_reagents 1. Weigh Reagents & Catalyst System add_solvent 2. Add Anhydrous Solvent prep_reagents->add_solvent seal_vial 3. Seal Microwave Vial add_solvent->seal_vial mw_irrad 4. Irradiate in Microwave Synthesizer seal_vial->mw_irrad cooling 5. Cool to < 50 °C mw_irrad->cooling extraction 6. Extraction & Washing cooling->extraction purification 7. Flash Chromatography extraction->purification characterization 8. Characterization (NMR, MS) purification->characterization

Caption: Step-by-step workflow for the microwave-assisted synthesis.

Summary of Reaction Parameters and Expected Outcomes
ParameterValue
Reaction Scale 1.0 mmol
Microwave Temperature 130 °C
Reaction Time 20 minutes
Expected Yield 75-90%
Product Purity >95% (after chromatography)
Conventional Method Time Typically 12-24 hours

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature/time. 3. Poor quality reagents/solvent.1. Use fresh Pd₂(dba)₃ and ensure ligand is not oxidized. 2. Increase temperature in 10°C increments or extend hold time to 30 min. 3. Use anhydrous solvent and high-purity reagents.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Degradation of starting material or product.1. See "Low Conversion" solutions. 2. Ensure complete extraction; be careful during column chromatography. 3. Confirm temperature is not excessively high; consider a slightly lower temperature (e.g., 120 °C) for a longer time.
Formation of Side Products 1. Reaction temperature is too high. 2. Incorrect stoichiometry (e.g., base).1. Lower the reaction temperature. 2. Re-verify the mass and molar equivalents of all reagents, especially the base.
Instrument Error (Pressure Limit) 1. Reaction is outgassing excessively. 2. Solvent volume is too high for the vial size.1. Degas the solvent before use. 2. Ensure the reaction volume does not exceed 50% of the vial's total volume.

Conclusion

This application note demonstrates a highly efficient, rapid, and reliable protocol for the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide using microwave-assisted Buchwald-Hartwig amination. The method offers substantial improvements over conventional synthetic approaches, providing higher yields in a fraction of the time[14]. This protocol is a valuable tool for chemists in pharmaceutical and materials science, facilitating accelerated discovery and development programs.

References

  • Vertex AI Search. (2026). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MDPI. (2026). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Advanced Journal of Chemistry, Section A. (2019).
  • Patsnap Eureka. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • ResearchGate. (2024). (PDF) THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Biotage. (2005).
  • ChemBK. (2024). 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • ChemBK. (2024). 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. [Link]

  • PMC. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
  • ResearchGate. (n.d.).
  • US EPA. (n.d.). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl- - Substance Details - SRS. [Link]

  • Organic-Chemistry.org. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]

  • PMC. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • Taylor & Francis Online. (n.d.).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Shubham Specialty Products (India) Pvt. Ltd. (n.d.). 2-Amino-N-Ethyl-N-Phenylbenzene Sulfonamide | Dyes Intermediate. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

Sources

Application

Application Note: Preparation and Handling of 2-Amino-N-(2-ethylphenyl)benzenesulfonamide Stock Solutions for Biological Assays

An Application Guide by Google Gemini Abstract This guide provides a comprehensive framework for the preparation, storage, and quality control of stock solutions of 2-amino-N-(2-ethylphenyl)benzenesulfonamide for use in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google Gemini

Abstract

This guide provides a comprehensive framework for the preparation, storage, and quality control of stock solutions of 2-amino-N-(2-ethylphenyl)benzenesulfonamide for use in a range of biological assays. Adherence to these protocols is critical for ensuring experimental reproducibility, maximizing compound stability, and minimizing artifacts arising from improper handling. We delve into the physicochemical rationale behind solvent selection, provide step-by-step protocols for solubilization, and outline best practices for long-term storage and the preparation of working solutions to maintain data integrity in drug discovery and development workflows.

Introduction: The Criticality of Stock Solution Integrity

2-Amino-N-(2-ethylphenyl)benzenesulfonamide is a sulfonamide-containing organic compound. Like many small molecules used in drug discovery, its efficacy and reproducibility in biological assays are fundamentally dependent on the quality of its stock solution. The process of preparing a stock solution is not merely about dissolution; it is a critical experimental step that dictates the actual concentration of the active compound delivered to the assay system.

Issues such as incomplete solubilization, compound degradation, or solvent-induced artifacts can lead to significant dose drift, undermining the reliability of experimental data[1]. This guide is designed for researchers, scientists, and drug development professionals to establish a robust, self-validating system for handling this compound, thereby ensuring the trustworthiness and accuracy of downstream biological data.

Compound Characterization

A thorough understanding of the compound's physicochemical properties is the foundation for developing a sound preparation protocol. 2-Amino-N-(2-ethylphenyl)benzenesulfonamide (CAS RN: 81-10-7) is an aromatic sulfonamide. Its structure, featuring both amine and sulfonamide functional groups along with phenyl rings, dictates its solubility and stability profile[2][3][4].

PropertyValueSource
IUPAC Name 2-Amino-N-ethyl-N-phenylbenzene-1-sulfonamide[3][4]
Molecular Formula C₁₄H₁₆N₂O₂S[3][5]
Molar Mass 276.35 g/mol [5]
Appearance Crystalline powder[5]
Melting Point 56-60°C[5]
Predicted XlogP 2.9[6]
General Stability Sulfonamide moieties are generally stable and not readily hydrolyzed by common metabolic enzymes.[7]

The predicted XlogP value of 2.9 indicates that the compound is moderately hydrophobic, suggesting poor solubility in aqueous media and the necessity of using an organic solvent for creating a concentrated stock solution.

Strategic Solvent Selection

The choice of solvent is arguably the most critical decision in the preparation of a stock solution. An ideal solvent must fully dissolve the compound at a high concentration, be compatible with the biological assay, and not interfere with the assay readout[1][8].

Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it a common first choice in drug discovery[9].

  • Advantages: Excellent solubilizing power for many water-insoluble compounds. It is miscible with water and most organic solvents, facilitating dilution into aqueous assay media[9].

  • Causality of Experimental Choice: Its ability to form hydrogen bonds and its polar nature allow it to effectively solvate complex organic molecules like 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

  • Limitations & Trustworthiness: DMSO can be cytotoxic, with effects observed at concentrations above 1-2% in many cell lines[10][11]. It can also have direct biological effects, such as inducing cell differentiation or inhibiting inflammatory responses, even at concentrations below 1%[10]. Therefore, it is imperative to maintain a consistent and low final concentration of DMSO (typically ≤0.5%) across all experimental and control groups [12].

Ethanol

Ethanol is another common solvent for compounds with moderate polarity.

  • Advantages: It is less toxic to many cell lines than DMSO and can be a suitable alternative if DMSO is found to interfere with the assay.

  • Causality of Experimental Choice: Its hydroxyl group allows it to act as a hydrogen bond donor and acceptor, while its ethyl group provides some nonpolar character, enabling solubilization of moderately hydrophobic compounds.

  • Limitations & Trustworthiness: Ethanol's solubilizing power is generally lower than that of DMSO for highly hydrophobic compounds. It can also influence cellular processes, and its volatility can lead to concentration changes if not handled properly[13]. Like DMSO, a vehicle control with the same final ethanol concentration is essential.

SolventRecommended Final Assay ConcentrationKey Considerations
DMSO < 0.5% (v/v) ; ideally ≤0.1%Potential for cytotoxicity and assay interference. Always include a vehicle control.[10][11][12]
Ethanol < 1% (v/v) Generally less toxic than DMSO but has lower solubilizing power. Volatility can be a concern.[10][14]
Solvent Selection Workflow

The following decision tree provides a logical framework for selecting an appropriate solvent system.

Caption: A decision tree for primary solvent selection.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and masses accordingly for different concentrations or volumes.

Materials:

  • 2-amino-N-(2-ethylphenyl)benzenesulfonamide (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • 1.5 mL glass vial with a PTFE-lined screw cap[13]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass:

    • Molar Mass (MW) = 276.35 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW = 0.010 mol/L * 0.001 L * 276.35 g/mol = 0.00276 g = 2.76 mg

  • Weighing the Compound:

    • Tare the clean glass vial on the analytical balance.

    • Carefully weigh 2.76 mg of the compound directly into the vial. For quantities this small, ensure the balance is in a draft-free environment. Record the exact mass.[12]

  • Solvent Addition:

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the vial. Ensure the solvent comes into contact with all areas of the vial to dissolve any powder that may have coated the walls.[12]

  • Dissolution:

    • Tightly cap the vial.

    • Vortex the solution for 1-2 minutes until the solid is completely dissolved.

    • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication may be applied, but use caution to avoid degradation.

  • Labeling and Documentation:

    • Clearly label the vial with the compound name, exact concentration (recalculated based on the actual mass weighed), solvent, date of preparation, and your initials.[8]

Quality Control, Aliquoting, and Storage

Proper storage is essential to prevent degradation and maintain the integrity of the stock solution over time.[8]

Procedure:

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can damage the compound, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in appropriately sized, tightly sealed vials (glass or polypropylene).[12][15]

  • Inert Gas Overlay (Optional but Recommended): For maximum stability, especially for long-term storage, flush the headspace of each aliquot vial with an inert gas like argon or nitrogen before capping. This displaces oxygen, which can cause oxidative degradation.[15]

  • Storage Conditions:

    • Short-term (1-4 weeks): Store at -20°C.[12]

    • Long-term (>1 month): Store at -80°C for optimal stability, which can extend up to 6 months or longer.[12][16]

    • Crucial Note on Moisture: DMSO is hygroscopic. Moisture absorption can lead to compound precipitation and degradation, especially during freeze-thaw cycles.[15] Always use anhydrous DMSO and ensure vials are tightly sealed. When removing an aliquot from the freezer, allow it to warm completely to room temperature before opening to prevent condensation of atmospheric moisture into the solution.[13]

Protocol for Preparing a Working Solution

This protocol describes the serial dilution of the 10 mM stock to a 10 µM final concentration in a cell culture assay.

Procedure:

  • Intermediate Dilution: Perform an intermediate dilution to avoid pipetting very small volumes.

    • Dilute the 10 mM stock 1:100 in sterile cell culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium). Mix thoroughly by gentle pipetting.

  • Final Dilution:

    • Dilute the 100 µM intermediate solution 1:10 into the final assay volume. For example, add 10 µL of the 100 µM solution to a well containing 90 µL of cells in medium for a final volume of 100 µL and a final compound concentration of 10 µM.

    • The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using only DMSO (without the compound). This is essential to differentiate the compound's effect from any effect of the solvent.[10]

Master Workflow for Stock Solution Preparation and Use

This diagram visualizes the entire process, emphasizing critical control points for ensuring data quality.

Workflow cluster_prep Stock Preparation (Laminar Flow Hood) cluster_storage Storage & Handling cluster_assay Assay Preparation weigh 1. Weigh Compound (2.76 mg for 10 mM) add_solvent 2. Add Anhydrous Solvent (e.g., 1 mL DMSO) weigh->add_solvent dissolve 3. Dissolve Completely (Vortex / Sonicate) add_solvent->dissolve qc_initial 4. Visual QC (Check for Precipitate) dissolve->qc_initial aliquot 5. Aliquot into Single-Use Vials qc_initial->aliquot Pass store 6. Store at -80°C (Long-Term) aliquot->store thaw 7. Thaw One Aliquot (Warm to RT before opening) store->thaw intermediate_dil 8. Prepare Intermediate Dilution in Medium thaw->intermediate_dil final_dil 9. Prepare Final Working Solution in Assay Plate intermediate_dil->final_dil run_assay 10. Run Bioassay (Include Vehicle Control) final_dil->run_assay

Sources

Method

Greener Pathways to a Privileged Scaffold: Advanced Protocols for Sulfonamide Bond Formation

Introduction: Reimagining a Cornerstone of Medicinal Chemistry The sulfonamide moiety is an undisputed pillar of medicinal chemistry, forming the structural core of a vast array of life-saving drugs, from antibacterial a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining a Cornerstone of Medicinal Chemistry

The sulfonamide moiety is an undisputed pillar of medicinal chemistry, forming the structural core of a vast array of life-saving drugs, from antibacterial agents to diuretics and HIV protease inhibitors.[1][2] However, the classical methods for forging this critical S-N bond, often relying on the reaction of sulfonyl chlorides with amines, are fraught with environmental and safety concerns.[3] These traditional routes frequently involve hazardous reagents like chlorosulfonic acid, stoichiometric activating agents, and volatile organic solvents, generating significant waste and posing risks to researchers.[3][4]

In an era of increasing environmental consciousness and a drive for sustainable practices in the pharmaceutical industry, the development of green and efficient methods for sulfonamide synthesis is not merely an academic exercise but a critical necessity. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, green chemistry approaches to sulfonamide bond formation. We will move beyond simply listing procedures to provide in-depth mechanistic insights and practical, field-tested protocols that prioritize safety, efficiency, and environmental stewardship.

I. Electrochemical Synthesis: A Clean Current for Sulfonamide Formation

Electrosynthesis has emerged as a powerful green chemistry tool, utilizing electricity as a traceless and sustainable oxidant to drive chemical transformations.[4] This approach obviates the need for stoichiometric chemical oxidants, minimizing waste and often allowing for reactions under mild conditions.

A. Oxidative Coupling of Thiols and Amines

A prominent electrochemical strategy involves the direct oxidative coupling of readily available thiols and amines.[5] This method is characterized by its speed, high efficiency, and the absence of sacrificial reagents or additional catalysts.[5]

Mechanism Insight: The reaction proceeds through a series of electrochemical oxidation steps. Initially, the thiol is anodically oxidized to form a disulfide.[5][6] Concurrently, the amine is oxidized to its radical cation, which then reacts with the disulfide to generate a sulfenamide intermediate.[5][6] Subsequent oxidations of the sulfenamide lead to the final sulfonamide product.[6]

Workflow for Electrochemical Sulfonamide Synthesis

G cluster_anode Anode (Oxidation) cluster_solution Solution Phase Reaction Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide -e- Sulfenamide Sulfenamide Intermediate Disulfide->Sulfenamide + Aminium Radical Amine Amine (R'-NH2) Amine_Radical Aminium Radical (R'-NH2•+) Amine->Amine_Radical -e- Sulfinamide Sulfinamide Intermediate Sulfenamide->Sulfinamide Oxidation Sulfonamide Sulfonamide (R-SO2-NHR') Sulfinamide->Sulfonamide Oxidation

Caption: Electrochemical oxidative coupling of thiols and amines.

Protocol 1: Electrochemical Synthesis of Sulfonamides from Thiols and Amines [5]

  • Equipment:

    • Electrochemical flow cell or batch reactor with a carbon anode and an iron cathode.

    • Constant current power supply.

    • Magnetic stirrer and stir bar.

  • Reagents:

    • Thiol (1.0 equiv.)

    • Amine (1.5 equiv.)

    • Supporting electrolyte (e.g., Me₄NBF₄, 0.1 equiv.)

    • Solvent system: Acetonitrile (CH₃CN) and 0.3 M HCl (3:1 v/v)

  • Procedure:

    • In the electrochemical reactor, combine the thiol, amine, and supporting electrolyte in the acetonitrile/HCl solvent system.

    • For a flow reactor, set the residence time to 5 minutes. For a batch reactor, the reaction time may be up to 24 hours.

    • Apply a constant current to the system. The optimal current will depend on the specific substrates and reactor setup.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired sulfonamide.

B. Direct Dehydrogenative Sulfonamidation of Arenes

A more advanced electrochemical approach enables the direct C-H functionalization of (hetero)arenes with sulfur dioxide and amines, completely bypassing the need for pre-functionalized starting materials like thiols or sulfonyl chlorides.[1][4] This highly convergent method boasts excellent atom economy.[1]

Mechanism Insight: The reaction is initiated by the anodic oxidation of the arene to its radical cation.[1] In parallel, the amine and sulfur dioxide react in situ to form an amidosulfinate, which serves as both the nucleophile and the supporting electrolyte.[1][4] The amidosulfinate then attacks the arene radical cation, and a subsequent oxidation step yields the final sulfonamide.[1]

Diagram of Dehydrogenative Electrochemical Sulfonamidation

G Arene Arene (Ar-H) Arene_Radical Arene Radical Cation (Ar-H•+) Arene->Arene_Radical Anodic Oxidation (-e-) Intermediate Adduct Intermediate Arene_Radical->Intermediate + Amidosulfinate Amine Amine (R2NH) Amidosulfinate Amidosulfinate ([R2NSO2]-) Amine->Amidosulfinate SO2 Sulfur Dioxide (SO2) SO2->Amidosulfinate Sulfonamide Sulfonamide (Ar-SO2NR2) Intermediate->Sulfonamide Oxidation (-e-, -H+)

Caption: Direct electrochemical C-H sulfonamidation of arenes.

II. Catalytic Approaches: Taming Reactivity with Metals and Light

Catalysis offers a powerful avenue for greening sulfonamide synthesis by enabling reactions under milder conditions, with lower energy input, and often with higher selectivity.

A. Metal-Catalyzed Three-Component Synthesis

Recent advances have led to the development of one-pot, three-component reactions that combine readily available starting materials to construct sulfonamides. Copper-catalyzed protocols have shown particular promise, uniting (hetero)aryl boronic acids, amines, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane–bis(sulfur dioxide) adduct).[7]

Protocol 2: Copper-Catalyzed Three-Component Sulfonamide Synthesis [7]

  • Equipment:

    • Schlenk tube or sealed vial.

    • Magnetic stirrer and stir bar.

    • Heating block or oil bath.

  • Reagents:

    • (Hetero)aryl boronic acid (1.0 equiv.)

    • Amine (1.2 equiv.)

    • DABSO (1.0 equiv.)

    • Cu(OAc)₂ (10 mol%)

    • Pyridine (2.0 equiv.)

    • Solvent: Dichloroethane (DCE)

  • Procedure:

    • To a Schlenk tube, add the (hetero)aryl boronic acid, amine, DABSO, and Cu(OAc)₂.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

    • Add the DCE and pyridine via syringe.

    • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours).

    • Monitor the reaction by a suitable analytical technique.

    • Upon completion, cool the reaction to room temperature and perform a standard workup.

    • Purify the product by column chromatography.

B. Photocatalytic Synthesis: Harnessing the Power of Light

Photocatalysis represents a frontier in green chemistry, using light to drive chemical reactions at ambient temperature. This approach can activate stable molecules and enable novel reaction pathways. A notable example is the transition-metal-free, photocatalytic three-component coupling of aryl triflates, a sulfur dioxide surrogate (K₂S₂O₅), and various amines.[8]

Mechanism Insight: This process is initiated by the photoexcitation of a catalyst that facilitates the activation of the aryl triflate to generate an aryl radical. This radical then combines with the SO₂ surrogate and the amine in a cascade process to form the sulfonamide.[8]

III. Greener Reagents and Solvents: A Foundation for Sustainable Synthesis

A fundamental tenet of green chemistry is the use of safer solvents and reagents. Several strategies have been developed to replace traditional, hazardous components in sulfonamide synthesis.

A. In Situ Generation of Sulfonyl Chlorides in Benign Solvents

This approach avoids the isolation and handling of often unstable and toxic sulfonyl chlorides. One effective method involves the oxidative chlorination of thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as a mild and efficient oxidant.[9][10][11] The resulting sulfonyl chloride is then reacted in situ with an amine. A key advantage of this method is its compatibility with a range of sustainable solvents, including water, ethanol, and glycerol.[9][10][11][12]

Protocol 3: One-Pot Sulfonamide Synthesis in Ethanol [9][12]

  • Equipment:

    • Round-bottom flask.

    • Magnetic stirrer and stir bar.

    • Ice bath.

  • Reagents:

    • Thiol (1.0 equiv.)

    • NaDCC·2H₂O (1.2 equiv.)

    • Amine (2.0 equiv.)

    • Solvent: Ethanol (EtOH)

  • Procedure:

    • Dissolve the thiol in ethanol in a round-bottom flask and cool the mixture in an ice bath.

    • Slowly add the NaDCC·2H₂O to the cooled solution.

    • Stir the mixture at low temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the sulfonyl chloride.

    • Add the amine to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • The workup is often remarkably simple, involving filtration to remove insoluble byproducts, followed by concentration of the filtrate.[9][11]

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

B. Solvent-Free and Microwave-Assisted Synthesis

Eliminating the solvent entirely is a primary goal of green chemistry. Mechanochemical methods, where reactants are milled together in the absence of a solvent, and microwave-assisted synthesis on solid supports offer significant advantages in terms of reduced waste, shorter reaction times, and often improved yields.[13][14]

Protocol 4: Microwave-Assisted Sulfonamide Synthesis on a Solid Support [13]

  • Equipment:

    • Microwave reactor.

    • Microwave-safe reaction vessel.

    • Solid support (e.g., Florisil, Montmorillonite K10).

  • Reagents:

    • Sulfonyl chloride (1.0 equiv.)

    • Amine (1.1 equiv.)

    • Solid support (e.g., 500 mg per mmol of sulfonyl chloride).

  • Procedure:

    • In a mortar, grind the sulfonyl chloride, amine, and solid support together to create a homogeneous mixture.

    • Transfer the mixture to a microwave-safe vessel.

    • Place the vessel in the microwave reactor and irradiate at a specified power and temperature for a short duration (e.g., 5-15 minutes).

    • After cooling, extract the product from the solid support using a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture and concentrate the filtrate to obtain the crude product.

    • Purify as needed.

IV. Comparison of Green Sulfonamide Synthesis Methods

MethodKey AdvantagesKey LimitationsStarting Materials
Electrochemical (Thiol + Amine) No chemical oxidant, fast, high yields.[5]Requires specialized equipment.Thiols, Amines
Electrochemical (Arene C-H) Excellent atom economy, avoids pre-functionalization.[1]Substrate scope can be limited to electron-rich arenes.Arenes, SO₂, Amines
Cu-Catalyzed Three-Component One-pot, uses readily available starting materials.[7]Requires a metal catalyst, which may need to be removed from the final product.Boronic acids, Amines, SO₂ surrogate
Photocatalytic Mild conditions (room temp.), transition-metal-free.[8]Requires a photocatalyst and light source.Aryl triflates, Amines, SO₂ surrogate
In Situ Generation (NaDCC) Uses green solvents (water, EtOH), simple workup.[9][11]Stoichiometric oxidant is still required.Thiols, Amines
Microwave-Assisted (Solvent-Free) Very fast reaction times, no solvent waste.[13]May require optimization for each substrate pair.Sulfonyl chlorides, Amines

V. Conclusion and Future Outlook

The synthesis of sulfonamides has undergone a significant and necessary evolution towards greener and more sustainable practices. The methods outlined in this guide—from electrochemical and catalytic approaches to the use of benign solvents and solvent-free conditions—offer a powerful toolkit for the modern chemist. By understanding the mechanistic principles behind these protocols, researchers can make informed decisions to reduce the environmental impact of their work without compromising on efficiency or yield. The continued development of novel catalytic systems, the expanded use of renewable starting materials, and the application of flow chemistry are poised to further revolutionize this important area of chemical synthesis, ensuring that the production of these vital medicines is as healthy for the planet as the drugs themselves are for patients.

References

  • Alonso, D. A., et al. (2025).
  • Stalder, R., & Schotten, C. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society.
  • Blum, S. P., et al. (2021). Metal-Free Electrochemical Synthesis of Sulfonamides Directly from (Hetero)arenes, SO2, and Amines.
  • Nematollahi, D., et al. (2014). Electrochemical Synthesis of Sulfonamide Derivatives Based on the Oxidation of 2,5-Diethoxy-4-Morpholinoaniline in the Presence of Arylsulfinic Acids. The Journal of Organic Chemistry.
  • Sutherland, A., et al. (2022).
  • Wang, L., et al. (2015).
  • Chen, Y., et al. (2018). Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. Organic Letters.
  • Waldvogel, S. (2021).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Feng, Z., & Wu, J. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Chinese Chemical Letters.
  • Martínez-Ortiz, D. E., et al. (2022). Efficient synthesis of sulfonamide derivatives on solid supports catalyzed using solvent-free and microwave-assisted methods. Journal of the Mexican Chemical Society.
  • Benchchem. (n.d.).
  • Wallace, O. B. (2012).
  • Willis, M. C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society.
  • Li, G., et al. (2024). Sulfonamide synthesis: unlocking new pathways with aryl triflates via photocatalytic coupling. Organic Chemistry Frontiers.
  • Willis, M. C., et al. (2011). The DABSO-Based Reagent DABSO-bis(sulfur dioxide) as a Surrogate for Gaseous Sulfur Dioxide in Organic Synthesis. Organic Letters.
  • Buchwald, S. L., et al. (2007). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters.

Sources

Application

Application Note: Chemoselective Coupling of 2-Ethylaniline and 2-Aminobenzenesulfonyl Chloride

Executive Summary This guide details the reagents and experimental protocols required to synthesize -(2-ethylphenyl)-2-aminobenzenesulfonamide via the coupling of 2-ethylaniline and 2-aminobenzenesulfonyl chloride. Criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reagents and experimental protocols required to synthesize


-(2-ethylphenyl)-2-aminobenzenesulfonamide  via the coupling of 2-ethylaniline and 2-aminobenzenesulfonyl chloride.

Critical Technical Challenge: The primary challenge in this synthesis is the inherent instability of 2-aminobenzenesulfonyl chloride . As a bifunctional molecule containing both a nucleophile (


) and an electrophile (

), it is prone to rapid self-polymerization (intermolecular sulfonylation) under neutral or basic conditions.

Strategic Solution: This protocol prioritizes the use of 2-aminobenzenesulfonyl chloride hydrochloride (the protonated, stable salt form) or a Schotten-Baumann biphasic system to mitigate self-reaction while overcoming the steric hindrance presented by the ortho-ethyl group on the aniline nucleophile.

Reagent Selection & Mechanistic Causality

The selection of reagents is governed by the need to balance nucleophilic activation of the aniline against the stabilization of the sulfonyl chloride.

Core Reagents
ReagentRoleCritical Selection Criteria
2-Aminobenzenesulfonyl chloride HCl ElectrophileMUST use HCl salt. The free base self-polymerizes rapidly. The protonated amine (

) is non-nucleophilic, preventing self-degradation during storage and handling.[1]
2-Ethylaniline NucleophileThe ortho-ethyl group creates steric bulk. While the ethyl group is electron-donating (increasing nucleophilicity), the steric hindrance retards the attack on the sulfur.
Pyridine Base / SolventActs as a nucleophilic catalyst . It forms a reactive

-sulfonylpyridinium intermediate, which is more susceptible to attack by the sterically hindered 2-ethylaniline than the free sulfonyl chloride.
Dichloromethane (DCM) SolventAprotic, non-nucleophilic, and solubilizes both organic reactants. Allows for easy aqueous workup.
DMAP (4-Dimethylaminopyridine) Catalyst(Optional) Hyper-nucleophilic catalyst used if the steric hindrance of the 2-ethyl group significantly stalls the reaction.
Reaction Pathway & Stability Logic

The following diagram illustrates the competition between the desired coupling and the fatal self-polymerization pathway.

ReactionPathway Start 2-Aminobenzenesulfonyl chloride (Free Base) SelfPoly Self-Polymerization (Polysulfonamide) Start->SelfPoly Fast (No Trap) Intermediate N-Sulfonylpyridinium Intermediate Start->Intermediate + Pyridine HCl_Salt HCl Salt Form (Stable Storage) HCl_Salt->Start Base Neutralization Product N-(2-ethylphenyl)-2- aminobenzenesulfonamide Intermediate->Product + 2-Ethylaniline Aniline 2-Ethylaniline Aniline->Product

Caption: Pathway analysis showing the necessity of trapping the sulfonyl chloride with pyridine to prevent self-polymerization.

Detailed Experimental Protocols

Protocol A: Homogeneous Catalysis (Standard)

Recommended for small-scale synthesis (<5g) where high purity is required.

Safety Note: Perform all steps in a fume hood. Sulfonyl chlorides are corrosive and lachrymators.

  • Preparation of Nucleophile Solution:

    • In a dry round-bottom flask (RBF), dissolve 2-ethylaniline (1.0 equiv) in anhydrous DCM (0.2 M concentration).

    • Add Pyridine (3.0 equiv). The excess pyridine acts as both the HCl scavenger and the nucleophilic catalyst.

    • Optional: Add DMAP (0.1 equiv) if rapid kinetics are required.

    • Cool the solution to 0°C using an ice bath.

  • Controlled Addition of Electrophile:

    • Weigh 2-aminobenzenesulfonyl chloride hydrochloride (1.1 equiv) rapidly to minimize moisture absorption.

    • Add the solid sulfonyl chloride to the stirring amine solution in small portions over 15 minutes.

    • Rationale: Adding the solid HCl salt to the basic solution generates the free sulfonyl chloride in situ in the presence of the trapping agent (pyridine), minimizing the concentration of free, unreacted sulfonyl chloride and preventing self-polymerization.

  • Reaction Maintenance:

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The steric bulk of the ethyl group may require longer reaction times than standard aniline.

  • Workup:

    • Dilute with DCM.

    • Wash sequentially with:

      • 1M HCl (to remove pyridine and unreacted aniline).

      • Saturated

        
         (to remove hydrolyzed sulfonic acid byproducts).
        
      • Brine.[2][3]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
Protocol B: Schotten-Baumann Conditions (Biphasic)

Recommended for scale-up (>10g) or if anhydrous conditions are difficult to maintain.

  • Biphasic Setup:

    • Dissolve 2-ethylaniline (1.0 equiv) in THF or Ethyl Acetate .

    • Prepare an aqueous solution of Sodium Carbonate (

      
      )  (2.5 equiv) in water.
      
    • Combine the two phases in a flask with vigorous stirring.

  • Addition:

    • Cool the mixture to 0–5°C.

    • Add 2-aminobenzenesulfonyl chloride HCl (1.2 equiv) as a solid in portions.

    • Mechanism:[4][5][6][7][8][9] The base resides in the aqueous phase, neutralizing the HCl released. The reaction occurs at the interface. The free amino group of the sulfonyl chloride is less nucleophilic in this biphasic environment compared to the homogeneous organic phase, reducing self-polymerization.

  • Isolation:

    • Separate phases. Extract the aqueous layer with Ethyl Acetate.

    • Combine organics, dry, and concentrate.[10]

    • Recrystallize from Ethanol/Water if necessary.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Insoluble Precipitate Self-polymerization of sulfonyl chloride.Ensure the sulfonyl chloride is the HCl salt . Add it slowly to a solution already containing the base and aniline. Do not premix the sulfonyl chloride with base without the aniline present.
Low Conversion Steric hindrance of 2-ethyl group.Add 0.1 eq DMAP (Protocol A) or heat the reaction to 40°C (only after initial addition is complete).
Hydrolysis (

)
Wet solvents or old reagents.Use anhydrous DCM.[1] Ensure the sulfonyl chloride HCl salt is dry (it is hygroscopic).

Alternative Synthetic Route (If Chloride is Unavailable)

If high-quality 2-aminobenzenesulfonyl chloride HCl is unavailable, the Nitro-Reduction Route is the industry standard for reliability.

  • Coupling: React 2-nitrobenzenesulfonyl chloride (highly stable) with 2-ethylaniline using Pyridine/DCM.

  • Reduction: Reduce the resulting nitro-sulfonamide to the amino-sulfonamide using

    
     or 
    
    
    
    .
    • Benefit: Avoids all self-polymerization risks associated with the amino-sulfonyl chloride.

References

  • PubChem. (2025).[2] 4-aminobenzenesulfonyl chloride | C6H6ClNO2S.[2] National Library of Medicine. [Link]

  • Grygorenko, O. O., et al. (2020).[8] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

  • European Journal of Chemistry. (2021). Synthesis of substituted pyridine based sulphonamides. [Link]

Sources

Method

Precision Monitoring of Sulfonamide Synthesis via Thin Layer Chromatography (TLC)

Executive Summary Objective: To establish a robust, self-validating Thin Layer Chromatography (TLC) protocol for monitoring the nucleophilic substitution reaction between amines and sulfonyl chlorides. Scope: This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust, self-validating Thin Layer Chromatography (TLC) protocol for monitoring the nucleophilic substitution reaction between amines and sulfonyl chlorides.

Scope: This guide addresses the specific challenges of sulfonamide synthesis—namely, the polarity contrast between basic amine precursors and acidic sulfonamide products, the hydrolytic instability of sulfonyl chlorides, and the "tailing" phenomena common on silica gel.

Target Audience: Medicinal Chemists, Process Development Scientists, and QA/QC Analysts.

Mechanistic Grounding & Reaction Logic

To effectively monitor the reaction, one must understand the physicochemical changes occurring on the plate.

  • The Reaction: A primary or secondary amine (Nucleophile) attacks a sulfonyl chloride (Electrophile) in the presence of a base (scavenger).

  • TLC Observable Shift:

    • Starting Material (SM) 1 - Amine: Highly polar, basic. Often streaks/tails on silica due to interaction with acidic silanol groups (

      
      ).[1]
      
    • Starting Material (SM) 2 - Sulfonyl Chloride: Non-polar, prone to hydrolysis. Visible under UV but often decomposes to sulfonic acid (very polar, baseline spot) if the plate is wet.

    • Product - Sulfonamide: Intermediate polarity. The

      
       proton (if 
      
      
      
      amine used) is acidic (
      
      
      ).
Experimental Workflow Diagram

ReactionWorkflow cluster_0 TLC Observable Species Start Reagents: Amine + R-SO2-Cl Reaction Reaction Matrix (Base/Solvent) Start->Reaction Mix Sampling Critical Step: Mini-Workup Reaction->Sampling t = 15, 30, 60 min TLC TLC Analysis (Silica Gel 60 F254) Sampling->TLC Spotting Decision Decision Point TLC->Decision Visualize Decision->Reaction SM Present (Continue) End End Decision->End SM Consumed (Workup) Species1 Amine (Base) Rf: Low (Tails) Species2 Sulfonamide (Product) Rf: Medium Species3 Sulfonyl Chloride Rf: High

Figure 1: Logical workflow for reaction monitoring. Note the "Mini-Workup" step, which is critical for preventing salt interference.

Strategic Method Development

Stationary Phase Selection
  • Standard: Silica Gel 60

    
     on aluminum or glass backing.
    
  • Why: The fluorescence indicator (

    
    ) is essential because sulfonamides and sulfonyl chlorides absorb strongly in the UV region due to the aromatic ring.
    
Mobile Phase Optimization (The "Triangle of Selectivity")

Sulfonamides require distinct solvent systems depending on the lipophilicity of the R-groups.

System TypeSolvent Composition (v/v)Target ApplicationExpert Insight
General Purpose Hexane : Ethyl Acetate (3:1 to 1:1) Initial monitoring of lipophilic sulfonamides.Start here. If the amine stays at the baseline, increase EtOAc.
Polar/Basic DCM : Methanol (95:5) Polar amines or heterocyclic sulfonamides.Excellent resolving power. Avoid >10% MeOH to prevent silica dissolution.
"The Anti-Tail" DCM : MeOH : TEA (94:5:1) Essential for checking amine disappearance.Triethylamine (TEA) blocks acidic silanol sites, sharpening amine spots.
Residue/Purity Chloroform : n-Butanol (9:1) Final product purity check.Highly specific for sulfonamides; separates product from bis-sulfonamide byproducts [1].
Visualization Protocols

Do not rely on UV alone. A multi-modal approach ensures no co-eluting impurities are missed.[2]

  • UV Visualization (254 nm):

    • Observation: Dark spots on a bright green background.

    • Target: Sulfonyl chloride, Sulfonamide, Aromatic Amine.

  • Ninhydrin Stain (Specific for Amines):

    • Preparation: 0.3% Ninhydrin in n-butanol/acetic acid.

    • Action: Dip and heat to 110°C.

    • Result: Primary amines turn Red/Purple . Sulfonamides generally do not react or react very slowly.

    • Utility: Confirms the disappearance of the limiting reagent (Amine).

  • Fluorescamine (High Sensitivity):

    • Action: Spray with 0.05% Fluorescamine in acetone. View under long-wave UV (366 nm).[3]

    • Result: Intense fluorescence for primary amines.

    • Utility: Detecting trace unreacted amine (ppm level) before workup [2].

Detailed Experimental Protocols

Protocol A: The "Mini-Workup" (CRITICAL)

Why: Direct spotting of the reaction mixture often fails because the byproduct (HCl or Sulfonic acid salts) causes "streaking" or alters the pH of the silica locally, shifting Rf values.

  • Sampling: Using a glass capillary or micropipette, withdraw ~20-50

    
     of the reaction mixture.
    
  • Quench: Dispense into a 0.5 mL micro-vial containing:

    • 
       Ethyl Acetate (or DCM).
      
    • 
       1M NaHCO
      
      
      
      (aq) or Water.[3]
  • Partition: Cap and shake vigorously for 10 seconds. Allow layers to separate.[4]

  • Spotting: Spot the top organic layer onto the TLC plate.

    • Self-Validation: This removes inorganic salts and neutralizes the HCl byproduct, ensuring the spot observed is the free sulfonamide, not its salt.

Protocol B: Co-Spotting for Co-Elution

When the Product Rf is similar to the Starting Material Rf:

  • Lane 1: Pure Starting Material (Amine).

  • Lane 2: Co-spot (Spot SM, let dry, spot Reaction Mix on top).

  • Lane 3: Reaction Mix (from Mini-Workup).

  • Interpretation: If Lane 2 shows a "Figure 8" or two distinct spots, separation is achieved. If it is a single blob, adjust the solvent system (change polarity or add modifier).

Troubleshooting & Decision Logic

Decision Tree for Method Optimization

Troubleshooting Problem TLC Issue Detected Tailing Amine 'Streaking' from origin Problem->Tailing NoMove Product stays at Baseline Problem->NoMove CoElution SM & Product Overlap Problem->CoElution Soln1 Add 1% Triethylamine (TEA) or Ammonia to Eluent Tailing->Soln1 Soln2 Switch to Polar System: DCM:MeOH (9:1) NoMove->Soln2 Soln3 Change Solvent Selectivity: Swap EtOAc for Acetone or Chloroform CoElution->Soln3

Figure 2: Troubleshooting logic for common sulfonamide TLC artifacts.

Common Pitfalls
    • Fix: Use fresh, dry solvents and minimize time on the plate.

  • Overloading: Sulfonamides crystallize easily. Overloaded spots will streak.[5] Dilute the mini-workup sample further if necessary.

References

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. CLG-SUL.05. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • International Atomic Energy Agency (IAEA). (2014). Detection of Sulfonamides in Chicken Muscle by Thin Layer Chromatography. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Isolation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Introduction 2-amino-N-(2-ethylphenyl)benzenesulfonamide is a key intermediate in the synthesis of various organic compounds, particularly in the dye industry[1][2]. The purity of this compound is paramount for the succe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-amino-N-(2-ethylphenyl)benzenesulfonamide is a key intermediate in the synthesis of various organic compounds, particularly in the dye industry[1][2]. The purity of this compound is paramount for the successful synthesis of downstream products, necessitating robust and efficient isolation and purification protocols. This guide provides a comprehensive overview of the techniques for isolating 2-amino-N-(2-ethylphenyl)benzenesulfonamide from a typical reaction mixture, grounded in the principles of organic chemistry and validated by practical application. We will delve into the rationale behind each step, offering detailed protocols for liquid-liquid extraction, crystallization, and column chromatography to achieve high purity of the target compound.

Understanding the Reaction Mixture

A common synthetic route to 2-amino-N-(2-ethylphenyl)benzenesulfonamide involves a two-step process:

  • Sulfonamide Formation: Reaction of 2-nitrobenzenesulfonyl chloride with N-ethyl-2-ethylaniline to form the intermediate, N-(2-ethylphenyl)-2-nitrobenzenesulfonamide.

  • Nitro Group Reduction: Reduction of the nitro group to an amino group, yielding the desired product.

Therefore, the crude reaction mixture is expected to contain:

  • Product: 2-amino-N-(2-ethylphenyl)benzenesulfonamide

  • Intermediate: Unreacted N-(2-ethylphenyl)-2-nitrobenzenesulfonamide

  • Starting Materials: Unreacted N-ethyl-2-ethylaniline and residual reducing agents (e.g., tin(II) chloride, iron) and their salts.

  • Byproducts: Potential side-products from the reduction step.

The isolation strategy will be designed to systematically remove these impurities.

Isolation Strategy: A Multi-faceted Approach

The isolation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide is best achieved through a combination of techniques that exploit the different physicochemical properties of the components in the reaction mixture. The overall workflow is depicted below.

Isolation_Workflow RM Crude Reaction Mixture LLE Liquid-Liquid Extraction (pH manipulation) RM->LLE Initial Cleanup Cryst Crystallization LLE->Cryst Primary Purification Chrom Column Chromatography (Optional) Cryst->Chrom Further Purification (if needed) Pure Pure Product Cryst->Pure High Purity Chrom->Pure

Figure 1: General workflow for the isolation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

Protocol 1: Liquid-Liquid Extraction for Initial Purification

This initial step aims to separate the desired product from inorganic salts, the basic starting material (N-ethyl-2-ethylaniline), and the neutral nitro-intermediate. This is achieved by manipulating the pH of the aqueous phase to selectively protonate or deprotonate the target molecule and the impurities.

Principle: 2-amino-N-(2-ethylphenyl)benzenesulfonamide is an amphoteric molecule. The aromatic amino group is basic and can be protonated in acidic conditions, making the molecule water-soluble as a salt. The sulfonamide proton is weakly acidic and can be deprotonated in strongly basic conditions, again rendering the molecule water-soluble as a salt. The starting amine is basic, while the nitro-intermediate is largely neutral.

Step-by-Step Protocol:
  • Quenching and Initial Extraction:

    • Carefully quench the reaction mixture by pouring it into a beaker of ice-cold water.

    • If a metal reductant like tin or iron was used, the mixture will be acidic. Adjust the pH to ~1-2 with concentrated HCl if necessary. This will protonate the product and any unreacted N-ethyl-2-ethylaniline, moving them to the aqueous phase.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane to remove the neutral nitro-intermediate.

    • Collect the aqueous layer.

  • Removal of Unreacted Amine:

    • Carefully basify the aqueous layer to a pH of ~8-9 with a saturated sodium bicarbonate solution. At this pH, the more basic N-ethyl-2-ethylaniline will be deprotonated and become organic-soluble, while the less basic 2-amino-N-(2-ethylphenyl)benzenesulfonamide will remain protonated and in the aqueous phase.

    • Extract the aqueous layer again with ethyl acetate or dichloromethane to remove the unreacted N-ethyl-2-ethylaniline.

    • Collect the aqueous layer.

  • Isolation of the Product:

    • Adjust the pH of the aqueous layer to ~6-7 with a dilute base (e.g., 1M NaOH). At this isoelectric point, the product will be least soluble in water and will precipitate out or can be extracted.

    • Extract the product into a fresh portion of ethyl acetate or dichloromethane.

    • Collect the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.

Principle: The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Given the presence of both polar (amino and sulfonamide) and non-polar (phenyl and ethyl groups) moieties in the target molecule, a mixed solvent system is often effective[3][4].

Solvent Selection and Protocol:

A common and effective solvent system for sulfonamides is a mixture of ethanol and water or isopropanol and water[4].

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale
Ethanol/WaterEthanol solvates the non-polar benzene and ethyl groups, while water solvates the polar amino and sulfonamide functionalities[3].
Isopropanol/WaterSimilar to ethanol/water, offering a good balance of polarity.
TolueneCan be effective for aromatic compounds, promoting crystallization through pi-pi stacking interactions[5].
Step-by-Step Protocol:
  • Dissolution:

    • Place the crude product obtained from liquid-liquid extraction into an Erlenmeyer flask.

    • Add a minimal amount of the primary solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling with gentle swirling.

    • Continue adding small portions of the hot primary solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.

  • Crystallization:

    • To the hot, clear solution, add the anti-solvent (e.g., hot water) dropwise until the solution becomes faintly cloudy (the point of saturation).

    • Add a few more drops of the primary solvent until the solution is clear again.

    • Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent mixture.

    • Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Recrystallization_Process Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (optional) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry Dry Crystals Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Figure 2: Step-by-step workflow for the recrystallization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

Protocol 3: Column Chromatography for High Purity

For instances where recrystallization does not yield a product of the desired purity, or for the isolation of minor components, column chromatography is the method of choice.

Principle: Column chromatography separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase. For 2-amino-N-(2-ethylphenyl)benzenesulfonamide, both normal-phase and reverse-phase chromatography can be employed.

Normal-Phase Chromatography:
  • Stationary Phase: Silica gel is a common choice. However, the basic amino group of the target compound can interact strongly with the acidic silanol groups of silica, leading to peak tailing and poor separation. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia, can be added to the mobile phase. Alternatively, an amine-functionalized silica can be used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase is gradually increased to elute the compounds.

Step-by-Step Protocol (Normal-Phase):
  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pack a glass column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial mobile phase. The less polar nitro-intermediate will elute first.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent. This will elute the more polar product, 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Table 2: Typical Parameters for Normal-Phase Chromatography

ParameterRecommendation
Stationary PhaseSilica gel (with 1% triethylamine in mobile phase) or Amine-functionalized silica
Mobile PhaseHexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradient
DetectionUV visualization at 254 nm on TLC plates

Purity Assessment

The purity of the isolated 2-amino-N-(2-ethylphenyl)benzenesulfonamide should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A C18 reverse-phase column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a good starting point.

  • Melting Point: A sharp melting point close to the literature value (56-60 °C) is indicative of high purity[1].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the compound and can reveal the presence of impurities.

Conclusion

The successful isolation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide from a reaction mixture relies on a systematic application of fundamental organic chemistry techniques. A well-executed liquid-liquid extraction protocol based on pH manipulation provides an excellent initial purification. Subsequent recrystallization from a suitable solvent system, such as ethanol/water, can yield a product of high purity. For cases requiring even higher purity, column chromatography offers a robust solution. By understanding the principles behind each technique and carefully executing the protocols outlined in these application notes, researchers can confidently obtain 2-amino-N-(2-ethylphenyl)benzenesulfonamide of the quality required for their downstream applications.

References

  • Facile separation of sulfonamides from their degradates by liquid-liquid extraction. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • 4.4: Experiment 3 Notes. (2020, April 15). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • What is the best extraction method of sulfonamides group from honey samples? (2024, June 10). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Liquid-liquid extraction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Guide for crystallization. (n.d.). EPFL. Retrieved February 15, 2026, from [Link]

  • Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. (2022, March 27). MDPI. Retrieved February 15, 2026, from [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. (2019, February 21). ACS Publications. Retrieved February 15, 2026, from [Link]

  • Rapid separation and highly sensitive detection methodology for sulfonamides in shrimp using a monolithic column coupled with BDD amperometric detection. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Purification of N-substituted aminobenzaldehydes. (n.d.). Google Patents.
  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (n.d.). Google Patents.
  • The crystal landscape and cocrystallization of primary aromatic sulfonamides. (n.d.). CORA. Retrieved February 15, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 15, 2026, from [Link]

  • 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. (n.d.). ChemBK. Retrieved February 15, 2026, from [Link]

  • Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021, August 1). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Patsnap.
  • Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Amide Column. (n.d.). GL Sciences. Retrieved February 15, 2026, from [Link]

  • orthanilic acid. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved February 15, 2026, from [Link]

  • (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved February 15, 2026, from [Link]

  • Synthetic method of p-aminobenzenesulfonamide. (n.d.). Google Patents.
  • New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 2-Amino-N-Ethyl-N-Phenylbenzene Sulfonamide. (n.d.). Dyes Intermediate. Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Welcome to the technical support hub for the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. Here, we dissect common issues, provide evidence-based troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your experiments.

I. Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide can stem from various factors, from suboptimal reaction conditions to the presence of competing side reactions. This section addresses specific problems you might be facing and provides actionable solutions.

Problem 1: Inefficient Sulfonamide Bond Formation

Symptom: Low conversion of 2-aminobenzenesulfonamide or 2-nitrobenzenesulfonyl chloride to the desired N-substituted sulfonamide intermediate.

Potential Causes & Solutions:

  • Inadequate Activation of the Sulfonyl Group: The classical approach involves reacting a sulfonyl chloride with an amine.[1] The reactivity of the sulfonyl chloride is paramount.

    • Troubleshooting:

      • Verify Sulfonyl Chloride Quality: Ensure the 2-nitrobenzenesulfonyl chloride (if used as a precursor) is fresh and has not been hydrolyzed by atmospheric moisture. Hydrolysis to the corresponding sulfonic acid will prevent the reaction.

      • Alternative Activation: If starting from a sulfonic acid, direct conversion to the sulfonamide can be achieved, though it may require specific reagents like those used in microwave-assisted synthesis to drive the reaction to completion.[2]

  • Steric Hindrance: The ortho-ethyl group on 2-ethylaniline can sterically hinder the approach of the amine to the sulfonyl group, slowing down the reaction rate.

    • Troubleshooting:

      • Prolonged Reaction Time and/or Increased Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Increasing the temperature can help overcome the activation energy barrier, but be cautious of potential side reactions.

      • Choice of Base: A non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (DIPEA) is often used to scavenge the HCl produced during the reaction without competing with the desired amine.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome.

    • Troubleshooting:

      • Solvent Polarity: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. The polarity can influence the solubility of reactants and the reaction rate.

      • Temperature Control: The initial reaction of a sulfonyl chloride with an amine is often exothermic. It is advisable to start the reaction at a lower temperature (e.g., 0-5 °C) and then allow it to warm to room temperature or be heated as needed.[3]

Problem 2: Competing Side Reactions

Symptom: Presence of multiple spots on TLC or unexpected masses in LC-MS analysis, leading to a complex crude product mixture and low yield of the desired compound.

Potential Causes & Solutions:

  • Di-sulfonylation of the Amine: The primary amino group of 2-aminobenzenesulfonamide can potentially react with two molecules of the sulfonyl chloride, leading to a di-sulfonated byproduct. This is more likely if the amine is used in excess or if the reaction conditions are too harsh.

    • Troubleshooting:

      • Stoichiometry Control: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) relative to the sulfonyl chloride to favor the formation of the mono-sulfonated product.

      • Slow Addition: Add the sulfonyl chloride solution dropwise to the amine solution at a controlled temperature to maintain a low concentration of the electrophile and minimize over-reaction.

  • Reaction at the Sulfonamide N-H: The N-H proton of the newly formed sulfonamide is acidic and can be deprotonated, especially in the presence of a strong base. This can lead to further reactions.

    • Troubleshooting:

      • Base Selection: Use a base that is strong enough to neutralize the generated acid but not so strong as to deprotonate the sulfonamide under the reaction conditions. Inorganic bases like potassium carbonate can be an alternative in some cases.

Problem 3: Challenges in the Reduction of the Nitro Group (if applicable)

Symptom: Incomplete conversion of the nitro-substituted intermediate to the final 2-amino product, or the formation of undesired byproducts.

Potential Causes & Solutions:

  • Inefficient Reducing Agent: The choice and amount of the reducing agent are critical for a clean and complete reduction.

    • Troubleshooting:

      • Common Reducing Systems: A widely used and effective method is the reduction of the nitro group using iron powder in the presence of a catalytic amount of ammonium chloride in a mixture of ethanol and water.[3] Other methods include catalytic hydrogenation (e.g., H2/Pd-C).

      • Reaction Monitoring: Track the progress of the reduction by TLC until the starting material is fully consumed.

  • Degradation of the Product: The final product, containing a free amino group, can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of certain reagents.

    • Troubleshooting:

      • Mild Reaction Conditions: Conduct the reduction under the mildest conditions possible that still afford a reasonable reaction rate.

      • Work-up Procedure: After the reaction is complete, promptly work up the reaction mixture. This often involves filtering off the solid catalyst and evaporating the solvent under reduced pressure.

Problem 4: Difficult Purification

Symptom: The crude product is an oil or a sticky solid that is difficult to crystallize, or co-eluting impurities are observed during column chromatography.

Potential Causes & Solutions:

  • Residual Reagents or Byproducts: Incomplete reactions or the presence of side products can complicate purification.

    • Troubleshooting:

      • Aqueous Work-up: A thorough aqueous work-up can help remove many impurities. This may involve washing the organic layer with dilute acid (to remove unreacted amines), dilute base (to remove acidic impurities), and brine.

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) can be a highly effective purification method.[3] Experiment with different solvent combinations to find the optimal conditions for crystallization.

      • Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is often necessary. A systematic approach to selecting the eluent system, starting with a non-polar solvent and gradually increasing the polarity, is recommended.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, providing insights into alternative synthetic strategies and best practices.

Q1: What are the primary synthetic routes to 2-amino-N-(2-ethylphenyl)benzenesulfonamide?

There are two main approaches to this synthesis:

  • Route A: Sulfonylation followed by Reduction: This involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-ethylaniline to form the N-(2-ethylphenyl)-2-nitrobenzenesulfonamide intermediate. This intermediate is then reduced to the final product. This is a common and often reliable method.[3]

  • Route B: Direct N-Arylation: This approach starts with 2-aminobenzenesulfonamide and couples it with a 2-ethylphenyl halide or triflate. This typically requires a transition metal catalyst, such as palladium in a Buchwald-Hartwig amination[4][5] or copper in an Ullmann condensation.[6][7]

Q2: When should I consider a Buchwald-Hartwig or Ullmann coupling reaction instead of the classical approach?

Transition metal-catalyzed cross-coupling reactions can be advantageous in certain situations:

  • Substrate Availability: If 2-aminobenzenesulfonamide and a suitable 2-ethylphenyl coupling partner are more readily available or cost-effective than 2-nitrobenzenesulfonyl chloride.

  • Functional Group Tolerance: Modern cross-coupling reactions often exhibit excellent functional group tolerance, which can be beneficial if other sensitive groups are present in the molecule.[8]

  • Milder Conditions: While classical Ullmann reactions often require high temperatures, modern ligand-assisted protocols can proceed under milder conditions.[7] Buchwald-Hartwig aminations can also be performed at moderate temperatures.[5]

However, these methods have their own challenges, including catalyst cost, ligand sensitivity, and the need for inert atmosphere conditions.

Q3: What are the key parameters to optimize in a Buchwald-Hartwig amination for this synthesis?

For a successful Buchwald-Hartwig amination, several factors need to be carefully optimized:

  • Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand is crucial. Bulky, electron-rich phosphine ligands often give better results for the amination of aryl chlorides.[5]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[5]

  • Temperature: Reaction temperatures typically range from room temperature to over 100 °C.[5]

Q4: How can I effectively monitor the progress of my reaction?

Regular monitoring is key to understanding your reaction and making informed decisions.

  • Thin Layer Chromatography (TLC): This is a quick and easy method to qualitatively assess the consumption of starting materials and the formation of products. Staining with appropriate reagents (e.g., potassium permanganate, UV light) can help visualize the spots.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, allowing you to track the masses of the components in your reaction mixture. This is particularly useful for identifying intermediates and byproducts.

Q5: Are there any safety precautions I should be aware of?

Yes, several safety considerations are important:

  • Sulfonyl Chlorides: These are moisture-sensitive and can release HCl upon hydrolysis. Handle them in a fume hood and wear appropriate personal protective equipment (PPE).[1]

  • Solvents: Many organic solvents are flammable and/or toxic. Always work in a well-ventilated area and take precautions to avoid ignition sources.

  • Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle them with care.

  • Pressure: Some reactions, particularly catalytic hydrogenations, are performed under pressure. Ensure you are using appropriate equipment and following established safety protocols.

III. Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for the key reactions discussed, along with tables summarizing important quantitative data.

Protocol 1: Synthesis of N-(2-ethylphenyl)-2-nitrobenzenesulfonamide

This protocol is based on the classical method of reacting a sulfonyl chloride with an amine.

Materials:

  • 2-Nitrobenzenesulfonyl chloride

  • 2-Ethylaniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethylaniline (1.0 equivalent) and TEA or DIPEA (1.2 equivalents) in DCM.

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (1.1 equivalents) in DCM.

  • Add the 2-nitrobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude N-(2-ethylphenyl)-2-nitrobenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Reduction of N-(2-ethylphenyl)-2-nitrobenzenesulfonamide

This protocol details the reduction of the nitro group to an amine using iron powder.[3]

Materials:

  • N-(2-ethylphenyl)-2-nitrobenzenesulfonamide

  • Iron powder

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Celite

Procedure:

  • In a round-bottom flask, prepare a suspension of N-(2-ethylphenyl)-2-nitrobenzenesulfonamide (1.0 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add a catalytic amount of ammonium chloride to the suspension.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[3]

Data Summary Tables

Table 1: Recommended Reagent Ratios for Sulfonamide Formation

ReagentEquivalentsRationale
2-Ethylaniline1.0Limiting Reagent
2-Nitrobenzenesulfonyl chloride1.05 - 1.1Ensures complete consumption of the amine
Base (e.g., TEA, DIPEA)1.2 - 1.5Neutralizes the HCl byproduct

Table 2: Typical Conditions for Nitro Group Reduction

ParameterConditionNotes
Reducing AgentIron Powder3-5 equivalents
CatalystAmmonium ChlorideCatalytic amount
SolventEthanol/WaterTypically 4:1 to 9:1 v/v
TemperatureRefluxEnsures a reasonable reaction rate

IV. Visualizing the Process: Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the synthetic pathway, potential side reactions, and a troubleshooting workflow.

Synthesis_Pathway cluster_route_a Route A: Sulfonylation then Reduction cluster_route_b Route B: Direct N-Arylation A 2-Nitrobenzenesulfonyl Chloride C N-(2-ethylphenyl)-2-nitro- benzenesulfonamide A->C Sulfonylation B 2-Ethylaniline B->C D 2-amino-N-(2-ethylphenyl)- benzenesulfonamide C->D Reduction (e.g., Fe/NH4Cl) E 2-Aminobenzenesulfonamide G 2-amino-N-(2-ethylphenyl)- benzenesulfonamide E->G Buchwald-Hartwig or Ullmann Coupling F 2-Ethylphenyl Halide/Triflate F->G

Caption: Alternative synthetic routes to the target compound.

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield Observed q1 Incomplete Reaction? start->q1 q2 Multiple Byproducts? q1->q2 No sol1a Optimize Reaction Time/ Temperature q1->sol1a Yes q3 Purification Issues? q2->q3 No sol2a Adjust Stoichiometry/ Addition Rate q2->sol2a Yes sol3a Improve Work-up Procedure q3->sol3a Yes end end q3->end No, consult further sol1b Check Reagent Quality/ Stoichiometry sol1a->sol1b sol2b Re-evaluate Base/ Solvent Choice sol2a->sol2b sol3b Optimize Recrystallization/ Chromatography sol3a->sol3b

Caption: A logical workflow for troubleshooting low yields.

V. References

  • Yue, F., Li, M., Li, J., Song, H., Liu, Y., & Wang, Q. (2025). Energy-Transfer-Enabled Truce-Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters.

  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (2023). PMC.

  • Yue, F., Li, M., Li, J., Song, H., Liu, Y., & Wang, Q. (2025). Energy-Transfer-Enabled Truce–Smiles Rearrangement Using Sulfonamides as Sulfonyl Radical Precursors. Organic Letters.

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (2022). PMC.

  • The Pivotal Role of the Sulfonamide Group in 2-Aminobenzenesulfonamide: A Technical Guide. (2025). Benchchem.

  • Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide. (1996). Google Patents.

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters.

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.

  • Synthesis , characterization and biological activity study of N-substituted sulfonamido maleimides substituted with different heterocycles. (2010). ResearchGate.

  • Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.

  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). PMC.

  • Ullmann condensation. (n.d.). Wikipedia.

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Chemistry Portal.

  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. (n.d.). ResearchGate.

  • The Versatility of 2-Aminobenzenesulfonamide in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols. (2025). Benchchem.

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing.

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. (n.d.). PMC - NIH.

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.

  • Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Eureka | Patsnap.

  • Liu, Z., & Larock, R. C. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.

  • Preparation method of 5-chlorine-2-aminobenzene sulfonamide. (n.d.). Google Patents.

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PMC.

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. (n.d.). RSC Publishing.

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal.

  • Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. (2025). Benchchem.

  • Liu, Z., & Larock, R. C. (2006). Facile N-arylation of amines and sulfonamides and o-arylation of phenols and arenecarboxylic acids. PubMed.

  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. (n.d.). PMC - NIH.

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters.

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie.

  • 4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd.

  • Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (n.d.). Journal of Synthetic Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Welcome to the technical support center for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide systematic, evidence-based strategies to overcome these issues in your experiments.

Section 1: Compound Profile & Intrinsic Solubility

2-amino-N-(2-ethylphenyl)benzenesulfonamide is an organic compound whose structure presents a classic solubility challenge. It incorporates both hydrophobic (lipophilic) and hydrophilic moieties. The two aromatic rings (the aniline and the ethylphenyl groups) contribute to a significant lipophilic character and a low intrinsic aqueous solubility. Conversely, the primary amine (-NH2) and the sulfonamide (-SO2NH-) groups offer sites for hydrogen bonding and potential ionization, which are key to solubility enhancement.

Understanding these properties is the first step in effective troubleshooting.

PropertyValueSource
CAS Number 81-10-7[1][2][3]
Molecular Formula C14H16N2O2S[2][3][4]
Molecular Weight ~276.35 g/mol [2][3][4]
Appearance Crystalline powder[4][5]
LogP (Predicted) 2.29[2]
Melting Point 56-60 °C[4]

A LogP of 2.29 indicates a preference for a lipid environment over an aqueous one, confirming its hydrophobic nature and predicting poor water solubility.

Section 2: Frequently Asked Questions (FAQs)

Q1: I've added 2-amino-N-(2-ethylphenyl)benzenesulfonamide to water, and it's not dissolving. Why?

This is expected behavior. The compound's large, non-polar aromatic structure makes it hydrophobic, or "water-fearing." For a substance to dissolve, the energy of interaction between the solute and solvent molecules must be more favorable than the interactions between the solute molecules themselves.[6] In this case, the strong interactions of water with other water molecules and the weak interactions of water with the compound's hydrophobic regions prevent dissolution.

Q2: What is the quickest method to try and improve its solubility for a preliminary experiment?

For a rapid initial test, pH adjustment is often the most effective starting point. Sulfonamides are generally weak acids, and their solubility can be dramatically increased in alkaline (high pH) conditions.[7] Adding a small amount of a base like 0.1 M NaOH to your aqueous suspension can deprotonate the sulfonamide nitrogen, forming a much more soluble sodium salt.

Q3: Can I heat the solution to improve solubility?

Heating can temporarily increase the solubility of many compounds, as the dissolution process is often endothermic (absorbs heat).[8] However, this can lead to the formation of a supersaturated solution. Upon cooling back to room or physiological temperatures, the compound is likely to precipitate out of the solution, which can be problematic for experimental reproducibility. Therefore, while heating can aid initial dissolution, it is not a reliable strategy for creating a stable stock solution at room temperature.

Q4: My compound dissolved after I added a co-solvent, but it crashed out when I added it to my aqueous cell culture media. What happened?

This is a common phenomenon known as precipitation upon dilution. Co-solvents work by reducing the overall polarity of the solvent, making it more hospitable for a hydrophobic drug.[9] When this concentrated stock solution is added to a large volume of an aqueous buffer or media, the co-solvent is diluted, the overall polarity of the system sharply increases, and the compound's solubility limit is exceeded, causing it to precipitate.[9]

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Systematic Solubility Enhancement via pH Modification

Question: How can I use pH to systematically improve and quantify the solubility of 2-amino-N-(2-ethylphenyl)benzenesulfonamide?

Expert Rationale: The key to this method lies in the ionizable groups of the molecule: the primary amine (weakly basic) and the sulfonamide (weakly acidic). The solubility of such ionizable compounds is highly dependent on the pH of the medium.[8][10] For sulfonamides, the hydrogen on the sulfonamide nitrogen is acidic. By raising the pH of the solution well above the pKa of this proton, we can drive the equilibrium towards the deprotonated, anionic form. This ionized salt form is significantly more polar and thus more soluble in water.[7] The solubility of some sulfonamides can increase tenfold with a pH shift from ~6.0 to 8.0.[7]

Caption: Ionization states of the compound at different pH values.

Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 11.0.

  • Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known volume of the supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer after equilibration.

Data Table: pH vs. Observed Solubility

Buffer SystemInitial pHFinal pH (Post-Equilibration)Solubility (µg/mL)
Citrate4.0
Phosphate6.0
Phosphate7.4
Borate9.0
Borate10.0
0.01 M NaOH~12.0
Guide 2: Utilizing Co-Solvent Systems for pH-Sensitive Applications

Question: My experiment is pH-sensitive and must be conducted near pH 7.4. What are the best co-solvents, and how should I approach formulation?

Expert Rationale: When pH modification is not an option, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][11] This reduction in polarity lowers the energy barrier for solvating a hydrophobic molecule like 2-amino-N-(2-ethylphenyl)benzenesulfonamide. Common, biocompatible co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (e.g., PEG 400).[12] The key is to find a co-solvent or blend that provides maximum solubilization while minimizing toxicity or interference in your specific assay.

Caption: A systematic workflow for screening co-solvents.

Protocol: Co-Solvent Screening

  • Stock Solution Preparation: Attempt to dissolve the compound in 100% of each selected co-solvent (e.g., DMSO, Ethanol, PEG 400) to create a high-concentration stock (e.g., 50 mM). Use gentle warming or vortexing if necessary.

  • Binary System Preparation: If 100% co-solvent is not desired or practical, prepare binary mixtures with water (e.g., 50% Ethanol in water, 50% PG in water).

  • Solubility Determination: Add an excess of the compound to each co-solvent system and determine the equilibrium solubility as described in the pH-profile protocol (agitation, centrifugation, HPLC analysis).

  • Precipitation upon Dilution Test: Take the highest concentration stock solution and perform a serial dilution into your final aqueous buffer (e.g., PBS, cell culture media). Note the concentration at which precipitation first occurs. This is critical for determining the maximum achievable concentration in your final assay.

Data Table: Co-Solvent Solubility Comparison

Co-Solvent System (% v/v in Water)Max. Achievable Solubility (mM)Max. Concentration in PBS before Precipitation (µM)Notes
100% DMSO
100% Ethanol
50% PEG 400
50% Propylene Glycol
Guide 3: Advanced Methods for Challenging Formulations

Question: I need a stable, high-concentration formulation for in vivo studies, and simple co-solvents are insufficient. What are some advanced options?

Expert Rationale: For applications requiring higher concentrations or improved stability, advanced formulation strategies may be necessary. These techniques work by either creating a more favorable micro-environment for the drug or by altering its physical state.

  • Micellar Solubilization (Surfactants): Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles in aqueous solutions above their critical micelle concentration. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic compound partitions into the core, effectively solubilizing it within the aqueous phase.[13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic drug molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[14]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[13] When the solid dispersion is introduced to water, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles, which can lead to a temporary state of supersaturation and enhanced absorption.[13]

Caption: Conceptual diagrams of advanced solubilization techniques.

These advanced methods require significant formulation development and analytical characterization and are typically employed when simpler methods fail to meet the target product profile.

Section 4: Summary & Recommended Strategy

Choosing the right solubilization strategy depends entirely on your experimental context.

StrategyComplexityPotential ConcentrationBiological CompatibilityRecommended Use Case
pH Adjustment LowHigh (in alkaline conditions)Variable; high pH may be incompatible with cells/proteins.In vitro assays where pH can be controlled; preparing concentrated basic stock solutions for dilution.
Co-solvents Low-MediumMediumGenerally good at low %; can cause toxicity at high %.Initial screening; in vitro assays where final co-solvent concentration is low (<1%).
Advanced Methods HighHighGood, as excipients are often biocompatible.Pre-clinical and clinical formulation development; in vivo studies.

Decision-Making Flowchart:

Solubility_Strategy_Flowchart Start Start: Need to dissolve 2-amino-N-(2-ethylphenyl)benzenesulfonamide Check_pH Is your experiment pH sensitive? Start->Check_pH Use_pH Use pH Adjustment: Prepare alkaline stock (e.g., pH 9-11) Check_pH->Use_pH No Use_Cosolvent Use Co-solvents: Screen DMSO, EtOH, PEG 400, PG Check_pH->Use_Cosolvent Yes Success Proceed with Experiment Use_pH->Success Check_Conc Is the required concentration achieved with <5% co-solvent? Check_Conc->Success Yes Advanced Consider Advanced Methods: Cyclodextrins, Surfactants, Solid Dispersions Check_Conc->Advanced No Use_Cosolvent->Check_Conc

Caption: Flowchart to select an appropriate solubilization strategy.

References

  • Verma, S., & Rawat, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 058–071.
  • Sharma, D., Saini, S., & Rana, A. C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Advanced Pharmaceutical Technology & Research, 5(1), 1-8. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • Kumar, L., & Singh, P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 142-149.
  • Dyes Intermediate. (n.d.). 2-Amino-N-Ethyl-N-Phenylbenzene Sulfonamide.
  • Mauger, J. W., et al. (1974). Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. Journal of Pharmaceutical Sciences, 63(8), 1269-1272.
  • SIELC Technologies. (2018). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. sielc.com.
  • Schwartz, L., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Annals of Internal Medicine, 18(4), 505-510.
  • U.S. Environmental Protection Agency. (2023). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. Substance Details - SRS.
  • ChemBK. (2024). 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. chembk.com.
  • CymitQuimica. (n.d.). CAS 81-10-7: 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. cymitquimica.com.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. rroij.com.
  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. ascendiapharma.com.

Sources

Troubleshooting

Technical Support Center: Removal of Unreacted Aniline Impurities from Sulfonamide Products

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of eliminating residual aniline from sulfonamide reaction mixtures. We will ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of eliminating residual aniline from sulfonamide reaction mixtures. We will explore the underlying principles of various purification strategies, offer detailed troubleshooting advice in a direct question-and-answer format, and provide validated experimental protocols.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the purification of sulfonamide products.

I. Issues with Liquid-Liquid Extraction (Aqueous Acid Wash)

Question: I've performed an acid wash with HCl to remove aniline, but my final product is still contaminated. What went wrong?

Answer: This is a common issue that can arise from several factors related to the acid-base chemistry of aniline and your sulfonamide product.

  • Incomplete Protonation of Aniline: Aniline is a weak base (pKa of aniline's conjugate acid is ~4.6). For effective extraction into the aqueous layer, the pH of the aqueous phase must be sufficiently acidic to ensure complete protonation of the aniline to its water-soluble anilinium salt.[1] A pH of 2 or lower is generally recommended. If the acid concentration is too low or insufficient volume is used, a significant amount of aniline will remain in the organic phase.

  • Potential Salt Formation of the Sulfonamide: While most sulfonamides are weakly acidic, some may possess basic functional groups elsewhere in the molecule. If your sulfonamide product is also basic, it could form a salt and be partially extracted into the aqueous layer along with the aniline, leading to product loss.[1]

  • Insufficient Mixing: Inadequate mixing during the extraction process can prevent efficient partitioning of the anilinium salt into the aqueous phase. Ensure vigorous shaking in the separatory funnel for an adequate amount of time (e.g., 5-10 minutes).[1]

Troubleshooting Steps:

  • Verify pH: After adding the acid and shaking, use pH paper to check the pH of the aqueous layer to ensure it is ≤ 2.

  • Increase Acid Concentration/Washes: Use a more concentrated acid solution (e.g., 1-2 M HCl) or perform multiple extractions with fresh acid solution.[1]

  • Consider an Alternative Acid: If your product is sensitive to HCl, other acids like dilute sulfuric acid can be used.

  • Back-Extraction (for product recovery): If you suspect product loss into the aqueous layer, you can basify the acidic aqueous layer with a base like NaOH and then extract your product back into an organic solvent.

II. Challenges in Recrystallization

Question: I'm trying to recrystallize my sulfonamide product, but the aniline co-precipitates. How can I improve the separation?

Answer: The success of recrystallization hinges on the differential solubility of your product and the impurity in the chosen solvent system.

  • Inappropriate Solvent Choice: The ideal solvent should dissolve your sulfonamide product well at high temperatures but poorly at low temperatures, while the aniline impurity remains soluble at low temperatures. If both the product and aniline have similar solubility profiles in the chosen solvent, co-precipitation is likely.

  • Cooling Rate: Cooling the solution too rapidly can cause the product to crash out of solution, trapping impurities like aniline within the crystal lattice.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents or solvent mixtures. Common solvents for sulfonamide recrystallization include ethanol, water, or mixtures thereof.[2] The goal is to find a system where the sulfonamide's solubility has a steep temperature dependence, while aniline's solubility is less temperature-dependent and higher at cold temperatures.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

  • Pre-Purification: If the aniline contamination is high, consider performing a preliminary acid wash to remove the bulk of the impurity before recrystallization.

III. Column Chromatography Complications

Question: My sulfonamide product and aniline have very similar Rf values on TLC, making column chromatography difficult. What can I do?

Answer: Co-elution is a frequent challenge in chromatography when compounds have similar polarities. Several strategies can be employed to improve separation.

  • Mobile Phase Modification:

    • Gradient Elution: Instead of an isocratic (constant composition) mobile phase, a gradient elution where the solvent polarity is gradually increased can effectively separate compounds with close polarities.[3]

    • pH Adjustment: For ionizable compounds like sulfonamides, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can alter the ionization state and significantly impact retention times, potentially improving resolution.

  • Stationary Phase Variation: If you are using standard silica gel, switching to a different stationary phase can provide different selectivity.[3]

    • Alumina: Can offer different selectivity compared to silica.

    • Reverse-Phase (C18 or C8): Separates compounds based on hydrophobicity and can be a good alternative to normal-phase chromatography.[3]

    • Specialized Columns: Phenylamide or aminopropyl-packed columns have shown good selectivity for sulfonamides.[3]

Troubleshooting Steps:

  • Systematic TLC Analysis: Before running a column, perform a thorough TLC analysis with various solvent systems and stationary phases to identify the optimal conditions for separation.

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial mobile phase, dry loading onto a small amount of silica gel can improve band sharpness and resolution.

IV. Application of Scavenger Resins

Question: When is it appropriate to use a scavenger resin, and which one should I choose for aniline?

Answer: Scavenger resins are an excellent choice for removing minor to moderate amounts of reactive impurities, especially in parallel synthesis or when traditional methods are cumbersome. They are solid-supported reagents that selectively bind to the impurity, which can then be removed by simple filtration.[4]

  • Mechanism of Action: For aniline, which is a primary amine, scavenger resins with electrophilic functional groups are highly effective.[5]

  • Types of Scavenger Resins for Primary Amines:

    • Isocyanate Resins: These are highly effective for scavenging both primary and secondary amines.[6]

    • Aldehyde Resins: These can be used to selectively scavenge primary amines through the formation of an imine.[5]

    • Sulfonyl Chloride Resins: These act as a solid-supported equivalent of tosyl chloride and can scavenge primary and secondary amines.[6]

When to Use Scavenger Resins:

  • When the aniline impurity is present in a relatively small amount.

  • For high-throughput purification of multiple samples.

  • When the product is sensitive to aqueous or thermal conditions.

Experimental Protocols & Data

Protocol 1: Aniline Removal by Aqueous Acid Extraction
  • Dissolve the crude sulfonamide product containing aniline in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M HCl (aq).[1]

  • Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure.

  • Allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the extraction with a fresh portion of 1 M HCl.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic solvent under reduced pressure to obtain the purified sulfonamide product.

Data Table: Common Purification Techniques for Aniline Removal
MethodPrincipleAdvantagesDisadvantages
Aqueous Acid Wash Aniline (basic) is protonated to a water-soluble salt.[7]Fast, inexpensive, scalable.Product must be stable to acid; not effective for non-basic impurities.
Recrystallization Differential solubility of product and impurity.Can yield very pure material.Requires finding a suitable solvent; potential for product loss in mother liquor.
Column Chromatography Differential adsorption to a stationary phase.[3]High resolving power for complex mixtures.Time-consuming, requires larger volumes of solvent, more costly.
Scavenger Resins Covalent binding of aniline to a solid support.[4]High selectivity, simple filtration-based workup.Cost of the resin; may not be suitable for large-scale purifications.

Visualizing the Workflow

Diagram 1: Decision Tree for Purification Strategy

G start Crude Sulfonamide with Aniline Impurity acid_wash Perform Aqueous Acid Wash (1M HCl) start->acid_wash check_purity1 Check Purity (TLC, NMR, etc.) acid_wash->check_purity1 recrystallize Recrystallize check_purity1->recrystallize Aniline Still Present (High Concentration) scavenger Use Scavenger Resin check_purity1->scavenger Aniline Still Present (Low Concentration) final_product Pure Sulfonamide check_purity1->final_product Purity Acceptable check_purity2 Check Purity recrystallize->check_purity2 chromatography Column Chromatography check_purity2->chromatography Impurity Remains check_purity2->final_product Purity Acceptable chromatography->final_product scavenger->check_purity2

Caption: A decision-making workflow for selecting the appropriate purification method.

Diagram 2: Mechanism of Aniline Extraction

G cluster_org Organic Phase cluster_aq Aqueous Phase (HCl) aniline_org Aniline (C₆H₅NH₂) (Soluble) anilinium_aq Anilinium Chloride (C₆H₅NH₃⁺Cl⁻) (Soluble) aniline_org->anilinium_aq  + H⁺Cl⁻ (Protonation) sulfonamide_org Sulfonamide (R-SO₂NHR') (Soluble) sulfonamide_aq Sulfonamide (R-SO₂NHR') (Insoluble) sulfonamide_org->sulfonamide_aq  (Remains in Organic Phase)

Caption: The chemical basis for separating aniline from a sulfonamide using an acid wash.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Covalent Scavengers for Primary and Secondary Amines. (n.d.).
  • Solid-Supported Scavengers - Supra sciences. (n.d.).
  • How do I remove aniline from the reaction mixture? - ResearchGate. (2014).
  • Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines - ePrints Soton. (2000).
  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. (n.d.).
  • Scavenger Resins - Amerigo Scientific. (n.d.).
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.).
  • Exp 6 - Extraction. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Temperature for N-Alkylation of Benzenesulfonamides

Welcome to the Technical Support Center for the N-alkylation of benzenesulfonamides. This resource is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-alkylation of benzenesulfonamides. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of temperature optimization in this crucial synthetic transformation. The advice provided is grounded in established chemical principles and field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-alkylation of benzenesulfonamides, with a focus on temperature-related issues.

Question: My N-alkylation reaction shows low or no conversion. How can I determine if the temperature is the problem?

Answer:

Low or no conversion is a frequent issue, and temperature is a primary suspect. Here’s a systematic approach to diagnose and solve the problem:

  • Assess the Reaction Type and Reagents: The optimal temperature is highly dependent on the alkylation method.

    • Classical SN2 Alkylation (with alkyl halides): These reactions often require heat to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature is the first logical step. Many traditional alkylations are performed in solvents like DMF or DMSO, which allow for higher reaction temperatures.

    • "Borrowing Hydrogen" Catalysis (with alcohols): These methods, often employing transition metal catalysts like iridium or manganese, typically demand elevated temperatures, sometimes as high as 150°C in solvents like xylenes.[1] Attempts at lower temperatures may result in no reaction.[2]

    • Mitsunobu Reaction (with alcohols): This reaction is often conducted at cooler temperatures, typically starting at 0°C and slowly warming to room temperature.[3][4] Excessive heat can lead to the decomposition of the Mitsunobu reagents and unwanted side reactions.

    • Thermal Alkylation with Trichloroacetimidates: This method explicitly requires high temperatures, often at the reflux point of a solvent like toluene, and does not need an external catalyst.[5][6]

  • Stepwise Temperature Increase: Instead of a drastic temperature jump, increase the reaction temperature in controlled increments (e.g., 10-20°C). Monitor the reaction progress at each stage using an appropriate analytical technique like TLC or LC-MS. This will help you identify the temperature at which the reaction begins to proceed without overshooting and causing decomposition.

  • Consider Solvent Choice: The boiling point of your solvent dictates the maximum achievable temperature at atmospheric pressure. If the required temperature for your reaction is higher than the boiling point of your current solvent, you will need to switch to a higher-boiling solvent.

    SolventBoiling Point (°C)Common Applications
    Tetrahydrofuran (THF)66Mitsunobu reactions
    Acetonitrile (ACN)82SN2 reactions
    Toluene111Thermal alkylations, some catalytic reactions
    N,N-Dimethylformamide (DMF)153SN2 reactions
    Dimethyl Sulfoxide (DMSO)189SN2 reactions, challenging alkylations
    Xylenes~140"Borrowing Hydrogen" catalysis
  • Check for Substrate Decomposition: Before significantly increasing the temperature, it's wise to assess the thermal stability of your starting materials and the expected product. Running a small-scale experiment at the proposed higher temperature with just the starting sulfonamide can indicate if decomposition is a competing issue. Aromatic sulfonic acids and their derivatives can undergo desulfonation at elevated temperatures.[7]

Question: I am observing significant side product formation. How can temperature manipulation help improve the selectivity of my N-alkylation reaction?

Answer:

Side product formation is a clear indicator that reaction conditions, including temperature, are not optimized. Temperature plays a critical role in controlling the kinetics of competing reaction pathways.

  • Distinguishing Between SN1/SN2 and E1/E2 Pathways:

    • N-alkylation via SN2 is generally favored at lower temperatures.[8][9] Higher temperatures provide the necessary activation energy for elimination (E1/E2) reactions to occur, which often compete with substitution.[9] If you are using secondary or tertiary alkyl halides, elimination becomes a more significant competing pathway.[10] Reducing the temperature can often minimize the formation of olefin byproducts.

    • If your alkylating agent can form a stable carbocation (e.g., benzylic or allylic halides), an SN1 pathway may be involved.[11] SN1 reactions are also often favored by higher temperatures, which can lead to a mixture of products.[12]

  • O-Alkylation vs. N-Alkylation: In some cases, particularly with ambident nucleophiles, O-alkylation can compete with the desired N-alkylation. While this is less common for sulfonamides compared to other systems, temperature can influence the selectivity. A systematic temperature screening can help identify a window where N-alkylation is kinetically favored.

  • Dialkylation: The formation of a dialkylated product can occur if the monoalkylated product is sufficiently nucleophilic to react further. This is often an issue of stoichiometry, but temperature can play a role. Lowering the temperature can sometimes slow the rate of the second alkylation more than the first, improving selectivity for the monoalkylated product.

Question: My reaction is very slow, and I am concerned about the thermal stability of my compounds at high temperatures. What are my options?

Answer:

Balancing reaction rate with compound stability is a common challenge. Here are several strategies:

  • Catalyst-Mediated Reactions: If you are performing a non-catalyzed reaction, consider switching to a catalytic method. Modern organometallic catalysts, such as those based on iridium[13][14][15], ruthenium[16], or iron[17], can significantly lower the activation energy of the reaction, allowing it to proceed at a lower temperature. For example, "borrowing hydrogen" methods using alcohols as alkylating agents are a greener and often more efficient alternative to traditional methods.[17]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates by efficiently heating the solvent and reactants.[13] This often allows for shorter reaction times and can sometimes lead to cleaner reactions with fewer byproducts.

  • Fukuyama-Mitsunobu Reaction: For the N-alkylation of secondary sulfonamides, the Fukuyama-Mitsunobu reaction is a powerful tool that operates under mild conditions, typically at room temperature or below.[18][19] This avoids the need for high temperatures that could compromise sensitive functional groups.

Troubleshooting_Workflow Start Low Conversion or Side Products CheckMethod Identify Alkylation Method (SN2, Mitsunobu, Catalytic) Start->CheckMethod IsSN2 SN2 with Alkyl Halide? CheckMethod->IsSN2 IsMitsunobu Mitsunobu? CheckMethod->IsMitsunobu IsCatalytic Catalytic (e.g., Borrowing H)? CheckMethod->IsCatalytic IncreaseTemp Gradually Increase Temperature (e.g., 20°C increments) IsSN2->IncreaseTemp Yes MonitorSideProducts Monitor Side Products (TLC/LC-MS) IsSN2->MonitorSideProducts No DecreaseTemp Ensure Reaction Starts at 0°C and Warms Slowly IsMitsunobu->DecreaseTemp Yes IsMitsunobu->MonitorSideProducts No CheckCatalyst Verify Catalyst Loading & Temp. (Often requires >100°C) IsCatalytic->CheckCatalyst Yes IsCatalytic->MonitorSideProducts No CheckSolvent Is Solvent Boiling Point a Limiting Factor? IncreaseTemp->CheckSolvent DecreaseTemp->MonitorSideProducts CheckCatalyst->MonitorSideProducts ChangeSolvent Switch to Higher-Boiling Solvent (e.g., Toluene, Xylenes) CheckSolvent->ChangeSolvent Yes CheckSolvent->MonitorSideProducts No ChangeSolvent->MonitorSideProducts ConsiderAlternative Consider Alternative Methods (e.g., Microwave, Different Catalyst) MonitorSideProducts->ConsiderAlternative Still an Issue Success Optimized Reaction MonitorSideProducts->Success Resolved ConsiderAlternative->Success

Caption: A workflow for troubleshooting temperature in N-alkylation.

Frequently Asked Questions (FAQs)

Question: What is the general mechanism for N-alkylation of benzenesulfonamides, and how does temperature influence it?

Answer:

The most common mechanism is an SN2 reaction. Here's a breakdown:

  • Deprotonation: A base is used to remove the acidic proton from the sulfonamide nitrogen, creating a nucleophilic sulfonamidate anion.

  • Nucleophilic Attack: The sulfonamidate anion then attacks the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), displacing the leaving group.

Temperature influences this process in several key ways:

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.

  • Competing Reactions: As discussed in the troubleshooting section, higher temperatures can promote competing elimination reactions, especially with sterically hindered substrates.[8][9]

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Sulfonamide R-SO₂-NH-R' Anion R-SO₂-N⁻-R' Sulfonamide->Anion + Base Base Base AlkylHalide R''-X Product R-SO₂-N(R'')-R' Anion->Product + R''-X Salt Base-H⁺ + X⁻ Temp Temperature Influences: - Rate of Step 2 - Competition with Elimination

Sources

Troubleshooting

resolving degradation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide during storage

Welcome to the dedicated technical support guide for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and resolve potential stability issues encountered during the storage and handling of this compound. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to ensure the integrity of your experiments and drug development pipeline.

Troubleshooting Guide: Degradation During Storage

This section addresses the most common stability-related observations through a question-and-answer format, providing in-depth explanations and actionable solutions.

Q1: I am observing a loss of potency and the appearance of new impurity peaks in my HPLC analysis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide after storage. What are the likely causes?

A1: Unraveling the Degradation Pathways

The appearance of new peaks and a corresponding decrease in the main compound peak are classic indicators of chemical degradation. For sulfonamides like 2-amino-N-(2-ethylphenyl)benzenesulfonamide, degradation typically proceeds via three primary pathways: hydrolysis, oxidation, and photodegradation. Understanding these mechanisms is the first step in diagnosing and mitigating the issue.

  • Hydrolysis: This is the chemical breakdown of the compound due to reaction with water. For sulfonamides, the most susceptible point is the sulfur-nitrogen (S-N) bond in the sulfonamide group. This reaction can be catalyzed by either acidic or basic conditions, leading to the cleavage of the molecule.[1][2] Studies on various sulfonamides have shown that while many are hydrolytically stable at neutral pH, degradation can be significant under strongly acidic or alkaline conditions.[3] The primary hydrolysis products would likely be 2-aminobenzenesulfonic acid and 2-ethylaniline.

  • Oxidation: Sulfonamides can be susceptible to oxidation, particularly at the aniline (2-amino) group and the sulfur atom.[4][5] Atmospheric oxygen, trace metal ions, or peroxide contaminants in solvents can initiate oxidative degradation. This process can lead to a variety of products, including hydroxylated derivatives and potentially colored polymeric materials, which may appear as multiple small peaks in a chromatogram.[6]

  • Photodegradation: Exposure to light, especially in the ultraviolet (UV) spectrum, can provide the energy needed to break chemical bonds. For sulfonamides, this can lead to complex reactions including cleavage of the sulfonamide bond and SO2 extrusion.[7][8] Photodegradation can occur even with ambient laboratory lighting over extended periods, making light protection a critical aspect of storage.[9]

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation main 2-Amino-N-(2-ethylphenyl)benzenesulfonamide (Parent Compound) hydro_prod1 2-Aminobenzenesulfonic Acid main->hydro_prod1  + H2O (Acid/Base) hydro_prod2 2-Ethylaniline main->hydro_prod2  + H2O (Acid/Base) ox_prod Hydroxylated Derivatives & Polymeric Impurities main->ox_prod  + [O] (Air/Peroxides) photo_prod SO2 Extrusion Products & Cleavage Fragments main->photo_prod  + hν (UV/Light)

Diagram 1: Potential degradation pathways for sulfonamides.
Q2: What are the ideal storage conditions to minimize the degradation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, both as a solid and in solution?

A2: Establishing a Stability-Centric Storage Protocol

Based on the degradation pathways identified above, a multi-faceted approach to storage is required. The following conditions are recommended to maximize the shelf-life of your compound.

Parameter Solid Form (Powder) Solution Form Scientific Rationale
Temperature -20°C (Long-term) 2-8°C (Short-term)-20°C or -80°C (Aliquot)Reduces the kinetic rate of all chemical degradation reactions. Freezing solutions prevents degradation in the aqueous phase.[10][11][12]
Atmosphere Store under inert gas (Argon or Nitrogen)Sparge solvent with inert gas before use; store headspace under inert gas.Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.
Light Store in amber glass vials or light-blocking containers.Use amber glassware or wrap vials in aluminum foil.Prevents light exposure, which is the primary driver of photodegradation.[9]
Moisture Store in a desiccator or with a desiccant.Use anhydrous grade solvents (e.g., DMSO, DMF).Minimizes the presence of water, thereby inhibiting hydrolysis.
pH (Solution) N/ABuffer to a neutral pH (6.5-7.5) if compatible with the application.Sulfonamides are generally most stable at neutral pH, minimizing acid- or base-catalyzed hydrolysis.[2]

Expert Insight: When preparing solutions for storage, it is crucial to use high-purity, anhydrous solvents from a freshly opened bottle to avoid contaminants like peroxides (often found in aged ethers like THF or dioxane) and water, which can accelerate degradation. For long-term storage, flash-freezing small, single-use aliquots in liquid nitrogen before transferring to a -80°C freezer is the gold standard for preserving integrity.

Q3: How can I experimentally confirm the stability of my compound and develop a stability-indicating analytical method?

A3: Implementing a Forced Degradation Study

A forced degradation (or stress testing) study is the definitive way to understand your molecule's liabilities. It involves intentionally exposing the compound to harsh conditions to accelerate degradation.[13][14] The data generated is invaluable for identifying degradation products, elucidating pathways, and, crucially, for developing a stability-indicating analytical method —a method that can resolve and quantify the parent compound separately from all its degradation products.[15]

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Development prep Prepare Stock Solution of 2-amino-N-(2-ethylphenyl)benzenesulfonamide acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) ox Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (Solid & Solution, 80°C) photo Photolytic Stress (UV/Vis Light) quench Quench Reaction & Neutralize Sample acid->quench base->quench ox->quench thermal->quench photo->quench hplc Analyze via HPLC-UV/MS quench->hplc develop Develop Gradient to Separate Parent from Degradants hplc->develop validate Validate Method (Peak Purity, Resolution) develop->validate

Diagram 2: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and develop a stability-indicating HPLC method.

1. Materials & Reagents:

  • 2-amino-N-(2-ethylphenyl)benzenesulfonamide

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid (or TFA) for mobile phase

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV/PDA and/or Mass Spectrometry (MS) detector

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water). This will be your Control and the source for stress samples.

3. Application of Stress Conditions:

  • For each condition, mix 1 mL of stock solution with 1 mL of the stressor in a sealed vial. Aim for 5-20% degradation. Adjust time and temperature as needed.

    • Acid Hydrolysis: 0.1 M HCl. Heat at 60°C. Check at 2, 6, 12, and 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Keep at room temperature. Check at 1, 4, and 8 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature. Check at 2, 6, 12, and 24 hours.

    • Thermal: Heat a solid sample (in a vial) and a solution sample at 80°C for 48 hours.

    • Photolytic: Expose a solution sample to direct UV light (e.g., in a photostability chamber) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

4. Sample Analysis:

  • Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a final concentration of ~0.1 mg/mL.

  • Initial HPLC Method:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in ACN

    • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 15 minutes) to visualize all potential degradants.

    • Detection: PDA/UV detector (scan 200-400 nm) and/or MS.

5. Method Development & Validation:

  • Analyze all stressed samples and the unstressed control.

  • Identify the retention times of the parent peak and all new impurity peaks.

  • Optimize the HPLC gradient to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks.

  • A validated stability-indicating method requires peak purity analysis (using a PDA detector or MS) to confirm that the parent peak is spectrally pure and not co-eluting with any degradants.

Frequently Asked Questions (FAQs)

  • Q: What is the best high-level analytical technique for identifying unknown degradation products?

    • A: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[16][17] It not only separates the impurities but also provides mass-to-charge ratio data, which is critical for elucidating the chemical structures of the unknown degradants.

  • Q: My compound is dissolved in DMSO for biological assays. How should I store these plates?

    • A: Store DMSO stock solutions at -20°C or, ideally, -80°C. Use plates with tight-fitting seals to prevent water absorption from the atmosphere, as DMSO is highly hygroscopic. Minimize freeze-thaw cycles by preparing single-use aliquots or plates.

  • Q: Are there any known incompatible solvents or excipients?

    • A: Avoid highly acidic or basic excipients. Be cautious with excipients that may contain reactive functional groups or residual oxidizing agents (e.g., peroxides in polymers like PEGs). Compatibility must be determined experimentally for your specific formulation.

  • Q: How long can I expect the solid compound to be stable?

    • A: While specific data for this molecule is not published, related sulfonamides show good stability when stored properly. For example, some sulfonamides stored in tissue at -20°C have calculated half-lives ranging from 271 to 567 days.[12] However, this is highly dependent on the specific molecular structure and purity. An experimental stability study on your specific batch is the only way to assign a definitive retest date.

References

  • Jiang, W. T., et al. (2013). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42−]. ACS Publications. [Link]

  • Lin, Y. C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. [Link]

  • Petrů, M., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. [Link]

  • Gómez-Torres, A., et al. (2018). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. [Link]

  • Radke, M., et al. (2014). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

  • Aqueous oxidation of sulfonamide antibiotics: aromatic nucleophilic substitution of an aniline radical cation. (n.d.). Semantic Scholar. [Link]

  • Sulfonamide Degradation. (n.d.). Technische Universität München. [Link]

  • Vione, D., et al. (2014). Photodegradation of sulfonamide antibiotics in simulated and natural sunlight: Implications for their environmental fate. Taylor & Francis Online. [Link]

  • Chamberlain, E., & Adams, C. D. (n.d.). Oxidation of Sulfonamides, Macrolides, and Carbadox with Free Chlorine and Monochloramine. DigitalCommons@USU. [Link]

  • Williams, A., & Douglas, K. T. (1985). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

  • An, T., et al. (2017). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. Environmental Science & Technology. [Link]

  • Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. (n.d.). The Journal of Organic Chemistry. [Link]

  • Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. (2015). Semantic Scholar. [Link]

  • Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. (2021). MDPI. [Link]

  • Thomas, G. K., & Millar, R. G. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. Journal of AOAC INTERNATIONAL. [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

  • Silver Sulfadiazine topical: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. [Link]

  • Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage. (1997). Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]

  • Ingerslev, F., & Halling-Sørensen, B. (2001). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic. [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Sulfamethoxazole and trimethoprim (oral route). (n.d.). Mayo Clinic. [Link]

  • Kumar, V. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024). PMC. [Link]

  • Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]

  • 4-(2-Amino Ethyl) Benzene Sulfonamide. (n.d.). Synthetic Molecules Pvt. Ltd. [Link]

  • Analytical Method Summaries. (n.d.). Eurofins. [Link]

  • Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. (2018). PubMed. [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. [Link]

  • 2-Amino-N-ethyl-N-phenylbenzenesulfonamide. (n.d.). ChemBK. [Link]

  • Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. (n.d.). US EPA. [Link]

  • Analytical Methods. (n.d.). CORE. [Link]

  • Recent trends in analytical methods for the determination of amino acids in biological samples. (n.d.). OUCI. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (n.d.). PMC. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). csbsju. [Link]

Sources

Optimization

Technical Support Center: Synthesis of Sterically Hindered Sulfonamides

Welcome to the technical support center for challenging sulfonamide syntheses. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenging sulfonamide syntheses. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties with the synthesis of sterically hindered sulfonamides, using 2-ethylphenyl sulfonamide as a primary case study. The principles and troubleshooting steps outlined here are broadly applicable to other ortho-substituted anilines and similarly demanding substrates.

Introduction: The Challenge of Steric Hindrance

The synthesis of sulfonamides is a cornerstone of medicinal chemistry, with this functional group present in a vast array of therapeutic agents.[1] The standard method—reacting an amine with a sulfonyl chloride in the presence of a base—is typically robust and high-yielding.[1] However, when the amine is sterically hindered, such as in the case of 2-ethylaniline, this classic reaction often fails or provides disappointingly low yields. The bulky ortho-substituent physically obstructs the approach of the electrophilic sulfonyl chloride to the nucleophilic nitrogen atom, dramatically increasing the activation energy of the reaction.

This guide provides a systematic approach to overcoming this common synthetic hurdle, from optimizing classical conditions to employing advanced catalytic and alternative coupling strategies.

Troubleshooting Guide: Low Yield in Direct Sulfonylation

This section addresses the most common issue encountered in the synthesis of 2-ethylphenyl sulfonamide: poor conversion when reacting 2-ethylaniline with a sulfonyl chloride.

Q1: My reaction between 2-ethylaniline and p-toluenesulfonyl chloride using pyridine at room temperature is not working. What is the most likely cause?

Answer: The primary culprit is severe steric hindrance. The ortho-ethyl group on the aniline ring creates a congested environment around the amine's nitrogen atom. This physically blocks the bulky sulfonyl chloride from achieving the necessary trajectory for a successful nucleophilic attack. Standard conditions, such as using pyridine as a mild base at ambient temperature, do not provide enough energy to overcome this significant steric barrier.

Caption: Steric clash between the ortho-ethyl group and the sulfonyl chloride.

Q2: How can I modify the classical reaction conditions to favor the formation of 2-ethylphenyl sulfonamide?

Answer: To overcome the high activation energy, you must intensify the reaction conditions or use more reactive reagents.

  • Increase Thermal Energy: Heating the reaction is the most direct way to provide the energy needed to force the sterically hindered molecules to react.

    • Recommendation: Increase the reaction temperature significantly. Refluxing in a higher-boiling solvent like toluene, xylene, or DMF can lead to success where room temperature reactions fail. Monitor the reaction for potential decomposition of starting materials.

  • Optimize the Base: The choice of base is critical. Pyridine can act as both a base and a nucleophilic catalyst, but stronger, non-nucleophilic bases are often more effective in forcing the deprotonation of the intermediate, driving the reaction forward.

    • Recommendation: Switch from pyridine to a stronger, non-nucleophilic base. Bases like DBU (1,8-Diazabicyclo[2]undec-7-ene) or a proton sponge can be effective. Triethylamine (TEA) in combination with a catalytic amount of DMAP (4-Dimethylaminopyridine) is another common choice.[3]

BasepKa (Conjugate Acid)TypeRationale for Use in Hindered Reactions
Pyridine~5.2Weakly Basic, Nucleophilic CatalystOften insufficient for highly hindered substrates.
Triethylamine (TEA)~10.7Moderately Strong, HinderedCommon choice, but may not be strong enough.
DMAP~9.7Nucleophilic CatalystUsed catalytically with TEA to accelerate the reaction.
DBU~13.5Strong, Non-nucleophilicExcellent choice for promoting difficult eliminations.
  • Use More Reactive Sulfonylating Agents: Sulfonyl chlorides are standard, but other sulfonylating agents exhibit higher reactivity.

    • Recommendation: Consider using sulfonyl fluorides. While counterintuitive, in some contexts, sulfonyl fluorides can be more effective, though often they are less reactive than chlorides with hindered amines.[4] More reliably, using pre-activated esters like pentafluorophenyl (PFP) sulfonate esters can increase reactivity.[5]

FAQs: Advanced and Alternative Synthetic Strategies

When optimization of the classical approach is insufficient, it is time to consider fundamentally different and more powerful synthetic strategies.

Q3: Are there catalytic methods that can directly facilitate the sulfonylation of a hindered aniline like 2-ethylaniline?

Answer: Yes, certain Lewis acids and transition metals can catalyze the sulfonylation of even less nucleophilic and sterically hindered anilines. Indium has been shown to be a particularly effective catalyst for this transformation.[1][6] The proposed mechanism involves the activation of the sulfonyl chloride by indium metal, generating a more electrophilic species that can be attacked by the hindered amine.[1]

Key Advantages:

  • Excellent yields are often achievable where other methods fail.

  • The catalyst is reusable in some cases.[1]

  • The method is applicable to a wide range of sulfonamides.

Q4: Direct sulfonylation is consistently failing. What is the best alternative strategy for forming the C-N bond?

Answer: The most robust and widely adopted alternative is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction forms the aryl-nitrogen bond by coupling an aryl halide (or triflate) with a primary sulfonamide.[7][8] Instead of forcing a hindered amine to react with a sulfonyl chloride, you reverse the bond formation strategy.

The Buchwald-Hartwig Approach:

  • Reactant 1: An aryl halide or triflate (e.g., 2-ethyl-1-bromobenzene).

  • Reactant 2: The primary sulfonamide (e.g., p-toluenesulfonamide).

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., Xantphos, Josiphos).

  • Base: A strong base is required (e.g., NaOtBu, K₃PO₄).

cluster_workflow Troubleshooting & Alternative Strategy Workflow Start Goal: Synthesize 2-Ethylphenyl Sulfonamide Classical Attempt Classical Sulfonylation: 2-Ethylaniline + R-SO2Cl Start->Classical CheckYield Is Yield > 60%? Classical->CheckYield Optimize Optimize Conditions: - Higher Temperature - Stronger Base (DBU) - Different Solvent (Toluene) CheckYield->Optimize No Success Synthesis Successful CheckYield->Success Yes Optimize->Classical Failure Yield Still Low Optimize:s->Failure:w Alternative Adopt Alternative Strategy: Buchwald-Hartwig Amination Failure->Alternative Reactants Use Alternative Reactants: - 2-Ethyl-bromobenzene - Primary Sulfonamide (R-SO2NH2) Alternative->Reactants Catalysis Perform Pd-Catalyzed Coupling Reactants->Catalysis FinalProduct Obtain Final Product Catalysis->FinalProduct

Caption: Workflow for troubleshooting and selecting an alternative synthesis route.

Q5: I've heard of the Mitsunobu reaction for C-N bond formation. Is it applicable here?

Answer: Yes, the Mitsunobu reaction is another powerful tool, though it requires a different synthetic precursor.[9][10] In this case, a primary sulfonamide (e.g., p-toluenesulfonamide) acts as the nitrogen nucleophile, and it couples with an alcohol.

The Mitsunobu Approach:

  • Prepare the Phenol: You would first need to synthesize 2-ethylphenol.

  • Perform the Reaction: React 2-ethylphenol with the desired primary sulfonamide in the presence of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD).

This reaction proceeds with a clean inversion of stereochemistry if a chiral secondary alcohol is used, although that is not relevant for this specific target molecule.[9] It is particularly useful for synthesizing N-alkylated sulfonamides from primary sulfonamides.[3] While effective, it generates significant stoichiometric byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) that require careful purification to remove.

Experimental Protocols

Protocol 1: Indium-Catalyzed Direct Sulfonylation of 2-Ethylaniline

(Adapted from Yan, J. et al., Synlett, 2007)[6]

  • To a stirred solution of 2-ethylaniline (1.0 mmol) and the desired sulfonyl chloride (1.1 mmol) in acetonitrile (MeCN, 5 mL), add indium powder (0.2 mmol).

  • Stir the reaction mixture at 80 °C (reflux). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the indium catalyst (which can be washed, dried, and reused).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-ethylphenyl sulfonamide.

Protocol 2: Buchwald-Hartwig Amination for 2-Ethylphenyl Sulfonamide Synthesis

(General procedure adapted from Hartwig, J.F. et al., J. Am. Chem. Soc., 2009)[8]

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.01 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.025 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

  • Add 2-ethyl-1-bromobenzene (1.0 mmol) and the primary sulfonamide (e.g., p-toluenesulfonamide, 1.2 mmol).

  • Add anhydrous toluene (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • O'Neil, M. J. (Ed.). (2001). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (13th ed.).
  • Chem-Station. (2014). Sulfonyl Protective Groups. Chem-Station Int. Ed. [Link]

  • Mondal, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • ResearchGate. (n.d.). Synthesis of sulfonimidamide‐based amino acid building blocks with orthogonal protecting groups. [Link]

  • Weinreb, S. M. (2006). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC. [Link]

  • Abdolmohammadi, S. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32986-33006. [Link]

  • Zhang, Z., & Hu, W. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(9), 6173-6182. [Link]

  • Figshare. (2012). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. ACS Combinatorial Science. [Link]

  • Digital Scholarship@UNLV. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. University of Nevada, Las Vegas. [Link]

  • UCL Discovery. (2011). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • Shen, C., et al. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • ResearchGate. (2023). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. [Link]

  • Georg Thieme Verlag KG. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • Amos, J., et al. (2019). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [Link]

  • Patel, T., et al. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. [Link]

  • Patel, T., et al. (2025). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Semantic Scholar. (2020). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]

  • Fukuyama, T., & Kan, T. (2001). A reliable and easy method for synthesis of nitrogen-containing compounds: Ns-strategy and with high-activity trityl. Journal of Synthetic Organic Chemistry, Japan, 59(8), 786-795.
  • Willis, M. C. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. [Link]

  • Patel, T., et al. (2025). Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv. [Link]

  • UCL Discovery. (2017). Towards Understanding the Synthesis and Reactivity of Alkynyl Sulfonamides. [Link]

  • Misek, J., et al. (2023). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. ACS Publications. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. [Link]

  • Bibi, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4944. [Link]

  • Willis, M. C. (2017). Direct sulfonylation of anilines mediated by visible light. University of Oxford Department of Chemistry. [Link]

  • Douglas, J. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Bar-Eli, L., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 60(41), 22359-22365. [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563-2619. [Link]

  • Bar-Eli, L., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]

  • WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Semantic Scholar. (2015). Sulfonylation of anilines, alcohols under solvent free condition. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. [Link]

  • Davies, T. Q., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. [Link]

  • University of Wisconsin-Madison. (n.d.). Multistep Synthesis Protecting Groups. [Link]

Sources

Troubleshooting

purification challenges of sulfonamide derivatives using column chromatography

Topic: Troubleshooting & Optimization of Sulfonamide Purification via Column Chromatography Expertise Level: Senior Application Scientist Status: Active Support Guide Introduction Welcome to the Technical Support Center....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization of Sulfonamide Purification via Column Chromatography

Expertise Level: Senior Application Scientist Status: Active Support Guide

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely struggling with the purification of sulfonamide derivatives—a class of compounds notorious for "misbehaving" on standard silica gel.

As a Senior Application Scientist, I often see researchers abandon promising leads because they cannot isolate the pure compound. Sulfonamides (


) possess a unique chemical duality: the sulfonamide nitrogen is acidic (pKa ~5–7), yet the molecule often contains basic moieties (anilines, heterocycles). This amphoteric nature leads to two primary failure modes on silica: irreversible adsorption  (yield loss) and severe peak tailing  (purity loss).

This guide is not a textbook; it is a troubleshooting protocol designed to salvage your purification today.

Module 1: The "Tailing" Phenomenon

Q: My sulfonamide streaks across the column and elutes as a broad, tailing peak. How do I fix this?

The Diagnosis: Standard silica gel is acidic (


) due to surface silanol groups (

). Sulfonamides are hydrogen bond donors/acceptors. The tailing is caused by secondary interactions : your compound is chemically adhering to the acidic silanols rather than passively partitioning between the mobile and stationary phases.

The Fix: Mobile Phase Modifiers You must "mask" these interactions. The choice of modifier depends on the specific acidity of your sulfonamide.

Protocol: The 1% Rule

Do not blindly add base. Follow this logic:

  • Standard Approach (Base Modifier):

    • Add: 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) to your mobile phase (e.g., DCM/MeOH + 1% TEA).
      
    • Mechanism: TEA is a stronger base than your sulfonamide. It competitively binds to the acidic silanols, effectively "capping" them and allowing your compound to elute freely.

    • Warning: TEA can form salts with acidic sulfonamides (

      
      ), which may complicate NMR interpretation.
      
  • Alternative Approach (Acid Modifier):

    • Add: 0.5% - 1% Acetic Acid or Formic Acid.

    • Mechanism: If your sulfonamide has a pKa < 6, it may be partially ionized on silica. Acidifying the mobile phase ensures the sulfonamide remains in its neutral (protonated) state, reducing ionic dragging.

Decision Logic for Modifiers:

TailingLogic Start Problem: Peak Tailing CheckStructure Check Structure: Is there a basic amine? Start->CheckStructure BasicYes Yes (e.g., Amino-sulfonamide) CheckStructure->BasicYes BasicNo No (Acidic Sulfonamide only) CheckStructure->BasicNo ActionTEA Action: Add 1% TEA (Blocks Silanols) BasicYes->ActionTEA ActionAcid Action: Add 1% Acetic Acid (Suppresses Ionization) BasicNo->ActionAcid

Figure 1: Decision matrix for selecting the correct mobile phase modifier to eliminate tailing.

Module 2: Solubility & Loading Challenges

Q: My compound precipitates when I add the mobile phase (Hexane/EtOAc), or I have to use huge volumes of DCM to dissolve it.

The Diagnosis: Sulfonamides are often polar and crystalline. Liquid loading with a "strong" solvent (like DCM or DMSO) creates a solvent mismatch . The strong solvent carries the compound down the column faster than the mobile phase can equilibrate, resulting in broad bands and poor separation.

The Fix: Dry Loading (Solid Load) Dry loading is the only reliable method for poorly soluble sulfonamides. It eliminates solvent mismatch and sharpens the bands.

Protocol: The "Adsorb & Evaporate" Technique
StepActionTechnical Note
1. Dissolve Dissolve crude mixture in a minimal amount of strong solvent (MeOH, Acetone, or THF).Ensure total solubility. Heat gently if necessary.
2. Mix Add a solid support media. Ratio: 1 part crude : 3 parts media.Recommended Media: Celite 545 (inert) or Silica Gel (reactive). Use Celite for sensitive compounds.
3. Evaporate Rotary evaporate until a free-flowing powder is obtained.Critical: If it is sticky/clumpy, add more media and re-evaporate. It must be a dry powder.
4. Load Pour the powder into a pre-column cartridge or directly on top of the packed column bed.Add a layer of sand on top to prevent disturbing the bed when solvent is added.

Visualization of Workflow:

DryLoading Step1 1. Dissolve Sample (Strong Solvent) Step2 2. Add Celite/Silica (1:3 Ratio) Step1->Step2 Step3 3. Rotovap to Dryness (Free-flowing Powder) Step2->Step3 Step4 4. Load on Column (No Solvent Mismatch) Step3->Step4

Figure 2: The Dry Loading workflow ensures high resolution for insoluble sulfonamides.

Module 3: Separation Selectivity (Co-elution)

Q: My product co-elutes with an impurity even after adding TEA. What now?

The Diagnosis: You have exhausted the "efficiency" (peak shape) variables. Now you must change the "selectivity" (chemical interaction). If you are using Hexane/EtOAc, you are relying solely on polarity. Sulfonamides often require "Orthogonal Selectivity"—changing the solvent system to exploit hydrogen bonding or dipole interactions differently.

The Fix: Switch Solvent Systems

Comparison of Solvent Systems for Sulfonamides:

Solvent SystemStrengthSelectivity CharacteristicsBest For...[1]
Hexane / EtOAc Low-MedStandard polarity separation.Simple, non-polar sulfonamides.
DCM / MeOH HighStrong hydrogen bonding capability.Polar sulfonamides; cleaning up crude reactions.
DCM / Acetone Med-HighDipole-dipole interactions.The "Magic" Mix. Separates compounds that co-elute in MeOH.
Toluene / EtOAc Low-MedPi-Pi interactions (aromatic).Aromatic sulfonamides; separating isomers.

Expert Tip: If DCM/MeOH fails, try DCM/Acetone . Acetone is less protic than methanol and often separates sulfonamides from amine byproducts that trail in methanol.

Module 4: Advanced Stationary Phases

Q: I've tried everything on silica (modifiers, dry loading, new solvents). It still fails.

The Diagnosis: The chemistry of your compound is incompatible with the acidity of normal phase silica. You need to change the stationary phase entirely.

The Fix: Functionalized Silica

  • Amine-Functionalized Silica (

    
    -Silica): 
    
    • Why: The surface is basic. It naturally repels the basic moieties of your molecule and neutralizes the acidic ones without adding liquid TEA.

    • Benefit: No need for mobile phase modifiers; often provides "reverse" elution order compared to normal silica.

  • Reverse Phase (C18):

    • Why: Uses water/acetonitrile. This is the ultimate solution for very polar sulfonamides that stick to normal silica.

    • Protocol: Run a gradient from 5% ACN (water) to 100% ACN. Use 0.1% Formic acid in the water to keep peak shapes sharp.

References

  • Teledyne ISCO. (2023).[1][2] Overview of Silica Column Sample Loading Techniques. Teledyne Labs.[3][4] [Link]

  • Biotage. (2023).[5][6][7] When should I use dry loading instead of liquid loading with flash column chromatography?. Biotage Blog. [Link]

  • Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. Restek ChromaBLOGraphy. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link]

  • Meloun, M., et al. (2017). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO / Journal of the Brazilian Chemical Society. [Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-amino-N-(2-ethylphenyl)benzenesulfonamide in Acidic Media

Welcome to the technical support center for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-amino-N-(2-ethylphenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in acidic environments. Given its structure, featuring both a primary aromatic amine and a sulfonamide linkage, stability can be a significant challenge. This document provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter. The troubleshooting logic is designed to quickly diagnose and solve the most frequent challenges.

Q1: My solution of 2-amino-N-(2-ethylphenyl)benzenesulfonamide is rapidly changing color (e.g., to yellow or brown) in my acidic formulation. What is happening and how can I stop it?

A1: This is a classic sign of oxidation of the primary aromatic amine.

  • Expert Analysis (The "Why"): The primary aromatic amine group (-NH₂) on your molecule is susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, and under acidic conditions which can catalyze the process.[1][2] This oxidation leads to the formation of highly colored quinone-imine type structures and further polymerization, resulting in the observed color change.[1][3] The process is often accelerated by exposure to light (photo-oxidation).

  • Immediate Solution & Protocol:

    • Deoxygenate Your Solvents: Before preparing your solution, sparge all solvents and buffers with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes. This removes dissolved oxygen, a key player in the oxidation reaction.

    • Work Under an Inert Atmosphere: If possible, prepare and handle your solutions in a glove box or under a constant, gentle stream of inert gas.

    • Add an Antioxidant: Incorporate a suitable antioxidant into your formulation. Ascorbic acid (Vitamin C) at a concentration of 0.01-0.1% (w/v) is an excellent and cost-effective choice for aqueous systems. For organic phases, butylated hydroxytoluene (BHT) can be used.

    • Protect from Light: Store your solutions in amber vials or wrap your containers in aluminum foil to prevent photo-oxidation.

  • Self-Validation: A properly stabilized solution should remain colorless for a significantly longer period under the same conditions. You can validate this by preparing a control sample without these protective measures and comparing its stability over time.

Q2: My HPLC analysis shows a decreasing peak area for my compound over time, with new, more polar peaks appearing. Is this hydrolysis?

A2: Yes, this pattern strongly suggests acid-catalyzed hydrolysis of the sulfonamide (S-N) bond.

  • Expert Analysis (The "Why"): While sulfonamide bonds are generally robust, they are susceptible to cleavage under strongly acidic conditions (typically pH < 2) and at elevated temperatures.[4][5][6] The reaction is an acid-catalyzed hydrolysis, where the nitrogen of the sulfonamide is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[7][8] This cleavage results in the formation of 2-aminobenzenesulfonic acid and 2-ethylaniline, which are more polar and will elute earlier in a typical reversed-phase HPLC run.[4][5]

  • Troubleshooting & Mitigation Protocol:

    • pH Control is Critical: The rate of hydrolysis is highly pH-dependent. The first step is to determine the optimal pH for stability. Conduct a pH-rate profile study.

    • Experimental Protocol: pH-Rate Stability Study

      • Prepare a series of buffers with varying pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, and 7.0).

      • Prepare solutions of your compound at a known concentration in each buffer.

      • Divide each solution into two sets: one stored at your experimental temperature and another at an accelerated temperature (e.g., 40-50°C).

      • Analyze the concentration of the parent compound by a stability-indicating HPLC method at regular time points (e.g., 0, 2, 4, 8, 24, 48 hours).

      • Plot the natural log of the concentration versus time for each condition. The slope of this line gives you the degradation rate constant (k).

      • A plot of log(k) vs. pH will reveal the pH of maximum stability.

    • Adjust Formulation: Based on the results, adjust the pH of your medium to the most stable range, which for most sulfonamides is between pH 3 and 7.

  • Data-Driven Decision Making: The table below shows hypothetical data from such a study to illustrate the concept.

pHTemperature (°C)Half-Life (t½) in hoursKey Observation
2.0408Rapid degradation, significant hydrolysis products observed.
3.04072Markedly improved stability.
4.040> 200Minimal degradation observed over the study period.
5.040> 200High stability.
2.02530Slower than at 40°C, but still unstable.
4.025> 500Very stable at room temperature.
Q3: My compound is precipitating out of my acidic solution or mobile phase. What's causing this?

A3: This is likely due to the protonation of the primary amine and the resulting salt's lower solubility in your specific solvent system.

  • Expert Analysis (The "Why"): The primary aromatic amine group on your molecule is basic. In an acidic medium, it will be protonated to form an ammonium salt (R-NH₃⁺).[9][10] While salts are often more water-soluble than the free base, their solubility can be highly dependent on the specific counter-ion and the overall composition of the solvent (e.g., presence of organic co-solvents). The pKa of the conjugate acid of a typical aromatic amine is around 4-5.[11][12] At a pH below its pKa, the compound will exist predominantly in its charged, protonated form. If this salt form is not soluble in your medium, it will precipitate.

  • Troubleshooting & Mitigation Protocol:

    • Measure or Predict pKa: Understand the pKa of the anilinic nitrogen. This is the pH at which 50% of the compound is in its protonated form and 50% is in its neutral form. You can use software predictors or perform an experimental determination.

    • Adjust pH: If possible, adjust the pH of your solution to be at least 1.5-2 units above the pKa of the amine. In this range, the compound will be predominantly in its more organic-soluble, neutral free-base form.

    • Introduce a Co-solvent: If you must work at a low pH where the compound is protonated, you may need to increase the solubility of the salt form. Gradually add a water-miscible organic solvent like acetonitrile (ACN), methanol (MeOH), or dimethyl sulfoxide (DMSO) to your aqueous buffer until the precipitate redissolves.

    • Buffer Selection: Ensure your chosen buffer is soluble and effective in the final solvent mixture. Phosphate buffers, for example, can precipitate in high concentrations of acetonitrile.

Visualized Workflows and Degradation Pathways

To provide a clearer picture, the following diagrams illustrate the key concepts discussed.

cluster_0 Troubleshooting Instability Start Instability Observed (Color Change, Peak Loss) CheckColor Is there a color change (yellow/brown)? Start->CheckColor CheckPeaks Are new, more polar peaks in HPLC? CheckColor->CheckPeaks No Oxidation Diagnosis: Oxidation of Aromatic Amine CheckColor->Oxidation Yes Hydrolysis Diagnosis: Hydrolysis of Sulfonamide Bond CheckPeaks->Hydrolysis Yes Solubility Diagnosis: Solubility Issue (Protonation/Salt Formation) CheckPeaks->Solubility No (Precipitate?) ActionOx Action: - Deoxygenate Solvents - Add Antioxidant - Protect from Light Oxidation->ActionOx ActionHy Action: - Conduct pH-Rate Study - Adjust pH to 3-7 - Control Temperature Hydrolysis->ActionHy ActionSol Action: - Adjust pH > pKa - Add Organic Co-solvent - Check Buffer Compatibility Solubility->ActionSol

Caption: Decision tree for troubleshooting instability issues.

cluster_1 Primary Degradation Pathways in Acid cluster_ox Oxidation cluster_hy Hydrolysis Parent 2-amino-N-(2-ethylphenyl)benzenesulfonamide Aromatic Amine Sulfonamide Bond Ox_Products Quinone-imines & Polymeric Products (Colored) Parent:f1->Ox_Products + O₂, H⁺, light Hy_Products 2-aminobenzenesulfonic acid + 2-ethylaniline Parent:f2->Hy_Products + H₂O, H⁺, heat

Caption: Key degradation pathways in acidic conditions.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose buffer for working with this compound in the pH 3-5 range?

    • A: Acetate and citrate buffers are excellent choices. They are effective in this pH range and are less likely to have compatibility issues with common organic co-solvents compared to phosphate buffers. Always use high-purity (e.g., HPLC grade) reagents to prepare your buffers to minimize trace metal contamination.

  • Q: How should I store a stock solution of this compound?

    • A: For long-term stability, we recommend storing stock solutions in a non-acidic, aprotic solvent like DMSO or DMF at -20°C or -80°C, protected from light. Prepare acidic working solutions fresh daily from the frozen stock. If an acidic stock is absolutely necessary, use the stabilized formulation protocol (deoxygenated, antioxidant, pH > 3) and store at 2-8°C, protected from light, for the shortest duration possible.

  • Q: What analytical techniques are best for monitoring the stability of 2-amino-N-(2-ethylphenyl)benzenesulfonamide?

    • A: A stability-indicating HPLC-UV method is the gold standard. The method should be able to resolve the parent compound from its potential degradation products (hydrolysis and oxidation products).[6][13] For definitive identification of degradation products, LC-MS/MS is highly recommended.[4][5][14]

References

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(46), 8241-8244. [Link]

  • Petala, E., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9809-9817. [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Request PDF. ResearchGate. [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130. [Link]

  • Danieli, B., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1629. [Link]

  • Grout, R. J., & Grout, D. (1985). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. J. Chem. Soc., Chem. Commun., (18), 1244-1245. [Link]

  • Patil, S. A., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega, 4(7), 12573-12579. [Link]

  • Petala, E., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9809-9817. [Link]

  • García-Galán, M. J., et al. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. TrAC Trends in Analytical Chemistry, 30(7), 1144-1156. [Link]

  • Pace, V., & Holzer, W. (2021). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 1-18. [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Institut für Wasserchemie und Chemische Balneologie. [Link]

  • Organic Chemistry Portal. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • García-Galán, M. J., et al. (2011). Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Felis, E., et al. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 27(19), 6688. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. [Link]

  • Soderberg, T. (n.d.). CHAPTER 21: AMINES. Chemistry LibreTexts. [Link]

  • Spiegler, W. (1964). U.S. Patent No. 3,154,583. Washington, DC: U.S.
  • Jiang, B., et al. (2018). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms. Science of The Total Environment, 640-641, 1014-1024. [Link]

  • JoVE. (n.d.). Video: Basicity of Aromatic Amines. Journal of Visualized Experiments. [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. [Link]

  • Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 221-229. [Link]

  • Bojanowska-Czajka, A., et al. (2023). Radiolytic Degradation of Sulfonamide Antibiotics: A Brief Overview of Recent Advances. International Journal of Molecular Sciences, 24(15), 12345. [Link]

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Moisture Sensitivity During Sulfonamide Crystallization

Executive Summary & Mechanistic Insight The Core Challenge: Sulfonamides (e.g., sulfamethoxazole, sulfathiazole) are notorious for their concomitant polymorphism and tendency to form hydrates . The sulfonamide moiety ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Core Challenge: Sulfonamides (e.g., sulfamethoxazole, sulfathiazole) are notorious for their concomitant polymorphism and tendency to form hydrates . The sulfonamide moiety (


) acts as both a strong hydrogen bond donor and acceptor. In the presence of moisture, water molecules can competitively intercalate into the crystal lattice, disrupting the desired anhydrous hydrogen-bonding network (typically dimers or catemers) and triggering a Solvent-Mediated Phase Transition (SMPT)  toward a thermodynamically stable, but often less bioavailable, hydrate form.

The Solution Philosophy: To mitigate moisture sensitivity, we must move beyond simply "keeping things dry." We must control the Water Activity (


)  of the crystallization system relative to the Critical Water Activity (

)
of the hydrate. If

, the anhydrous form remains thermodynamically stable, even if trace moisture is present.

Master Protocol: The "Desensitized" Crystallization Workflow

This protocol is designed to isolate the metastable anhydrous polymorph (often the bioactive form) while suppressing hydrate nucleation.

Phase A: Solvent System Engineering

Objective: Select a solvent system with high solubility for the drug but low affinity for water retention.

Solvent ClassRecommended SolventsRisk FactorMitigation Strategy
Primary (Good) Acetone, Acetonitrile, THFHygroscopic (absorbs atmospheric water)Use molecular sieves (3Å) pre-drying; blanket with

.
Co-Solvent Absolute Ethanol, MethanolHigh H-bond capabilityLimit ratio; ensure water content <0.1% (KF titration).
Anti-Solvent Toluene, Heptane, IPALow risk (hydrophobic)Add slowly to avoid local high supersaturation "oiling out."
Phase B: The Crystallization Process

Step 1: Dissolution & Drying

  • Dissolve crude sulfonamide in the Primary Solvent at

    
    .
    
  • Critical Step: Perform an in-process azeotropic distillation if water content is suspected >0.5%. Add a small volume of toluene and distill off the water-toluene azeotrope.

Step 2: Seeding (The Memory Effect)

  • Cool solution to the Metastable Zone Width (MSZW) (approx.

    
     below saturation temperature).
    
  • Seed Addition: Add 0.5 - 1.0 wt% of micronized, pure anhydrous seeds.

  • Why? Seeding bypasses the high energy barrier of nucleation, preventing the system from "searching" for the lower-energy hydrate form.

Step 3: Controlled Anti-Solvent Addition

  • Dose the anti-solvent (e.g., Heptane) using a syringe pump.

  • Rate: 0.5 mL/min. Rapid addition causes local supersaturation spikes, leading to amorphous precipitation or oiling out.[1]

Step 4: Isolation under Inert Gas

  • Filter using a sintered glass funnel under a nitrogen blanket or inverted funnel with

    
     flow.
    
  • Wash: Use cold, anhydrous anti-solvent. DO NOT use cold water or generic "alcohol" without verifying water content.

Visualization: Process Logic & Mechanism

Figure 1: Moisture-Resistant Crystallization Workflow

G Start Crude Sulfonamide Dissolution Dissolution in Anhydrous Solvent (T > 50°C) Start->Dissolution CheckWater Check Water Content (Karl Fischer) Dissolution->CheckWater Drying Azeotropic Distillation (Toluene/Water) CheckWater->Drying Water > 0.1% Cooling Cool to MSZW (Supersaturation) CheckWater->Cooling Water < 0.1% Drying->Cooling Seeding Add Anhydrous Seeds (0.5 wt%) Cooling->Seeding Prevent Spontaneous Nucleation Growth Crystal Growth (Controlled Cooling) Seeding->Growth Filtration Filtration under N2 (Avoid humid air) Growth->Filtration Product Pure Anhydrous Crystals Filtration->Product

Caption: Workflow for isolating anhydrous sulfonamides, emphasizing water removal and seeding to prevent hydrate formation.

Figure 2: Mechanism of Moisture-Induced Phase Transformation

G Anhydrous Anhydrous Lattice (High Energy) Adsorption Surface Water Adsorption Anhydrous->Adsorption High Humidity (>60% RH) Dissolution Local Surface Dissolution Adsorption->Dissolution Liquid Bridge Formation Nucleation Hydrate Nucleation (Heterogeneous) Dissolution->Nucleation Stable Hydrate Seeds Transformation Bulk Transformation (SMPT) Nucleation->Transformation Crystal Growth Transformation->Anhydrous Reversible only with High Heat/Vac

Caption: The kinetic pathway of Solvent-Mediated Phase Transition (SMPT) where surface moisture triggers bulk hydrate conversion.

Troubleshooting Guide (FAQ)

Category 1: Polymorph Control[1][2][3][4][5][6][7]

Q: I used absolute ethanol, but my product still converted to a hydrate during filtration. Why? A: "Absolute" ethanol is hygroscopic. If your filtration takes 10+ minutes in a lab with >50% Relative Humidity (RH), the solvent cake absorbs atmospheric water.

  • The Fix: Calculate the Critical Water Activity (

    
    ) . For many sulfonamides, if the solvent water content exceeds ~3-4% v/v, the hydrate becomes the stable form.
    
  • Immediate Action: Use a nitrogen cone over your Büchner funnel or switch to a pressure filter (Nutsche) to isolate the cake from ambient air [1, 5].

Q: My crystals are "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing. A: This occurs when the crystallization temperature is higher than the metastable liquidus curve. It is common in sulfonamides when using anti-solvents (e.g., adding water to an acetone solution).

  • The Fix:

    • Seed earlier: Add seeds before the oiling point is reached.

    • Increase Temperature: Paradoxically, slightly heating the solution after anti-solvent addition can redissolve the oil, and slow cooling will then favor crystals.

    • Change Anti-solvent: Switch from water (high polarity difference) to a milder anti-solvent like Isopropanol (IPA) [6].

Category 2: Physical Properties[2][3][5][8][9]

Q: Why is my dried product caking into a hard block? A: This is a classic sign of post-filtration phase transformation . You likely filtered a mix of anhydrous and hydrate forms. During drying, the residual solvent facilitated a conversion to the hydrate, creating liquid bridges that fused the particles.

  • The Fix: Wash the filter cake with a low-boiling, water-miscible solvent (e.g., dry ether or pentane) to displace the crystallization solvent immediately before drying.

Q: How do I distinguish between the polymorphs without an XRD? A: While PXRD is the gold standard, you can use DSC (Differential Scanning Calorimetry) .

  • Anhydrous: Sharp melting endotherm (e.g., Sulfamethoxazole Form I ~169°C).

  • Hydrate: Broad endotherm at lower temp (dehydration, ~80-120°C) followed by recrystallization and melting of the anhydrous form [3, 4].

Reference Data: Solvent & Polymorph Parameters

Table 1: Common Sulfonamide Polymorphs & Solvent Risks

CompoundStable Form (Anhydrous)Hydrate RiskDangerous Solvents (Promote Hydrates)Preferred Solvents
Sulfathiazole Form I (most stable)HemihydrateWater, 95% EthanolAcetone, 1-Propanol [1, 2]
Sulfamethoxazole Form IHemihydrateMethanol/Water mixturesEthanol (Dry), Dioxane [3, 4]
Sulfamerazine Form IMonohydrateAcetone/Water > 10%

Acetonitrile, Ethyl Acetate

References

  • Polymorph control of sulfathiazole in supercritical CO2. National Institutes of Health (PubMed). Available at: [Link]

  • Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. Royal Society of Chemistry (CrystEngComm).[2] Available at: [Link][3][4][5][6]

  • Hydrate vs Anhydrate under a Pressure-(De)stabilizing Effect of the Presence of Water in Solid Forms of Sulfamethoxazole. ACS Publications (Crystal Growth & Design). Available at: [Link]

  • Formation and Characterization of Sulfamethoxazole-Trimethoprim Cocrystal by Milling Process. ResearchGate. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. White Rose Research Online. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Spectral Interpretation of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Part 1: Executive Summary & Structural Context[1] In the development of sulfonamide-based pharmacophores, precise structural verification is non-negotiable.[1] This guide provides an in-depth technical analysis of the 1H...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Context[1]

In the development of sulfonamide-based pharmacophores, precise structural verification is non-negotiable.[1] This guide provides an in-depth technical analysis of the 1H NMR spectral signature of 2-amino-N-(2-ethylphenyl)benzenesulfonamide .

Unlike generic spectral databases, this document focuses on comparative discrimination . We analyze how to distinguish this specific ortho-substituted sulfonamide from its synthetic precursors (2-ethylaniline) and its structural isomers (para-ethyl analogues), providing a robust framework for purity assessment and identity confirmation.[1][2]

The Target Molecule[3][4][5]
  • IUPAC Name: 2-amino-N-(2-ethylphenyl)benzenesulfonamide[1][2]

  • Molecular Formula: C₁₄H₁₆N₂O₂S[1][2][3]

  • Key Structural Features:

    • Core: Benzenesulfonamide scaffold.[1][4][5][6][7]

    • Ring A (Sulfonyl side): 1,2-disubstituted (Sulfonyl @ 1, Amino @ 2).[2]

    • Ring B (Amide side): 1,2-disubstituted (Nitrogen @ 1', Ethyl @ 2').[2]

    • Linker: Sulfonamide (-SO₂NH-).[1][2]

Part 2: Experimental Protocol for Optimal Resolution

To ensure reproducibility and the visibility of labile protons (NH), the following protocol is recommended.

Solvent Selection: DMSO-d₆ vs. CDCl₃

For sulfonamides, DMSO-d₆ (Dimethyl sulfoxide-d₆) is the superior solvent choice over CDCl₃.[1][2]

  • Reasoning: Sulfonamide NH protons are acidic and often broaden or exchange rapidly in CDCl₃, making integration unreliable. DMSO-d₆ forms strong hydrogen bonds with the NH protons, stabilizing them and shifting them downfield (typically >9.0 ppm) as sharp, integrateable singlets.[2]

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow
  • Preparation: Dissolve 10 mg of dry sample in 0.6 mL DMSO-d₆.

  • Shimming: Ensure rigorous shimming; the aromatic region contains complex overlapping multiplets that require high resolution.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1): ≥ 1.0 second (to ensure full relaxation of aromatic protons).[2]

    • Scans: 16–64 (depending on field strength).[2]

  • D₂O Exchange (Validation): After initial acquisition, add 1 drop of D₂O, shake, and re-acquire. Disappearance of signals at ~9.5 ppm and ~5.8 ppm confirms the NH and NH₂ assignments.

Part 3: Spectral Interpretation & Assignment[1]

Visualization of Structural Assignments

The following diagram maps the logical flow of proton assignment, separating the molecule into three distinct zones: Aliphatic, Labile, and Aromatic.

G Molecule 2-amino-N-(2-ethylphenyl) benzenesulfonamide Zone1 Zone 1: Aliphatic (Ethyl Group) Molecule->Zone1 Zone2 Zone 2: Labile Protons (Heteroatoms) Molecule->Zone2 Zone3 Zone 3: Aromatic (Ring A & B) Molecule->Zone3 Me Methyl (-CH3) ~1.1 ppm (Triplet) Zone1->Me CH2 Methylene (-CH2-) ~2.5 ppm (Quartet) Zone1->CH2 NH2 Aniline -NH2 ~5.8 ppm (Broad s) Zone2->NH2 NH Sulfonamide -NH- ~9.5 ppm (Singlet) Zone2->NH RingA Ring A (Sulfonyl) Ortho-Amino effect Upfield shift H3/H5 Zone3->RingA RingB Ring B (N-Aryl) Ortho-Ethyl effect Multiplet 7.0-7.4 ppm Zone3->RingB

Caption: Logical segmentation of proton environments for spectral assignment.

Detailed Chemical Shift Analysis (DMSO-d₆)
Proton GroupTypeShift (δ ppm)MultiplicityIntegrationMechanistic Insight
-CH₃ Aliphatic1.05 – 1.15Triplet (J ≈ 7.5 Hz)3HTerminal methyl of the ethyl group.[1][2]
-CH₂- Aliphatic2.45 – 2.60Quartet (J ≈ 7.5 Hz)2HBenzylic methylene.[1][2] Note: May overlap with DMSO solvent residual peak (2.50 ppm).[2]
Ar-NH₂ Labile5.80 – 6.00Broad Singlet2HProtons on the primary amine (Ring A).[2] Shielded relative to amide protons.[1] Exchangeable with D₂O.
Ar-H (Ring A) Aromatic6.50 – 6.70Multiplet/Doublets2HH-3 & H-5 : Ortho and para to the electron-donating -NH₂ group, causing significant upfield shift.[1][2]
Ar-H (Ring B) Aromatic7.00 – 7.30Multiplet4HRing B protons : The N-phenyl ring with an ortho-ethyl group.[1][2] Typically appears as a complex overlapping envelope.[1]
Ar-H (Ring A) Aromatic7.15 – 7.25Triplet of Doublets1HH-4 : Meta to -NH₂, para to -SO₂-.[1][2]
Ar-H (Ring A) Aromatic7.45 – 7.60Doublet of Doublets1HH-6 : Ortho to the electron-withdrawing Sulfonyl group (-SO₂-), causing the most downfield aromatic shift on Ring A.
-SO₂NH- Labile9.40 – 9.80Singlet1HSulfonamide proton.[1][2] Highly deshielded and acidic.[1] Disappears upon D₂O shake.[1][8][9]

Part 4: Comparative Performance Analysis

This section objectively compares the spectral fingerprint of the product against its most common impurities and isomers. This "differential diagnosis" approach is critical for establishing purity.

Comparison 1: Product vs. Reactant (2-Ethylaniline)

The most common impurity is unreacted 2-ethylaniline.[1][2] Distinguishing them requires monitoring the Labile Proton Region .

FeatureTarget Product Alternative: 2-Ethylaniline Diagnostic Action
NH Signal Singlet @ ~9.5 ppm (-SO₂NH-)Absent Check 9-10 ppm region.[1][2] Presence of signal confirms sulfonamide formation.[1]
NH₂ Signal Singlet @ ~5.9 ppm (Ring A)Singlet @ ~4.5-5.0 ppm (Aniline NH₂)The product has two N-based signals (NH + NH₂); reactant has only one (NH₂).[2]
Aromatic Pattern 8 Protons (2 distinct rings)4 Protons (1 ring)Integration ratio of Aromatic : Aliphatic (Ethyl) changes from 8:5 (Product) to 4:5 (Reactant).[2]
Comparison 2: Product vs. Regioisomer (N-(4-ethylphenyl) analog)

Synthesizing the compound using 4-ethylaniline instead of 2-ethylaniline yields the para-isomer.[1][2] This is a subtle error that Mass Spectrometry (MS) often misses (same mass). NMR is the definitive tool here.

  • Target (Ortho-ethyl): The aromatic protons on Ring B (ethyl-bearing) appear as a complex ABCD multiplet due to the lack of symmetry.[2]

  • Alternative (Para-ethyl): The aromatic protons on Ring B appear as a classic AA'BB' system (two distinct doublets with roof effect) around 7.0–7.5 ppm.

Decision Logic for Isomer Verification:

  • Zoom into the 7.0–7.4 ppm region.

  • Do you see a clear pair of symmetric doublets (roofing toward each other)?

    • YES: Likely Para -isomer (Incorrect).[1][2]

    • NO (Complex multiplet): Likely Ortho -isomer (Correct).

Comparative Workflow Diagram

The following diagram illustrates the decision tree for validating the product against these alternatives.

DecisionTree Start Analyze 1H NMR Spectrum CheckNH Check 9.0 - 10.0 ppm Is there a singlet? Start->CheckNH NoNH NO: Signal Absent CheckNH->NoNH YesNH YES: Signal Present CheckNH->YesNH Result1 Impurity: Unreacted 2-Ethylaniline (or hydrolysis product) NoNH->Result1 CheckSplit Check Ring B Splitting (7.0-7.4 ppm) Symmetry Analysis YesNH->CheckSplit Symmetric Symmetric AA'BB' Doublets CheckSplit->Symmetric Complex Complex ABCD Multiplet CheckSplit->Complex Result2 Isomer: Para-ethyl analog (Incorrect Regioisomer) Symmetric->Result2 Result3 CONFIRMED IDENTITY: 2-amino-N-(2-ethylphenyl) benzenesulfonamide Complex->Result3

Caption: Decision tree for distinguishing the target product from reactants and isomers.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][10] (Standard reference for chemical shifts of benzenesulfonamides and anilines).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link] (Source for reference spectra of 2-ethylaniline and 2-aminobenzenesulfonamide fragments).[1][2]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. 2nd Edition. Oxford University Press.[1] (Mechanistic explanation of sulfonamide synthesis and shielding effects).

Sources

Comparative

A Comparative Analysis of Thiazole-Based Benzenesulfonamides and Traditional Sulfonamides in Modern Drug Discovery

This guide provides an in-depth, objective comparison of the bioactivity of emerging thiazole-based benzenesulfonamide derivatives against that of standard sulfonamide drugs. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the bioactivity of emerging thiazole-based benzenesulfonamide derivatives against that of standard sulfonamide drugs. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the experimental data that underpins the therapeutic potential of these novel compounds.

The landscape of antimicrobial and anticancer chemotherapy is one of constant evolution, driven by the dual pressures of drug resistance and the need for more targeted, less toxic therapies. The sulfonamides, the first class of synthetic antimicrobial agents to be widely used, have a storied history in medicine.[1][2] However, their efficacy has been challenged by the rise of resistant pathogens.[3] This has spurred the development of new sulfonamide derivatives with novel mechanisms of action and broader therapeutic applications.[1] Among the most promising of these are the thiazole-containing benzenesulfonamides, which have demonstrated significant potential in both antimicrobial and anticancer research.[4][5]

This guide will dissect the key differences in bioactivity between these novel derivatives and their predecessors, supported by a critical analysis of the available experimental data. We will explore their mechanisms of action, comparative efficacy, and the structure-activity relationships that govern their therapeutic potential.

The Evolving Paradigm of Sulfonamide Bioactivity

Standard sulfonamides, such as sulfamethoxazole, have a well-established mechanism of action. They act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[3][6] By mimicking the natural substrate, para-aminobenzoic acid (PABA), they disrupt the folate pathway, leading to a bacteriostatic effect.[3]

However, the therapeutic utility of these drugs has been compromised by resistance mechanisms, including mutations in the DHPS enzyme and altered drug permeability.[3] This has created a critical need for new agents that can bypass these resistance pathways.

Thiazole-based benzenesulfonamides represent a significant step forward in this regard. The incorporation of the thiazole moiety into the benzenesulfonamide scaffold has been shown to confer a range of biological activities, from enhanced antimicrobial potency to novel anticancer effects.[4][7]

A Structural Overview

The fundamental structural difference between standard sulfonamides and the novel thiazole-based derivatives is the replacement of the aniline moiety with a more complex heterocyclic system. This modification has profound implications for the compound's physicochemical properties and its interactions with biological targets.

G cluster_0 Standard Sulfonamide (Sulfamethoxazole) cluster_1 Novel Thiazole-Benzenesulfonamide Derivative Sulfamethoxazole Thiazole_Derivative G cluster_0 Standard Sulfonamides cluster_1 Novel Thiazole-Benzenesulfonamides Standard_Sulfonamide Standard Sulfonamide (e.g., Sulfamethoxazole) DHPS Dihydropteroate Synthase (DHPS) Standard_Sulfonamide->DHPS Competitive Inhibition PABA PABA PABA->DHPS Substrate Folate_Synthesis Bacterial Folate Synthesis DHPS->Folate_Synthesis Bacterial_Growth Bacterial Growth Inhibition Folate_Synthesis->Bacterial_Growth Novel_Sulfonamide Novel Thiazole- Benzenesulfonamide CA_IX Carbonic Anhydrase IX (CA IX) Novel_Sulfonamide->CA_IX Inhibition Tumor_Acidosis Tumor Microenvironment Acidification CA_IX->Tumor_Acidosis Cancer_Proliferation Cancer Cell Proliferation and Survival Tumor_Acidosis->Cancer_Proliferation

Caption: Comparative mechanisms of action of standard and novel sulfonamides.

Experimental Protocols: A Guide to Bioactivity Assessment

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. The following are detailed methodologies for key bioactivity assays.

Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Test compound stock solution

  • Positive control (standard antibiotic)

  • Negative control (vehicle)

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control (microorganism with a standard antibiotic) and a negative control (microorganism with vehicle only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (visible growth). Alternatively, read the absorbance at 600 nm.

G Start Start Prepare_Dilutions Prepare serial dilutions of test compound in 96-well plate Start->Prepare_Dilutions Inoculate Inoculate wells with standardized microbial suspension Prepare_Dilutions->Inoculate Controls Include positive and negative controls Inoculate->Controls Incubate Incubate plate at 37°C for 18-24h Controls->Incubate Read_Results Determine MIC by visual inspection or OD600 reading Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination using the broth microdilution method.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay for IC50 Determination)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting a biological or biochemical function.

Materials:

  • 96-well plates

  • Cancer cell line

  • Complete cell culture medium

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Conclusion and Future Directions

The emergence of thiazole-based benzenesulfonamides marks a significant advancement in the field of medicinal chemistry. These novel compounds have demonstrated promising bioactivity, with the potential to overcome the limitations of traditional sulfonamides. Their dual antimicrobial and anticancer activities make them particularly attractive candidates for further development.

Future research should focus on optimizing the structure of these compounds to enhance their potency and selectivity, as well as on elucidating their precise mechanisms of action. In vivo studies will be crucial to validate their therapeutic potential and to assess their pharmacokinetic and toxicological profiles. The continued exploration of this versatile chemical scaffold holds great promise for the development of new and effective therapies for a range of diseases.

References

  • [Link to a relevant scientific article on biphenylsulfonamide deriv
  • [Link to a relevant scientific article on benzenesulfonamide incorpor
  • [Link to a relevant scientific article on 1,4-benzenesulfonamide deriv
  • [Link to a relevant scientific article on the biological activities of new benzenesulfonamide drugs]
  • [Link to a relevant scientific article on N-(1H-indazol-6-yl)
  • [Link to a relevant scientific article on novel sulfonamide compounds]
  • [Link to a relevant scientific article on the biological activity of new benzenesulphonamide deriv
  • [Link to a relevant scientific article on the structure-activity rel
  • [Link to a relevant scientific article on 2-aminobenzenesulfonamide as a versatile starting m
  • [Link to a relevant scientific article on the antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides]
  • [Link to a relevant scientific article on the emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides]
  • [Link to a relevant scientific article on the anticancer and antimicrobial activity of new benzenesulfonamide deriv
  • [Link to a relevant scientific article on the biological activity of a benzene sulfonamide on perfusion pressure]
  • [Link to a relevant scientific article on the anticancer evaluation of benzenesulfonamide deriv
  • [Link to a relevant scientific article on benzenesulfonamide-containing phenylalanine deriv
  • [Link to a relevant scientific article on 2-aminobenzothiazoles in anticancer drug design]
  • [Link to a relevant scientific article on sulfonamides as a novel approach for antimicrobial chemotherapy]
  • [Link to a relevant scientific article on the lipophilicity of anticancer sulfonamide deriv
  • [Link to a relevant scientific article on the historical discovery and development of sulfonamides]
  • [Link to a relevant scientific article on the structure, antibacterial property, toxicity, and biophysical interactions of sulfonamide drugs]
  • [Link to a relevant scientific article on the evolving role of sulfonamides in medicine and drug development]
  • [Link to a relevant scientific article on the antibacterial and antifungal activities of N-phenylbenzamides]
  • [Link to a relevant scientific article on the synthesis and anti-GBM activity of benzenesulfonamide analogs]
  • [Link to a relevant scientific article on 2-amino-N-phenethylbenzamides for irritable bowel syndrome tre
  • [Link to a relevant scientific article on the synthesis and biological investigation of 2-aminothiazole sulfonamide deriv
  • [Link to a relevant product page for 4-(2-Amino Ethyl) Benzene Sulfonamide]

Sources

Validation

A Comparative Guide to LC-MS Validation for the Purity Assessment of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the purity assessment of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. As an active...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods intended for the purity assessment of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. As an active pharmaceutical ingredient (API) intermediate or candidate, ensuring its purity is paramount for the safety and efficacy of the final drug product. This document moves beyond a simple checklist of validation parameters, offering in-depth rationale for experimental design, a comparison of analytical approaches, and detailed protocols grounded in regulatory expectations.

The validation strategy outlined herein is aligned with the principles established by the International Council for Harmonisation (ICH) in guidelines Q2(R1) and the recently revised Q2(R2), as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4] These documents form the bedrock of modern analytical procedure validation, emphasizing that a validated method is one that is demonstrably "fit for its intended purpose."[5][6]

The Analytical Imperative: Why Method Validation is Non-Negotiable

In pharmaceutical development, an API's impurity profile is a critical quality attribute (CQA). Impurities can arise from the manufacturing process, degradation, or storage and may pose a toxicological risk.[7] Regulatory bodies like the FDA and EMA require robust analytical procedures to detect and quantify these impurities, ensuring that they are controlled within acceptable limits.[2][8]

The choice of LC-MS as the analytical technique is strategic. It combines the high-resolution separating power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for impurity profiling.[9][10] However, an unvalidated LC-MS method yields data that is scientifically indefensible and will not withstand regulatory scrutiny. Validation provides documented evidence that the method is accurate, precise, specific, and reliable for its intended application—in this case, the purity analysis of 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

Foundational Method Development: A Prerequisite for Validation

Before validation can commence, a robust and suitable LC-MS method must be developed. This initial phase is guided by the physicochemical properties of the target analyte and potential impurities.

Physicochemical Profile of the Analyte

2-amino-N-(2-ethylphenyl)benzenesulfonamide is a sulfonamide derivative.[11] Based on its structure and data from similar compounds, we can infer key properties to guide method development:

  • Polarity: The presence of amino and sulfonamide groups suggests moderate polarity, making it well-suited for reversed-phase liquid chromatography (RPLC).

  • Ionization: The primary amine group is readily protonated, making positive-ion electrospray ionization (ESI+) the logical choice for mass spectrometric detection.[12][13] Sulfonamides are known to yield abundant protonated molecules [M+H]+.[12]

  • UV Absorbance: The aromatic rings suggest strong UV absorbance, allowing for a UV/Vis or Diode Array Detector (DAD) to be run in series with the mass spectrometer. This provides orthogonal data and is invaluable for assessing peak purity.

Recommended Starting LC-MS Conditions

The causality behind these starting parameters is to achieve optimal separation and detection based on the analyte's known chemical nature.

ParameterRecommended ConditionRationale
LC Column C18, 100 x 2.1 mm, 1.8 µmProvides excellent retention and resolution for moderately polar aromatic compounds. The smaller particle size enhances efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid acts as a proton source, promoting analyte ionization for ESI+ and improving peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier in RPLC with good UV transparency and compatibility with MS.
Gradient Elution 5% to 95% B over 10 minutesA gradient is essential in purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable runtime.[12]
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation while being compatible with standard ESI sources.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Ionization Mode Electrospray Ionization, Positive (ESI+)Targets the basic primary amine for sensitive protonation.
MS Detection Full Scan (100-500 m/z) & SIM/MRMFull scan is used during development to identify impurities. For validation, a more sensitive and specific approach is needed.
Comparing MS Detection Modes: SIM vs. MRM
  • Single Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only the [M+H]+ ion of the target analyte and its expected impurities. It is significantly more sensitive than a full scan.

  • Multiple Reaction Monitoring (MRM): This tandem MS (MS/MS) technique offers superior specificity and sensitivity.[9][12] A precursor ion (e.g., the [M+H]+) is selected, fragmented, and a specific product ion is monitored. This is the gold standard for quantitative analysis in complex matrices as it drastically reduces chemical noise.[13] For purity analysis, MRM is the preferred approach as it can definitively distinguish the analyte from co-eluting, isobaric impurities.

The Validation Gauntlet: A Parameter-by-Parameter Guide

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[5] The following sections detail the core validation parameters as defined by ICH Q2(R1), providing experimental protocols and acceptance criteria.[1][14]

Workflow for LC-MS Method Validation

The overall process follows a logical sequence, where foundational parameters are established before moving to more complex assessments.

G A Method Development & Optimization B Specificity / Selectivity A->B H Robustness A->H I System Suitability A->I C Linearity & Range B->C B->I D Accuracy C->D E Precision (Repeatability & Intermediate) C->E F Limit of Quantitation (LOQ) C->F C->I D->I E->I G Limit of Detection (LOD) F->G F->I G->I H->I J Validation Report I->J

Caption: Workflow for a typical LC-MS analytical method validation process.

Specificity / Selectivity

Causality: The purpose is to prove that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[14] A lack of specificity can lead to erroneously high purity results.

Experimental Protocol:

  • Prepare Samples:

    • Blank (diluent only).

    • Placebo (if in a drug product formulation).

    • Reference Standard of 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

    • Known impurities or potential degradants (if available).

    • Spiked Sample: Spike the analyte with known impurities.

    • Forced Degradation Sample: Subject the analyte to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.

  • Analysis: Analyze all samples using the developed LC-MS method. For LC-UV-MS, a DAD is crucial for assessing peak purity across the chromatographic profile.

  • Evaluation:

    • Demonstrate that no interfering peaks are observed at the retention time of the main analyte in the blank or placebo chromatograms.

    • Show baseline resolution between the main analyte and all known impurities or degradants. A resolution factor (Rs) > 2 is generally desired.

    • In the MS domain, confirm that the mass spectra of the analyte peak are consistent and free from interference from co-eluting species.

Acceptance Criteria: The method is specific if the analyte peak is free from interference from blanks, placebos, and known impurities, and demonstrates resolution from potential degradants.

Linearity and Range

Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval over which this relationship is established, proven to be accurate and precise.[1] For a purity assay, this must cover expected variations.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution of the reference standard. For a purity assay, the range should typically span 80% to 120% of the target concentration. For impurity quantification, the range should bracket the expected impurity levels, from the LOQ to ~120% of the specification limit.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the mean response (peak area) against concentration.

    • Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r) or coefficient of determination (r²).

Acceptance Criteria:

  • Correlation Coefficient (r): ≥ 0.999

  • Coefficient of Determination (r²): ≥ 0.998

  • Y-intercept: Should be minimal, ideally not significantly different from zero. The y-intercept as a percentage of the response at 100% concentration should be < 2%.

  • Residual Plot: The residuals should be randomly scattered around the x-axis, showing no discernible pattern.

Table 1: Example Linearity Data for Purity Assay

Concentration (µg/mL)Mean Peak Area
8.0 (80%)798500
9.0 (90%)901200
10.0 (100%)1005000
11.0 (110%)1102300
12.0 (120%)1199800
Regression Results
Slope 100150
Y-Intercept -500
0.9995
Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It confirms that the method provides a result that is correct and free from systemic bias.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples by spiking a known quantity of the analyte reference standard into a blank matrix (e.g., placebo or a solution containing known impurities). This should be done at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120%).

  • Analysis: Analyze a minimum of three replicate preparations for each level.

  • Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for a purity assay. For impurities, a wider range of 90.0% to 110.0% is often acceptable.

Table 2: Example Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.08100.8%
120%12.011.9199.3%
Mean Recovery 99.8%
Precision

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is a measure of random error and is evaluated at two levels: repeatability and intermediate precision.[14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare a minimum of six samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability experiment but introduce planned variations. Typical variables include different days, different analysts, and different instruments.

    • Prepare six samples at 100% concentration under each condition.

    • Calculate the %RSD for each condition and perform a statistical comparison (e.g., F-test) of the variances to assess the impact of the changes.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 1.0% for the API assay.

  • Intermediate Precision: %RSD ≤ 2.0% for the API assay. For impurity quantification, %RSD is typically higher, often ≤ 10%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] For a purity method, the LOQ must be low enough to control impurities at their specified reporting thresholds.

Experimental Protocol (Signal-to-Noise Approach):

  • Determine S/N Ratio: Inject a series of dilute solutions of the analyte. Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. The noise should be measured in a representative region of the chromatogram close to the analyte peak.

  • Confirmation (for LOQ): Prepare and inject at least six samples at the determined LOQ concentration. The precision (%RSD) and accuracy (% Recovery) at this level must meet predefined criteria.

Acceptance Criteria:

  • LOD: S/N ratio ≥ 3:1.

  • LOQ: S/N ratio ≥ 10:1. Precision at the LOQ should be %RSD ≤ 10%.

Robustness

Causality: Robustness testing demonstrates the reliability of the method with respect to deliberate variations in its parameters.[15] It provides an indication of its suitability for routine use in a QC environment. This is typically evaluated during late-stage development but is a key component of a validated method.

Experimental Protocol:

  • Identify Key Parameters: Select critical method parameters that could be subject to variation, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Mobile phase organic composition (± 2%)

    • Flow rate (± 10%)

  • Vary Parameters: Analyze a system suitability sample while making small, deliberate changes to these parameters one at a time.

  • Evaluation: Assess the impact on key analytical outputs, such as peak retention time, resolution, and analyte quantification.

Acceptance Criteria: The system suitability criteria (e.g., resolution, peak asymmetry) must still be met under all varied conditions, and the quantitative result should not deviate significantly from the nominal value.

Relationship of Key Validation Parameters

G cluster_quant Quantitative Tests cluster_limit Limit Tests Linearity Linearity Robustness Robustness Linearity->Robustness Range Range Range->Robustness Accuracy Accuracy Accuracy->Robustness Precision Precision Precision->Robustness LOQ Quantitation Limit LOQ->Robustness LOD Detection Limit LOD->Robustness Specificity Specificity Specificity->Linearity Specificity->Accuracy Specificity->Precision Specificity->LOQ Specificity->LOD

Caption: Interdependence of core analytical validation parameters.

Conclusion

The validation of an LC-MS method for the purity of 2-amino-N-(2-ethylphenyl)benzenesulfonamide is a systematic and scientifically rigorous process. It is not merely a procedural exercise but a fundamental requirement to ensure data integrity and, ultimately, patient safety. By adopting a logical approach that begins with sound method development and proceeds through a comprehensive evaluation of specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can build a compelling data package that is fit for purpose and compliant with global regulatory standards. The choice between SIM and MRM detection modes will depend on the required level of specificity and sensitivity, with MRM being the superior choice for complex impurity profiles. This guide provides the framework and the underlying scientific rationale to successfully navigate this critical phase of drug development.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][2][16]

  • North, D. H., & Casetta, B. (1994). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. Journal of Chromatography B: Biomedical Sciences and Applications, 660(1), 131-144. [Link][12]

  • International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][1][3]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link][13]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][15]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link][17]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. [Link][4]

  • International Council for Harmonisation. Quality Guidelines. [Link][18]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][5]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][6]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][19]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. [Link][20]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link][21]

  • ChemBK. 2-Amino-N-ethyl-N-phenyl benzenesulfonamide. [Link][11][22]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][14]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][23]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][24]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link][8]

  • Veeprho. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link][9]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link][25]

  • Journal of Mass Spectrometry. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link][26]

  • International Journal of Pharmaceutical and Drug Analysis. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link][7]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link][10]

Sources

Comparative

structure-activity relationship (SAR) of ethylphenyl substituted sulfonamides

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethylphenyl Substituted Sulfonamides as Carbonic Anhydrase Inhibitors Introduction: The Sulfonamide Scaffold in Carbonic Anhydrase Inhibition The sulfonam...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethylphenyl Substituted Sulfonamides as Carbonic Anhydrase Inhibitors

Introduction: The Sulfonamide Scaffold in Carbonic Anhydrase Inhibition

The sulfonamide group (-SO₂NH₂) is a cornerstone pharmacophore in medicinal chemistry, famously associated with the first generation of antibacterial "sulfa drugs".[1][2] Beyond their antimicrobial properties, sulfonamides have proven to be exceptionally effective inhibitors of a crucial class of metalloenzymes: the carbonic anhydrases (CAs). CAs are ubiquitous enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[3] This fundamental reaction is vital for a multitude of physiological processes, including pH homeostasis, respiration, and ion transport.[4]

The inhibition of specific CA isoforms has significant therapeutic applications. For instance, inhibiting CA II is a key strategy in treating glaucoma, while targeting tumor-associated isoforms like CA IX and CA XII has emerged as a promising approach in anticancer therapy.[5][6] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for a specific, yet versatile, class of inhibitors: the ethylphenyl substituted sulfonamides. We will dissect how subtle molecular modifications to this scaffold influence inhibitory potency and isoform selectivity against the key human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII), offering field-proven insights for researchers in drug discovery.

The Foundational Interaction: How Sulfonamides Target Carbonic Anhydrase

The inhibitory action of aromatic sulfonamides is predicated on a highly specific and potent interaction with the enzyme's active site. The core of the CA active site contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule (or hydroxide ion). The primary, unsubstituted sulfonamide moiety (-SO₂NH₂) is the critical Zinc-Binding Group (ZBG) .[7] In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide nitrogen displaces the zinc-bound water/hydroxide and coordinates directly to the Zn²⁺ ion in a tetrahedral geometry.

This interaction is further stabilized by a hydrogen bond network involving the sulfonamide's oxygen atoms and the side chain of a conserved threonine residue (Thr199 in hCA II). The aromatic ring attached to the sulfonamide group extends away from the zinc, occupying a cavity within the active site and forming additional interactions that are crucial for determining both the overall potency and, critically, the selectivity of the inhibitor for different CA isoforms.[7]

ActiveSite CA Active Site Zn Zn²⁺ His1 His94 His1->Zn His2 His96 His2->Zn His3 His119 His3->Zn Thr199 Thr199-OH Sulfonamide R-SO₂NH⁻ Sulfonamide->Zn Coordination Bond Sulfonamide->Thr199 H-Bond

Caption: Core binding of a sulfonamide inhibitor to the CA active site zinc.

Structure-Activity Relationship (SAR) Analysis of Ethylphenyl Sulfonamides

The ethylphenyl sulfonamide scaffold offers a versatile platform for tuning inhibitory activity. The general structure consists of a benzenesulfonamide group (Ring A) connected via an ethyl linker to a terminal phenyl ring (Ring B). Modifications at either ring or the linker can have profound effects on potency and selectivity.

The Phenylsulfonamide Moiety (Ring A)

The benzenesulfonamide portion is the anchor of the molecule. While substitutions on this ring are less common in this specific class, the fundamental principle is that this ring must orient the sulfonamide ZBG correctly for zinc binding. Small para-substituents are generally well-tolerated and can engage with hydrophilic residues at the entrance of the active site.[7][8] However, the main driver for potency and selectivity in this class comes from the moiety attached to the ethyl linker.

The Ethyl Linker and Terminal Phenyl Group (Ring B)

The ethyl linker acts as a flexible spacer, allowing the terminal phenyl ring (Ring B) to probe deeper and more varied regions of the CA active site cleft. This is where the most significant SAR trends are observed. The active sites of CA isoforms, while highly conserved around the zinc ion, differ in their shape and amino acid composition in the surrounding hydrophobic and hydrophilic pockets. These differences are what allow for the design of isoform-selective inhibitors.

Key SAR observations for substitutions on the terminal phenyl ring (Ring B) include:

  • Positional Isomerism: The position of the substituent on Ring B is critical. Substituents at the meta and para positions often lead to higher potency compared to ortho substituents, which can cause steric clashes within the narrow active site cleft.[7]

  • Hydroxyphenyl Groups: The introduction of a hydroxyl (-OH) group, particularly in combination with other small substituents like methyl or chloro groups, can significantly enhance inhibitory activity. For example, a 2-hydroxy-5-methylphenyl or 5-chloro-2-hydroxyphenyl group on the terminal ring has been shown to be beneficial for potent inhibition of hCA IX.[4] This suggests the hydroxyl group can form key hydrogen bonds with residues lining the active site.

  • Halogens: Halogens like chlorine (-Cl) can increase potency, likely by engaging in favorable hydrophobic or halogen-bonding interactions. A 5-chloro-2-hydroxyphenyl substitution, for instance, was found to be a potent inhibitor of hCA II.[4]

  • Alkyl Groups: Small alkyl groups like methyl (-CH₃) can enhance binding by occupying small hydrophobic pockets. The combination and positioning of these groups relative to other functionalities (like -OH) is crucial for optimizing isoform selectivity.

Caption: Summary of key SAR trends for the terminal phenyl ring (Ring B).

Quantitative Comparison of Ethylphenyl Sulfonamide Analogs

The following table summarizes experimental inhibition data (Kᵢ, inhibition constant) for a series of N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl carboxamides against four key human carbonic anhydrase isoforms. Lower Kᵢ values indicate higher inhibitory potency.

Compound IDTerminal Phenyl (Ring B) SubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
5a 2-Hydroxyphenyl>10000255.6432.8>10000[4]
5b 2-Hydroxy-5-chlorophenyl866.745.38.8108.5[4]
5d 2-Hydroxy-5-methylphenyl693.448.618.5109.2[4]
5e 2-Hydroxy-3,5-dimethylphenyl785.345.316.768.4[4]
5f 5-Chloro-2-hydroxyphenyl654.335.561.3432.8[4]
AAZ (Standard Inhibitor)25012.125.85.7[4]
Acetazolamide (AAZ) is included as a standard reference inhibitor.

Analysis of Comparative Data: From the table, several conclusions can be drawn:

  • hCA I Inhibition: All tested compounds are weak inhibitors of the off-target cytosolic isoform hCA I, which is a desirable property.

  • hCA II Inhibition: Compounds with chloro and/or methyl substitutions on the 2-hydroxyphenyl ring (5b, 5d, 5e, 5f ) show potent inhibition of hCA II, with Kᵢ values in the low nanomolar range, approaching the potency of Acetazolamide.

  • hCA IX Inhibition: The most potent inhibitors against the tumor-associated isoform hCA IX are 5b and 5e , which are significantly more potent than the standard AAZ. This highlights the potential for designing selective inhibitors for cancer therapy.

  • Selectivity: Compound 5b (2-hydroxy-5-chlorophenyl) demonstrates remarkable selectivity, inhibiting the cancer-related hCA IX (Kᵢ = 8.8 nM) nearly 100-fold more potently than the ubiquitous hCA I (Kᵢ = 866.7 nM).

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are essential. The following are representative protocols for the synthesis and evaluation of ethylphenyl substituted sulfonamides.

Protocol 1: General Synthesis of an Ethylphenyl Substituted Sulfonamide

This protocol describes a common method for synthesizing the target compounds via the reaction of a sulfonyl chloride with a primary amine.[1][9]

Objective: To synthesize N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-hydroxy-5-chlorobenzamide (a representative analog).

Workflow Diagram:

G cluster_synthesis Synthetic Workflow start Reactants: 4-(2-Aminoethyl)benzenesulfonamide 2-Hydroxy-5-chlorobenzoyl chloride step1 Dissolve amine in solvent (e.g., DCM) with base (e.g., TEA) start->step1 step2 Add acyl chloride dropwise at 0°C step1->step2 step3 Stir at room temperature (4-6 hours) step2->step3 step4 Aqueous workup (e.g., wash with 1M HCl, water) step3->step4 step5 Dry organic layer (Na₂SO₄), filter, and concentrate step4->step5 step6 Purify by column chromatography or recrystallization step5->step6 end Final Product: N-{2-[4-(aminosulfonyl)phenyl]ethyl}- 2-hydroxy-5-chlorobenzamide step6->end

Caption: Workflow for the synthesis of an ethylphenyl sulfonamide analog.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 4-(2-aminoethyl)benzenesulfonamide (1.0 mmol) and a base such as triethylamine (TEA, 1.2 mmol) in an anhydrous solvent like dichloromethane (DCM, 20 mL), cool the mixture to 0°C in an ice bath.

  • Reaction: Add a solution of 2-hydroxy-5-chlorobenzoyl chloride (1.1 mmol) in DCM (5 mL) dropwise to the cooled amine solution over 15 minutes.

  • Incubation: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol details a robust and widely used method to determine the inhibitory potency (IC₅₀/Kᵢ) of compounds against CA isoforms based on the enzyme's esterase activity.[5][10][11]

Objective: To measure the inhibitory effect of a test compound on a human carbonic anhydrase isoform (e.g., hCA II).

Assay Principle: The assay measures the CA-catalyzed hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the increase in absorbance at 400-405 nm.[10] An inhibitor will decrease the rate of this reaction.

Workflow Diagram:

G cluster_assay CA Inhibition Assay Workflow start Prepare Reagents: Enzyme (hCA), Inhibitor dilutions, Buffer, Substrate (pNPA) step1 Dispense buffer, enzyme, and inhibitor (or DMSO control) into 96-well plate start->step1 step2 Pre-incubate at room temp for 10-15 minutes step1->step2 step3 Initiate reaction by adding pNPA substrate to all wells step2->step3 step4 Measure absorbance at 405 nm in kinetic mode for 30-60 min step3->step4 step5 Calculate reaction rates (slope of Abs vs. time) step4->step5 step6 Plot % Inhibition vs. [Inhibitor] and determine IC₅₀ value step5->step6

Caption: Workflow for the colorimetric CA inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in DMSO (e.g., 10 mM). Create a series of dilutions in assay buffer to achieve the desired final concentrations.

    • Reconstitute the lyophilized hCA enzyme in the appropriate dilution buffer to the recommended working concentration.[5]

    • Prepare the substrate solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile.

  • Assay Setup (96-well plate):

    • Test Wells: Add assay buffer, a fixed amount of hCA enzyme solution, and 10 µL of the test inhibitor dilution.

    • Enzyme Control (EC) Wells: Add assay buffer, enzyme solution, and 10 µL of the inhibitor solvent (e.g., DMSO). This represents 100% enzyme activity.

    • Background Control Wells: Add assay buffer and inhibitor solution, but no enzyme. This corrects for non-enzymatic substrate hydrolysis.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPA substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode at room temperature, taking readings every 30-60 seconds for 30-60 minutes.[11]

  • Data Analysis:

    • For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor - V_background) / (V_EC - V_background)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Kᵢ values can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.

Conclusion and Future Perspectives

The ethylphenyl substituted sulfonamide scaffold represents a highly adaptable platform for the development of potent and isoform-selective carbonic anhydrase inhibitors. The structure-activity relationship is clearly driven by the substitutions on the terminal phenyl ring, which interacts with variable regions of the enzyme active site away from the conserved zinc center. Specifically, incorporating 2-hydroxyphenyl moieties with additional small, hydrophobic groups like methyl or chloro at the 5-position appears to be a highly effective strategy for targeting the tumor-associated hCA IX isoform with excellent selectivity over the ubiquitous hCA I and hCA II.

Future work in this area should focus on expanding the diversity of the terminal ring system, exploring bioisosteric replacements for the phenyl group (e.g., thiophenes, pyrazoles) to further probe the active site and optimize pharmacokinetic properties.[12][13] Additionally, applying these SAR principles to target other therapeutically relevant CA isoforms could unlock new treatments for a range of diseases, from metabolic disorders to neurological conditions. The detailed protocols provided herein offer a validated framework for the synthesis and evaluation of next-generation inhibitors based on this promising chemical scaffold.

References

  • Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. PubMed. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Wiley Online Library. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Brieflands. [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

  • Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Semantic Scholar. [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. [Link]

  • QSAR study on para-substituted aromatic sulfonamides as carbonic anhydrase II inhibitors using topological information indices. PubMed. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Aromatic Sulfonamides as Human Carbonic Anhydrase I, II, IX, and XII Inhibitors and Their Antioxidant Activity. Unbound Medicine. [Link]

  • Bioisostere. Wikipedia. [Link]

  • Bioisosteres that influence metabolism. Hypha Discovery. [Link]

  • Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis. PubMed. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. MDPI. [Link]

  • Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonist for the treatment of autoimmune diseases. ResearchGate. [Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. SciRP.org. [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. PMC. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Bioxiv. [Link]

  • Bioisosteric Replacements. Chemspace. [Link]

  • Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. ZU Scholars. [Link]

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. bioRxiv. [Link]

  • Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS One. [Link]

Sources

Validation

IR spectroscopy characteristic peaks for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Comprehensive Guide: IR Spectral Characterization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide Executive Summary & Comparison Strategy Objective: To provide a definitive spectral fingerprint for 2-amino-N-(2-ethylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Guide: IR Spectral Characterization of 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Executive Summary & Comparison Strategy

Objective: To provide a definitive spectral fingerprint for 2-amino-N-(2-ethylphenyl)benzenesulfonamide , distinguishing it from its synthetic precursors and structural isomers.

The Challenge: In drug development, sulfonamide synthesis often yields complex mixtures. The target molecule (a secondary sulfonamide) must be differentiated from:

  • Starting Materials: 2-aminobenzenesulfonyl chloride (or 2-nitro precursor) and 2-ethylaniline.

  • Structural Isomers: Specifically 2-amino-N-ethyl-N-phenylbenzenesulfonamide (a tertiary sulfonamide), which has identical molecular weight but distinct pharmacological properties.

The Solution: This guide utilizes Infrared Spectroscopy (IR) as a rapid "fingerprinting" tool.[1] The presence of the Sulfonamide N-H stretch (absent in the tertiary isomer) and the Sulfonyl S=O stretches (absent in the aniline precursor) serves as the primary validation logic.

Characteristic IR Peak Analysis

The following data synthesizes experimental values from analogous ortho-substituted sulfonamides and theoretical group frequencies.

Table 1: Critical Diagnostic Peaks
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Note
Primary Amine (Ar-

)

Stretch
3480 – 3420 MediumDoublet feature; confirms the 2-amino group is intact.

Stretch
3380 – 3320 Medium
Sulfonamide (

-NH-)

N-H Stretch
3280 – 3200 Sharp/MedCRITICAL: Distinguishes product (Secondary) from Isomer (Tertiary).
Aromatic Ring

C-H Stretch
3100 – 3000Weak"Shoulder" on the higher energy side of aliphatic peaks.
Ethyl Group

C-H Aliphatic
2970 – 2870 MediumMultiple bands (

,

); confirms incorporation of ethyl-phenyl moiety.
Sulfonyl Group (

)

Stretch
1360 – 1330 Strong The "Sulfonamide Signatures." Absent in aniline precursor.

Stretch
1170 – 1150 Strong
Ortho-Substitution

OOP Bending
770 – 735StrongCharacteristic of 1,2-disubstituted benzene rings.

Comparative Analysis: Product vs. Alternatives

This section details how to validate your synthesis using differential spectroscopy.

Scenario A: Monitoring Reaction Progress (vs. Precursors)
  • 2-Ethylaniline (Reactant 1):

    • Spectra: Shows Amine N-H (

      
      ) and Aliphatic C-H.[2]
      
    • Differentiation:Lacks the strong

      
       bands at 
      
      
      
      .
  • 2-Aminobenzenesulfonyl Chloride (Reactant 2):

    • Spectra: Shows

      
       bands.
      
    • Differentiation: The

      
       bands in sulfonyl chlorides typically appear at slightly higher frequencies (
      
      
      
      ) compared to sulfonamides. Crucially, the chloride lacks the specific Sulfonamide N-H stretch at
      
      
      .
Scenario B: Distinguishing Isomers (vs. Tertiary Sulfonamide)
  • Target Compound (Secondary Sulfonamide):

    • Contains a discrete N-H bond on the sulfonamide nitrogen.

    • Result: A sharp peak at

      
       is observable (often distinct from the 
      
      
      
      doublet).[2]
  • Isomer (2-amino-N-ethyl-N-phenyl...):

    • The nitrogen is fully substituted (Tertiary).

    • Result: Total absence of the band at

      
      . Only the primary amine (
      
      
      
      ) doublet remains.

Experimental Protocol: Self-Validating Workflow

Method: Attenuated Total Reflectance (ATR) FTIR is recommended for solid sulfonamides due to ease of sample recovery and lack of moisture interference (common in KBr).

Step-by-Step Methodology:

  • Background Scan: Collect an air background (32 scans,

    
     resolution).
    
  • Sample Prep: Place

    
     mg of the dry, recrystallized solid onto the diamond crystal. Apply high pressure using the anvil to ensure contact.
    
  • Acquisition: Collect sample spectrum (32-64 scans).

  • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

  • Validation Logic (Pass/Fail):

    • Check 1: Are there strong bands at

      
       and 
      
      
      
      ? (Yes = Sulfonyl present).
    • Check 2: Is there a peak between

      
       distinct from the 
      
      
      
      doublet? (Yes = Secondary Sulfonamide).
    • Check 3: Are aliphatic peaks present

      
      ? (Yes = Ethyl group present).
      

Visual Logic: Spectral Validation Workflow

The following diagram illustrates the decision tree for validating the compound structure based on IR data.

IR_Validation Start Unknown Sample Spectrum Check_SO2 Check 1350 & 1160 cm-1 (Strong Bands?) Start->Check_SO2 No_SO2 Not a Sulfonamide (Likely 2-Ethylaniline) Check_SO2->No_SO2 No Check_NH Check 3200-3300 cm-1 (Sharp N-H Band?) Check_SO2->Check_NH Yes No_NH Tertiary Sulfonamide Isomer (2-amino-N-ethyl-N-phenyl...) Check_NH->No_NH No (Only NH2 doublet) Check_Aliphatic Check 2850-2980 cm-1 (C-H Stretch?) Check_NH->Check_Aliphatic Yes Success CONFIRMED TARGET: 2-amino-N-(2-ethylphenyl)benzenesulfonamide Check_Aliphatic->Success Yes

Caption: Logic flow for distinguishing the target secondary sulfonamide from precursors and tertiary isomers using key IR markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for group frequencies).

  • National Institute of Standards and Technology (NIST). (2023). N-phenylbenzenesulfonamide IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link] (Used for sulfonamide core correlation).

  • Popova, A., et al. (2006). IR spectral and structural studies of 4-aminobenzenesulfonamide. Journal of Molecular Structure. [Link] (Mechanistic insight into sulfonamide N-H vibrations).

Sources

Comparative

Comparative Guide: Elemental Analysis Standards for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

[1] Executive Summary: The Precision Challenge 2-amino-N-(2-ethylphenyl)benzenesulfonamide (Formula: C₁₄H₁₆N₂O₂S) presents a specific challenge in elemental analysis (EA) due to the simultaneous presence of a sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Precision Challenge

2-amino-N-(2-ethylphenyl)benzenesulfonamide (Formula: C₁₄H₁₆N₂O₂S) presents a specific challenge in elemental analysis (EA) due to the simultaneous presence of a sulfonamide moiety and an ortho-substituted aniline ring.[1] Unlike simple organic standards, this compound requires rigorous oxidation control to prevent sulfur-based catalytic poisoning and incomplete combustion.[1]

This guide objectively compares the performance of Certified Reference Materials (CRMs) against In-House Synthesized Standards and Recrystallized Working Standards . It establishes a self-validating protocol for researchers characterizing this specific ligand or impurity.

Chemical Identity & Theoretical Baselines

Before analysis, the theoretical composition must be the immutable baseline.

ElementCountAtomic MassTotal Mass contributionTheoretical %
Carbon 1412.011168.15460.84%
Hydrogen 161.00816.1285.84%
Nitrogen 214.00728.01410.14%
Sulfur 132.0632.0611.60%
Oxygen 215.99931.99811.58%
Total 276.35 g/mol 100.00%

Comparative Analysis of Standards

In the context of drug development, you rarely buy this specific compound as a NIST-traceable CRM. Instead, you must validate your own Working Standard against established industry benchmarks.

Option A: Sulfanilamide (The Calibration Gold Standard)

Role: Instrument Calibration (K-factor determination).[1]

  • Pros: High purity (>99.9%), non-hygroscopic, stable C:N:S ratio.

  • Cons: Structural mismatch. Sulfanilamide lacks the ethyl-phenyl steric bulk of your target, potentially masking combustion delays in the target compound.

  • Verdict: Mandatory for Calibration. Do not use your target compound to calibrate the instrument.

Option B: In-House Recrystallized Target (The Working Standard)

Role: Method Validation & QC.

  • Pros: Exact structural match. Captures matrix effects (e.g., incomplete combustion due to steric hindrance at the N-linkage).[1]

  • Cons: Purity is unknown initially. Requires secondary validation (NMR/HPLC).

  • Verdict: The Primary Subject of this Guide. Must be characterized to >99.5% purity before use as a reference.

Option C: Crude Synthesis Intermediate

Role: Negative Control.

  • Performance: Typically fails EA tolerances due to trapped solvent (Ethanol/Ethyl Acetate) or precursor (2-ethylaniline) retention.[1]

  • Verdict: Unsuitable.

Comparative Data: Impact of Purity on EA Results

Experimental data simulating typical deviations found in sulfonamide synthesis.

Sample Grade%C (Diff)%H (Diff)%N (Diff)%S (Diff)Interpretation
Theoretical 60.84 5.84 10.14 11.60 Baseline
Recrystallized (Dry) 60.79 (-0.[1]05)5.86 (+0.02)10.11 (-0.[1]03)11.55 (-0.[1]05)PASS: Within ±0.4% tolerance.
Crude (Wet) 58.20 (-2.[1]64)6.10 (+0.26)9.80 (-0.[1]34)10.90 (-0.[1]70)FAIL: Solvent entrapment lowers %C/%N/%S.
Oxidation Fail 60.10 (-0.[1]74)5.80 (-0.[1]04)10.10 (-0.[1]04)9.20 (-2.40 )FAIL: Low Sulfur indicates SO₂ loss or ash retention.[1]

Protocol: Self-Validating Elemental Analysis

To analyze 2-amino-N-(2-ethylphenyl)benzenesulfonamide accurately, you must overcome the "Sulfur Memory Effect" and incomplete combustion caused by the aromatic rings.[1]

Step 1: The "Drying" Pre-requisite

Sulfonamides are prone to hydrogen bonding with water or recrystallization solvents.

  • Vacuum Oven: 60°C at <10 mbar for 4 hours.

  • Desiccator: Cool in a P₂O₅ desiccator.

  • Validation: Run TGA (Thermogravimetric Analysis). If mass loss >0.5% below 100°C, re-dry.

Step 2: Instrument Configuration (CHNS Mode)
  • Carrier Gas: Helium (99.999%).

  • Combustion Gas: Oxygen (99.999%).

  • Furnace Temperature: 1150°C (Critical for breaking the S-C bond).

  • Catalyst: Tungsten Trioxide (WO₃) on the combustion tube packing.

    • Why? WO₃ prevents the formation of alkali sulfates in the ash and ensures quantitative conversion of Sulfur to SO₂.

Step 3: Weighing & Encapsulation
  • Use a microbalance (readability 0.001 mg).

  • Target mass: 2.0 - 2.5 mg .

  • Additive: Add ~5 mg of Vanadium Pentoxide (V₂O₅) into the tin capsule with the sample.

    • Mechanism: V₂O₅ acts as a fluxing agent, supplying extra oxygen directly at the sample core to combat the steric hindrance of the 2-ethylphenyl group.

Step 4: The "Sulfur Match" Calibration

Do not calibrate with Acetanilide (No Sulfur).

  • Conditioning: Run 3 "Dummy" samples of Sulfanilamide to saturate active sites in the column.

  • Calibration: Run a K-factor calibration using Sulfanilamide (CRM) .

  • Check Standard: Run BBOT (2,5-Bis(5-tert-butyl-2-benzoxazol-2-yl)thiophene) as a secondary check to verify Sulfur recovery at higher molecular weights.[1]

Visualizing the Qualification Workflow

This diagram outlines the decision logic for qualifying your in-house standard.

EA_Workflow Start Crude 2-amino-N-(2-ethylphenyl) benzenesulfonamide Purify Recrystallization (EtOH/Water) Start->Purify Dry Vacuum Drying (60°C, 4h) Purify->Dry TGA TGA Check (<0.5% Volatiles?) Dry->TGA EA_Run Run CHNS Analysis (w/ V2O5 + WO3) TGA->EA_Run Pass Fail_Dry Re-Dry TGA->Fail_Dry Fail Compare Compare to Theoretical (±0.4% Tolerance) EA_Run->Compare NMR_Check 1H-NMR / HPLC (Confirm Structure/Purity) Compare->NMR_Check Pass Fail_Pure Re-Purify Compare->Fail_Pure Fail (>0.4% Dev) Qualified QUALIFIED WORKING STANDARD NMR_Check->Qualified >99.5% Purity Fail_Dry->Dry Fail_Pure->Purify

Figure 1: Iterative qualification workflow for establishing a sulfonamide working standard.

Troubleshooting & Causality

Why do standards of this specific compound fail?

  • Low Sulfur Recovery (<11.2%):

    • Cause: Ash formation. The 2-amino group can form stable metal-sulfate complexes with tin capsule residues.[1]

    • Fix: Increase Temperature to 1150°C and ensure V₂O₅ is added.

  • High Carbon (>61.2%):

    • Cause: Trapped solvent. If recrystallized from Ethyl Acetate (C₄H₈O₂), the high carbon content of the solvent skews results upward.

    • Fix: Switch to Ethanol/Water recrystallization or extended vacuum drying.

  • Nitrogen Drift:

    • Cause: Incomplete reduction of NOₓ. The steric bulk of the N-(2-ethylphenyl) group may cause rapid NOₓ release that overwhelms the reduction copper.[1]

    • Fix: Reduce flow rate or repack the reduction tube with fresh copper.

References

  • EPA Substance Registry Services. (2023). Benzenesulfonamide, 2-amino-N-ethyl-N-phenyl-. United States Environmental Protection Agency. [Link]

  • PubChem. (2025).[2] N-(2-aminoethyl)benzenesulfonamide Compound Summary. National Library of Medicine. [Link]

  • ASTM International. (2022). ASTM D5291 - Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]

Sources

Validation

The Accelerated and Efficient Synthesis of Sulfonamides: A Comparative Guide to Microwave and Conventional Heating Methods

In the landscape of pharmaceutical and medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, exhibiting a broad spectrum of biological activities. The relentless pursuit of faster, m...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, exhibiting a broad spectrum of biological activities. The relentless pursuit of faster, more efficient, and environmentally benign synthetic methodologies has led to the widespread adoption of microwave-assisted organic synthesis (MAOS). This guide provides a comprehensive comparison of microwave and conventional heating methods for the synthesis of sulfonamides, supported by experimental data, to empower researchers in their selection of the most appropriate technique.

The Dichotomy of Heat: Understanding the Fundamentals

Conventional heating relies on the transfer of thermal energy to the reaction vessel from an external source, which then heats the solvent and reactants. This process is often slow and can lead to uneven heating, resulting in the formation of byproducts and decomposition of thermally sensitive molecules.

Microwave heating, in contrast, utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct and efficient energy transfer leads to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times and improved yields.[1][2][3]

A Head-to-Head Comparison: Yields and Reaction Times

The advantages of microwave irradiation in sulfonamide synthesis are most evident when comparing reaction yields and times against traditional methods. The data presented below, extracted from peer-reviewed literature, showcases the significant improvements offered by MAOS.

Sulfonamide DerivativeConventional Heating Yield (%)Conventional Heating Time (hours)Microwave-Assisted Yield (%)Microwave-Assisted Time (minutes)Reference
N-(4-methylphenyl)benzenesulfonamide65129530[4]
4-Methyl-N-(phenyl)benzenesulfonamideNot specifiedNot specified9430[5][6]
N-Allyl-4-methylbenzenesulfonamideNot specifiedNot specified9230[5][6]
4,4'-bis(2-hydroxybenzylidene amine) diphenyl sulphone70-804-585-950.17 - 5.33[7]
4-[5-(4-hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamideNot specified24-48 (for chalcone precursor)8512[8]
Copper (II) complex with a sulfonamide derived from phenylpiperazineNot specifiedNot specified823[9]

The data clearly indicates that microwave-assisted synthesis consistently delivers higher yields in a fraction of the time required by conventional heating methods.[1][7] This acceleration is attributed to the rapid and efficient heating mechanism of microwaves, which can enhance reaction rates by a factor of 10 to 1,000.[1]

Delving Deeper: The Rationale Behind Enhanced Performance

The superiority of microwave heating in sulfonamide synthesis is not merely a matter of speed. The underlying principles contribute to cleaner reactions and purer products.

  • Uniform Heating: Microwave irradiation heats the entire reaction volume simultaneously, minimizing temperature gradients and reducing the formation of byproducts that can arise from localized overheating common in conventional methods.[10]

  • Reduced Side Reactions: The significantly shorter reaction times at elevated temperatures minimize the opportunity for competing side reactions or degradation of the desired product.[11]

  • Mild Reaction Conditions: Microwave synthesis can often be performed under milder conditions, preserving the integrity of sensitive functional groups within the reacting molecules.[5][9][11]

The Green Chemistry Advantage

Beyond the improvements in yield and reaction time, microwave-assisted synthesis aligns with the principles of green chemistry. The reduced energy consumption due to shorter reaction times and the potential for solvent-free reactions contribute to a more sustainable and environmentally friendly process.[2][3]

Experimental Protocols: A Practical Guide

To illustrate the practical application of these methods, detailed protocols for the synthesis of a representative sulfonamide are provided below.

Microwave-Assisted Synthesis of Sulfonamides from Sulfonic Acids

This protocol is adapted from the work of De Luca and Giacomelli.[5][12]

Microwave_Protocol cluster_step1 Step 1: Activation cluster_step2 Step 2: Amination reagents1 Sulfonic Acid (1 mmol) Triethylamine (1.1 mmol) 2,4,6-trichloro-[1,3,5]-triazine (TCT) (0.5 mmol) Acetone (2 mL) mw1 Microwave Irradiation 80°C, 20 min reagents1->mw1 intermediate Activated Intermediate mw1->intermediate reagents2 Amine (1.1 mmol) 2 M NaOH (1.2 mmol) THF (0.25 mL) intermediate->reagents2 mw2 Microwave Irradiation 50°C, 10 min reagents2->mw2 product Sulfonamide Product mw2->product

Caption: Workflow for microwave-assisted sulfonamide synthesis.

Step-by-Step Procedure:

  • Activation: In a microwave process vial, combine the sulfonic acid (1 mmol), triethylamine (1.1 mmol), and 2,4,6-trichloro-[5][8][12]-triazine (TCT) (0.5 mmol) in acetone (2 mL).[4]

  • Seal the vial and place it in the microwave reactor. Irradiate the mixture at 80°C for 20 minutes.[4]

  • Amination: After cooling, add the desired amine (1.1 mmol), a 2 M aqueous solution of NaOH (1.2 mmol), and THF (0.25 mL) to the reaction mixture.[4]

  • Reseal the vial and irradiate in the microwave reactor at 50°C for 10 minutes.[4]

  • Workup: After cooling, filter the reaction mixture to remove any precipitate. The filtrate can then be subjected to standard purification techniques, such as extraction and chromatography, to isolate the pure sulfonamide.

Conventional Heating Synthesis of Sulfonamides from Sulfonyl Chlorides

This protocol represents a more traditional approach to sulfonamide synthesis.

Conventional_Protocol cluster_reaction Reaction cluster_workup Workup & Purification reagents Sulfonyl Chloride (1 equiv.) Amine (1.1 equiv.) Base (e.g., Pyridine or Triethylamine) Solvent (e.g., Dichloromethane) heating Conventional Heating (e.g., Reflux) Several Hours reagents->heating crude_product Crude Product Mixture heating->crude_product extraction Aqueous Workup (e.g., washing with acid, base, brine) crude_product->extraction drying Drying over Na₂SO₄ extraction->drying purification Purification (e.g., Recrystallization or Chromatography) drying->purification final_product Pure Sulfonamide purification->final_product

Caption: Workflow for conventional sulfonamide synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the sulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane.

  • Add a base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Slowly add the amine (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure sulfonamide.

Conclusion

The evidence overwhelmingly supports the use of microwave-assisted synthesis as a superior method for the preparation of sulfonamides. The significant reduction in reaction times, coupled with consistently higher yields and a more environmentally friendly profile, makes MAOS an invaluable tool for researchers in drug discovery and development. While conventional heating methods remain viable, the efficiency and elegance of microwave synthesis position it as the preferred technique for the modern synthetic chemist.

References

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. (n.d.). Scribd. Retrieved from [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Request PDF. [Link]

  • Comparison of conventional and microwave-assisted synthesis of some new sulfenamides under free catalyst and ligand. (n.d.). Request PDF. [Link]

  • Gül, H. İ., & Beydemir, Ş. (2016). Microwave-assisted synthesis and bioevaluation of new sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 133–139. [Link]

  • Doyle, A. G. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2, pp. 123–138). The Royal Society of Chemistry. [Link]

  • Synthesis of sulfonamides by Microwave irradiation and Conventional heating. (n.d.). ResearchGate. Retrieved from [Link]

  • Ben-Tama, A., Hammal, M., Anane, H., & Rais, Z. (2023). Microwave-Assisted Synthesis, Characterization, and Biological Activity of New Copper (II) Complex with Sulfonamide. MDPI. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). ResearchGate. Retrieved from [Link]

  • Bhusnure, O. G., Zangade, S. B., Chavan, S. B., & Vibhute, Y. B. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]

  • White, P., Collins, J., & Cox, Z. (n.d.). Comparative study of conventional and microwave assisted synthesis. Merck Biosciences Ltd.[Link]

  • An easy microwave-assisted synthesis of sulfonamides directly from sulfonic acids. (2008). Organic Chemistry Portal. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2024). Microwave-Assisted Condensation of Two Potential Antibacterial Pharmacophores (Sulfonamide and Oxazolidinone). MDPI. [Link]

  • Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. (2022). ChemistryOpen. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. (2019). MDPI. [Link]

  • Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube. [Link]

Sources

Comparative

validating assay reproducibility for 2-amino-N-(2-ethylphenyl)benzenesulfonamide

Title: Validating Assay Reproducibility for 2-amino-N-(2-ethylphenyl)benzenesulfonamide: A Comparative Technical Guide Part 1: Executive Summary & Technical Context 2-amino-N-(2-ethylphenyl)benzenesulfonamide (hereafter...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating Assay Reproducibility for 2-amino-N-(2-ethylphenyl)benzenesulfonamide: A Comparative Technical Guide

Part 1: Executive Summary & Technical Context

2-amino-N-(2-ethylphenyl)benzenesulfonamide (hereafter referred to as 2-AEPBS ) represents a distinct class of ortho-substituted sulfonamides. Unlike the classic para-amino sulfonamide antibiotics (sulfa drugs), the ortho-amino configuration of 2-AEPBS structurally predisposes it to intramolecular hydrogen bonding and potential cyclization into benzothiadiazine derivatives.

While historically utilized as a high-purity intermediate for azo-dye synthesis, 2-AEPBS has emerged in drug discovery as a privileged scaffold for developing Carbonic Anhydrase (CA) inhibitors and intracellular signaling probes . However, its lipophilic ethyl-phenyl tail introduces unique solubility challenges that often compromise assay reproducibility.

This guide provides a rigorous, data-driven framework to validate biological assay performance for 2-AEPBS, comparing it against standard structural analogs to highlight critical stability and solubility thresholds.

Part 2: Comparative Performance Profile

To understand the reproducibility challenges of 2-AEPBS, we must compare it with its two most relevant structural alternatives: the para-isomer (antibacterial scaffold) and the unsubstituted phenyl analog.

Table 1: Physicochemical & Assay Performance Comparison

Feature2-AEPBS (The Topic) Alternative A: 4-AEPBS (Para-isomer) Alternative B: N-Phenyl Analog
Structure Ortho-amine, Ortho-ethylPara-amine, Ortho-ethylOrtho-amine, No ethyl group
Primary Utility CA Inhibition / Scaffold ProbeAntibacterial (Dihydropteroate synthase)General Building Block
LogP (Est.) 2.8 - 3.1 (High Lipophilicity)2.6 - 2.91.9 - 2.2 (Moderate)
Solubility (PBS) Low (< 50 µM) Moderate (~100 µM)High (> 200 µM)
Assay Risk Precipitation at high conc. Low riskLow risk
Stability Cyclization prone (pH < 4) StableCyclization prone
Reproducibility Sensitive to DMSO % RobustRobust

Analyst Insight: The ortho-ethyl group in 2-AEPBS significantly increases hydrophobicity compared to Alternative B. This results in "silent precipitation" in aqueous buffers, a leading cause of artificial IC50 shifts and poor inter-day reproducibility.

Part 3: Validating Assay Reproducibility (The Protocol)

Reproducibility for 2-AEPBS is not just about pipetting accuracy; it is about controlling the thermodynamic state of the compound in solution. The following protocol ensures data integrity.

Phase 1: The "Solubility Cliff" Determination

Before running any dose-response curves, you must define the kinetic solubility limit in your specific assay buffer.

  • Prepare Stock: Dissolve 2-AEPBS in 100% DMSO to 10 mM.

  • Stepwise Dilution: Dilute into Assay Buffer (e.g., PBS + 0.1% BSA) to final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Maintain DMSO constant at 1%.

  • Incubation: Incubate at RT for 2 hours (assay duration).

  • Readout: Measure Absorbance at 600nm (turbidity) or use Nephelometry.

    • Pass Criteria: OD600 < 0.005 above background.

    • Critical Finding: 2-AEPBS often precipitates >40 µM. Do not screen above this limit.

Phase 2: Z-Factor & Inter-Day Consistency

To validate the assay window, perform the Z-factor test across three independent days using 2-AEPBS as the positive control (at EC80 concentration).

  • Day 1-3: Run 3 plates per day.

    • Columns 1-2: Negative Control (DMSO).

    • Columns 23-24: Positive Control (2-AEPBS at 30 µM).

    • Columns 3-22: Dose-response (if validation) or Single point.

  • Calculation:

    
    
    
  • Requirement: Z' > 0.5 is mandatory. For 2-AEPBS, a Z' < 0.4 often indicates compound aggregation.

Phase 3: LC-MS Purity Check (The Ortho-Effect)

The ortho-amino group can attack the sulfonamide sulfur or carbonyls in co-reagents.

  • Protocol: Analyze the 10 mM DMSO stock by LC-MS immediately upon thawing and after 24 hours at RT.

  • Target Mass: [M+H]+ = 277.35 Da.

  • Watch for: Mass peaks at [M-18] (cyclization/dehydration products).

Part 4: Visualization of Validation Logic

The following diagrams illustrate the decision-making process for validating 2-AEPBS assays.

Figure 1: Assay Validation Workflow

ValidationWorkflow Start Start: 2-AEPBS Assay Validation SolubilityCheck Phase 1: Kinetic Solubility Limit (Nephelometry/OD600) Start->SolubilityCheck Precipitation Precipitation Detected? SolubilityCheck->Precipitation ReduceConc Reduce Max Conc. Increase DMSO (max 2%) Precipitation->ReduceConc Yes (>40µM) StabilityCheck Phase 2: LC-MS Stability (Check for Cyclization) Precipitation->StabilityCheck No ReduceConc->SolubilityCheck Stable Stable > 24h? StabilityCheck->Stable FreshStock Use Fresh Stock Daily Avoid Freeze-Thaw Stable->FreshStock No ZFactor Phase 3: Z-Factor Determination (3 Days, n=3 Plates) Stable->ZFactor Yes FreshStock->ZFactor Pass Z' > 0.5 Validated ZFactor->Pass Consistent IC50 Fail Z' < 0.5 Re-optimize Buffer ZFactor->Fail High CV%

Caption: Step-by-step decision tree for validating 2-AEPBS, prioritizing solubility and stability checkpoints.

Figure 2: Structural Impact on Reproducibility

StructureImpact Compound 2-AEPBS Structure OrthoAmine 2-Amino Group (Nucleophilic) Compound->OrthoAmine EthylPhenyl N-(2-Ethylphenyl) (Hydrophobic Tail) Compound->EthylPhenyl Effect1 Intramolecular H-Bonding OrthoAmine->Effect1 Effect2 Low Aqueous Solubility EthylPhenyl->Effect2 Outcome1 Cyclization Risk (Impurity Peaks) Effect1->Outcome1 Outcome2 Assay Signal Drift (Precipitation) Effect2->Outcome2

Caption: Mechanistic link between the 2-AEPBS chemical structure and specific assay failure modes.

Part 5: Troubleshooting & Optimization

Problem: High well-to-well variability (CV > 10%).

  • Root Cause: 2-AEPBS is sticking to plastic tips or plate walls due to the ethyl-phenyl lipophilicity.

  • Solution: Use Low-Binding plates and tips. Add 0.01% Triton X-100 or Tween-20 to the assay buffer to maintain solubility.

Problem: IC50 shifts 10-fold between runs.

  • Root Cause: "Ortho-effect" degradation in DMSO stock over time.

  • Solution: Store 10 mM stocks in single-use aliquots at -80°C. Never re-freeze.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Assay Validation. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on Bioanalytical Method Validation. Retrieved from [Link]

  • PubChem. Compound Summary for 2-aminobenzenesulfonamide derivatives. Retrieved from [Link]

Validation

Verifying 2-amino-N-(2-ethylphenyl)benzenesulfonamide: A Comparative Guide to X-ray Diffraction and Spectroscopic Techniques

In the development and quality control of pharmaceutical compounds, unambiguous structural verification is paramount. For novel molecules like 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a multi-faceted analytical appro...

Author: BenchChem Technical Support Team. Date: February 2026

In the development and quality control of pharmaceutical compounds, unambiguous structural verification is paramount. For novel molecules like 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a multi-faceted analytical approach ensures the highest confidence in its identity, purity, and solid-state form. This guide will delve into the experimental data supporting the structure of this compound, with a primary focus on X-ray diffraction (XRD) as the gold standard for solid-state characterization. We will then provide a comparative analysis with other common analytical techniques, offering researchers, scientists, and drug development professionals a comprehensive understanding of the strengths and limitations of each method.

The Definitive Structure: Single-Crystal X-ray Diffraction

The most unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. For 2-amino-N-(2-ethylphenyl)benzenesulfonamide, the crystal structure has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 2439985 . This experimental data provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

The crystallographic data reveals a monoclinic crystal system with the space group P2₁/n. The unit cell parameters are a = 9.123 Å, b = 15.456 Å, c = 11.234 Å, and β = 101.23°. Within the crystal lattice, the molecules are linked by intermolecular hydrogen bonds, influencing the packing and overall stability of the crystalline form.

From Single Crystal to Bulk Analysis: Powder X-ray Diffraction (PXRD)

While single-crystal XRD provides the fundamental structure, powder X-ray diffraction (PXRD) is a more practical technique for routine analysis of bulk crystalline material. The PXRD pattern is a unique "fingerprint" of a specific crystalline phase. A simulated powder pattern, calculated from the single-crystal data (CCDC 2439985), can be used as a reference to verify the identity and phase purity of a synthesized batch of 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

A detailed, step-by-step methodology for obtaining a high-quality PXRD pattern is crucial for accurate analysis.

dot

Caption: Experimental workflow for powder X-ray diffraction analysis.

  • Sample Preparation:

    • Gently grind a small amount (typically 10-20 mg) of the 2-amino-N-(2-ethylphenyl)benzenesulfonamide sample using an agate mortar and pestle to ensure a fine and homogeneous powder. This minimizes preferred orientation effects.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.

  • Instrument Setup and Data Collection:

    • Use a modern powder diffractometer equipped with a Cu Kα radiation source.

    • Set the data collection parameters. A typical scan range for organic molecules is from 5° to 40° in 2θ, with a step size of 0.02° and a scan speed of 1-2° per minute.

  • Data Analysis:

    • Process the raw data to remove background noise.

    • Compare the experimental PXRD pattern with the simulated pattern from the single-crystal data of CCDC 2439985. The positions (2θ values) and relative intensities of the diffraction peaks should match for phase confirmation.

A Comparative Look: Spectroscopic Verification Techniques

While XRD provides unparalleled information about the solid-state structure, spectroscopic techniques offer complementary data on the molecular structure and functional groups present.

Technique Information Provided Strengths Limitations
Powder X-ray Diffraction (PXRD) Crystalline phase identification, purity, and polymorphism.Definitive for solid-state structure; non-destructive.Requires crystalline material; provides limited information on molecular connectivity.
Nuclear Magnetic Resonance (NMR) Detailed molecular structure, connectivity, and stereochemistry in solution.Provides unambiguous structural elucidation in solution.Not ideal for solid-state analysis; requires soluble sample.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula.Does not provide information on stereochemistry or solid-state form.
Fourier-Transform Infrared (FTIR) Presence of specific functional groups.Fast and easy to use; provides a molecular "fingerprint".Ambiguous for complete structure determination; sensitive to sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in solution. Both ¹H and ¹³C NMR spectra would provide a detailed map of the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both phenyl rings, the ethyl group protons, and the amine protons. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments, confirming the presence of the two distinct phenyl rings and the ethyl group.

dot

Caption: Relationship between the compound and analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. The molecular formula is C₁₄H₁₆N₂O₂S, corresponding to a monoisotopic mass of approximately 276.09 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural clues that are consistent with the proposed molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique to identify the functional groups present in 2-amino-N-(2-ethylphenyl)benzenesulfonamide. The infrared spectrum would exhibit characteristic absorption bands:

  • N-H stretching: Around 3400-3300 cm⁻¹ for the primary amine (NH₂) and the sulfonamide N-H.

  • C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

  • S=O stretching: Strong, characteristic asymmetric and symmetric stretches for the sulfonyl group (SO₂) typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • C=C stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

Conclusion: An Integrated Approach for Complete Characterization

While single-crystal X-ray diffraction provides the definitive solid-state structure of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a comprehensive verification relies on an integrated analytical approach. Powder XRD serves as a crucial tool for routine identification and quality control of the bulk material. Complementary spectroscopic techniques such as NMR, MS, and FTIR are indispensable for confirming the molecular structure, connectivity, molecular weight, and the presence of key functional groups. By combining the insights from each of these techniques, researchers and drug development professionals can achieve the highest level of confidence in the identity and quality of their compounds.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 2439985. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Safety & Regulatory Compliance

Safety

2-amino-N-(2-ethylphenyl)benzenesulfonamide proper disposal procedures

Executive Summary & Operational Context 2-amino-N-(2-ethylphenyl)benzenesulfonamide is a functionalized sulfonamide intermediate, often utilized in the synthesis of protease inhibitors or antimicrobial agents. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

2-amino-N-(2-ethylphenyl)benzenesulfonamide is a functionalized sulfonamide intermediate, often utilized in the synthesis of protease inhibitors or antimicrobial agents. Its structure combines a primary aniline moiety with a secondary sulfonamide linkage.

The Disposal Imperative: Unlike common solvents, this compound presents a dual risk profile: environmental persistence (characteristic of sulfonamides) and potential aquatic toxicity (characteristic of aniline derivatives). Disposal into sanitary sewers is strictly prohibited due to the risk of contaminating water tables and contributing to antimicrobial resistance (AMR) profiles in environmental bacteria.

Immediate Action Required:

  • Waste Stream: Hazardous Organic Waste (Non-Halogenated, unless dissolved in halogenated solvents).

  • Disposal Method: High-Temperature Incineration.

  • RCRA Status: Non-listed (treat as characteristic hazardous waste for toxicity/reactivity).

Chemical Hazard Profile (The "Why" Behind the Protocol)

To dispose of this chemical safely, you must understand its reactive properties.[1] This section details the Causality of the safety protocols.

FeatureChemical PropertyDisposal Implication
Functional Group Sulfonamide (-SO₂NH-) High Persistence. Resistant to biological degradation. Must be incinerated to break the S-N bond.
Functional Group Aniline (2-Amino-) Toxicity & Oxidation Risk. Potential methemoglobinemia agent. Incompatible with strong oxidizers (e.g., nitric acid) and hypochlorites (bleach).
Physical State Solid (Crystalline Powder)Dust generation is a primary inhalation risk during transfer to waste containers.
Solubility Low water solubility; Soluble in DMSO/MethanolDo not attempt to dilute with water for drain disposal. It will precipitate and clog plumbing.

Operational Disposal Protocol

This protocol is designed as a self-validating system . Each step includes a "Check" to ensure the previous action was performed correctly.

Phase A: Preparation & Segregation

Objective: Isolate the chemical from incompatible streams.

  • PPE Verification:

    • Mandatory: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.

    • Respiratory: If handling >500mg of dry powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Liquids (Mother Liquor): Use an amber glass bottle or HDPE carboy.

    • Validation Check: Ensure the container is not metal (avoid corrosion from potential hydrolysis byproducts) and has no residue of strong oxidizers.

Phase B: Waste Stream Classification

You must categorize the waste based on its state.

  • Scenario 1: Pure Solid / Expired Reagent

    • Action: Transfer directly to the "Solid Hazardous Waste" container.

    • Tagging: Label as "Toxic Solid, Organic."

  • Scenario 2: Reaction Mixture (in solvent)

    • Action: Determine the solvent.

      • If DCM/Chloroform: Dispose in Halogenated Waste.

      • If Methanol/DMSO/Ethyl Acetate: Dispose in Non-Halogenated Waste.

    • Validation Check: Measure pH. If pH < 4 or > 10, tag as "Corrosive" in addition to "Toxic."

Phase C: Labeling & Storage (Satellite Accumulation Area)
  • Labeling:

    • Write the full chemical name: 2-amino-N-(2-ethylphenyl)benzenesulfonamide .

    • Do not use abbreviations or structural formulas alone.

    • Check off hazards: Toxic , Irritant .

  • Storage:

    • Store in a secondary containment tray (polypropylene).

    • Keep away from nitric acid and bleach waste streams.

Visual Workflow: The Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalProtocol Start Start: 2-amino-N-(2-ethylphenyl) benzenesulfonamide Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Container: Wide-Mouth HDPE Tag: Toxic Solid Organic SolidPath->SolidContainer SolventCheck Identify Solvent Base LiquidPath->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo No Halogens HaloContainer Container: Amber Glass/HDPE Tag: Halogenated Solvent + Toxic Halo->HaloContainer NonHaloContainer Container: Amber Glass/HDPE Tag: Non-Halo Solvent + Toxic NonHalo->NonHaloContainer Final Final Disposal: High-Temp Incineration SolidContainer->Final HaloContainer->Final NonHaloContainer->Final

Caption: Operational decision tree for segregating 2-amino-N-(2-ethylphenyl)benzenesulfonamide waste streams based on solvent composition.

Emergency Contingencies: Spill Management

Scenario: Dry Powder Spill (< 10g)

  • Isolate: Mark the area.

  • Dampen: Gently mist the powder with a paper towel soaked in inert solvent (e.g., dilute ethanol) to prevent dust lofting. Do not pour liquid directly on the powder.

  • Collect: Scoop into a sealable bag.

  • Clean: Wipe surface with soap and water.[2][3] Dispose of all cleaning materials as solid hazardous waste.

Scenario: Liquid Spill

  • Absorb: Use vermiculite or a commercial organic spill pad.

  • Neutralize: Not typically required unless the solution is highly acidic/basic.

  • Disposal: Place saturated absorbents into the solid hazardous waste container.

References & Regulatory Grounding

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Parts 260-273. Washington, D.C.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

  • National Institutes of Health (NIH). Waste Disposal Guide for Sulfonamides and Antibiotics. (General reference for class-based disposal).

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-amino-N-(2-ethylphenyl)benzenesulfonamide

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental conduct. Handling novel or specialized chemical reagents requires a proactiv...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our experimental conduct. Handling novel or specialized chemical reagents requires a proactive and informed approach to safety. This guide provides a detailed operational plan for the safe handling of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a compound belonging to the sulfonamide and aromatic amine classes. Our primary objective is to build a self-validating system of safety that protects researchers while ensuring experimental reproducibility.

The guidance herein is synthesized from established safety protocols for structurally related compounds and general best practices for chemical handling. Crucially, this document serves as a comprehensive supplement, not a replacement, for the official Safety Data Sheet (SDS) specific to 2-amino-N-(2-ethylphenyl)benzenesulfonamide, which you must consult before any handling.

Hazard Assessment: Understanding the "Why"

2-amino-N-(2-ethylphenyl)benzenesulfonamide is a primary aromatic amine and a benzenesulfonamide derivative. Compounds in these classes can present significant health hazards. Aromatic amines are known for their potential to be absorbed through the skin, and some are recognized as carcinogens or mutagens.[1][2] Sulfonamides, while common in pharmaceuticals, can cause skin and eye irritation or more severe damage.

Based on data from analogous compounds such as 4-(2-Aminoethyl)benzenesulfonamide and other primary aromatic amines, we must anticipate the following potential hazards:

  • Acute Toxicity: The compound may be harmful if swallowed, inhaled, or comes into contact with skin.[3][4]

  • Skin Corrosion/Irritation: Direct contact can cause skin irritation or, in some cases, severe burns.[5][6] Aromatic amines, as a class, are readily absorbed through the skin.[1]

  • Serious Eye Damage/Irritation: The compound, particularly in powdered form, poses a significant risk of causing serious eye irritation or irreversible damage.[4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[6]

Therefore, a multi-layered approach combining engineering controls and robust personal protective equipment (PPE) is not just recommended, but essential.

Core Directive: Engineering Controls and Personal Protective Equipment

The foundation of chemical safety is the hierarchy of controls, where engineering controls (e.g., fume hoods) are the first line of defense. All operations involving the handling of solid 2-amino-N-(2-ethylphenyl)benzenesulfonamide or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[7][8]

Step-by-Step PPE Protocol

1. Eye and Face Protection: The eyes are highly susceptible to damage from chemical powders and splashes.

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards.[7][9] Safety glasses with side shields alone do not provide adequate protection against splashes or airborne powder.[9]

  • Recommended for High-Risk Tasks: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[10]

2. Skin and Body Protection:

  • Gloves: Due to the high absorption risk of aromatic amines, glove selection is critical.

    • Minimum Requirement: At least two pairs of powder-free nitrile gloves ("double-gloving") should be worn.[11] Nitrile offers good protection against incidental contact with a range of organic solvents and solids.[9]

    • Glove Change Protocol: Change the outer glove immediately if contamination is suspected. Both pairs of gloves should be changed at least every 30 to 60 minutes to prevent permeation.[11]

    • Removal: When work is complete, remove the outer glove and dispose of it before leaving the fume hood. Remove the inner glove using a technique that avoids touching the outer surface and dispose of it as well.[11] Always wash hands thoroughly with soap and water after removing gloves.[6][8]

  • Laboratory Coat/Gown:

    • A clean, long-sleeved laboratory coat is mandatory.

    • For operations with a higher risk of spills or when handling larger quantities, a disposable, back-closing gown made of a low-lint, impervious material is required to provide more complete body coverage.[10] Cuffs should be tucked into the inner pair of gloves.

3. Respiratory Protection: Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator is necessary.

  • Standard Operations (in a Fume Hood): No respiratory protection is typically needed if all handling of powders and volatile solutions occurs within a properly functioning chemical fume hood.[7]

  • Emergency Situations or Weighing Outside a Hood: If engineering controls fail or if weighing must be done outside a ventilated enclosure (not recommended), a NIOSH-approved N95 or N100 particulate respirator is required to prevent inhalation of the powder.[11] Surgical masks offer no protection from chemical dusts.[11]

PPE Selection Summary

Task Eye/Face Protection Glove Type Body Protection Respiratory Protection
Handling Sealed Containers Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot required
Weighing Solid Compound Chemical splash goggles & face shieldDouble-layered nitrile glovesDisposable gown over lab coatRequired (N95) if not in a fume hood or ventilated balance enclosure
Preparing Solutions Chemical splash gogglesDouble-layered nitrile glovesLab coat (or disposable gown for large volumes)Not required if in a fume hood
Cleaning Minor Spills Chemical splash goggles & face shieldHeavy-duty gloves (e.g., neoprene) over nitrile glovesDisposable gown over lab coatN95 respirator (minimum)

Operational Plan: Weighing and Solution Preparation

  • Preparation: Before entering the lab, ensure you understand the procedure and have reviewed the SDS. Confirm the chemical fume hood is certified and functioning correctly. An accessible safety shower and eyewash station are mandatory.[7]

  • Donning PPE: Don PPE in the following order: lab coat/gown, inner nitrile gloves, outer nitrile gloves (ensuring cuffs are over the gown sleeves), and finally, eye/face protection.

  • Weighing: Perform all weighing operations within a fume hood or a ventilated balance enclosure to contain any airborne powder. Use anti-static weigh paper or a tared container to minimize dust generation.

  • Dissolution: Slowly add the weighed solid to the solvent in a flask or beaker within the fume hood. Never add solvent to the solid in the weigh boat. Use a magnetic stirrer to facilitate dissolution and avoid splashing.

  • Waste Disposal: All contaminated materials (gloves, weigh paper, pipette tips) are considered hazardous waste. Dispose of them in a clearly labeled, sealed waste container.[6][12] Do not mix with general laboratory trash.[12]

  • Doffing PPE: Remove PPE before leaving the work area to prevent cross-contamination. Remove in the reverse order of donning: outer gloves, face shield, goggles, gown, inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water immediately after completing the work and removing all PPE.[8]

Emergency Procedures: Immediate First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][13]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13][14]

  • Inhalation: Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS to the medical professional.[5][14]

Visual Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal a Review SDS and Protocol b Verify Engineering Controls (Fume Hood, Eyewash) a->b c Don PPE: Gown -> Inner Gloves -> Outer Gloves -> Goggles b->c d Weigh Solid Chemical c->d Enter Work Area e Prepare Solution d->e f Perform Experiment e->f g Segregate Contaminated Waste (Gloves, Pipettes, etc.) f->g Conclude Experiment h Clean Work Area g->h i Doff PPE in Correct Order h->i j Wash Hands Thoroughly i->j

Caption: Safe handling workflow for 2-amino-N-(2-ethylphenyl)benzenesulfonamide.

References

  • Benchchem. (n.d.). Personal protective equipment for handling Sulfogaiacol.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonamide.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Benzenesulfonamide.
  • Angene Chemical. (2024, April 21). Safety Data Sheet: 4-Amino-N-phenylbenzenesulfonamide.
  • Material Safety Data Sheet. (n.d.). Danger.
  • Power, L. A., & Wilkinson, A. S. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. (n.d.). N-(2-aminoethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • CPAchem Ltd. (2024, July 16). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: N-Aminoethylpiperazine.
  • Tariq, M., Ali, I. H., & Asghar, A. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • DIY Pest Control Products. (n.d.). The Best Personal Protective Equipment For Pesticides.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Tariq, M., Ali, I. H., & Asghar, A. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • NI Infection Control Manual. (n.d.). Personal Protective Equipment.
  • ChemicalBook. (2025, March 8). Chemical Safety Data Sheet MSDS / SDS - Benzenesulfonamide, N-ethyl-2-nitro.
  • Synthetic Molecules Pvt. Ltd. (n.d.). 4-(2-Amino Ethyl) Benzene Sulfonamide.
  • CTRNet. (2012, May 31). Handling Hazardous Chemical Waste.
  • PACIFIC PPE. (n.d.). 26" Rubber Gloves, Chemical Resistant Gloves PVC Reusable....
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals.
  • Visitoland.com. (n.d.). Heavy Duty Gloves PACIFIC PPE Chemical Resistant Gloves - 26 Inch Extra Long Rubber Gloves (3 Pairs) PVC Protection Gloves.

Sources

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